Product packaging for 7-Hydroxy-2-methyl-4H-chromen-4-one(Cat. No.:CAS No. 6320-42-9)

7-Hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B1588725
CAS No.: 6320-42-9
M. Wt: 176.17 g/mol
InChI Key: QIPBSGDZHKDNNJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1588725 7-Hydroxy-2-methyl-4H-chromen-4-one CAS No. 6320-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-methylchromen-4-one
Source PubChem
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InChI

InChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPBSGDZHKDNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417932
Record name 7-Hydroxy-2-methyl-4H-chromen-4-one
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Molecular Weight

176.17 g/mol
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CAS No.

6320-42-9
Record name 7-Hydroxy-2-methyl-4H-1-benzopyran-4-one
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Record name NSC 31894
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Record name 6320-42-9
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Record name 7-hydroxy-2-methyl-4H-1-benzopyran-4-one
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 7-Hydroxy-4-methylcoumarin (also known as hymecromone or 7-hydroxy-2-methyl-4H-chromen-4-one) through the Pechmann condensation. This classic yet highly efficient reaction remains a cornerstone for the synthesis of coumarin derivatives, a class of compounds with significant applications in pharmaceuticals, as fluorescent indicators, and laser dyes.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the underlying reaction mechanism, offers a comparative analysis of catalytic systems, presents a detailed and validated experimental protocol, and discusses the characterization of the final product. By blending theoretical principles with practical, field-proven insights, this guide aims to empower scientists to successfully and efficiently synthesize this valuable chemical scaffold.

Introduction: The Significance of 7-Hydroxy-4-methylcoumarin

7-Hydroxy-4-methylcoumarin is a vital heterocyclic compound built upon a fused benzene and α-pyrone ring system.[3] Its inherent fluorescence and biological activity make it a valuable starting material for the synthesis of more complex molecules, including insecticides and anticoagulants like Warfarin.[3] Furthermore, its derivatives are actively investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[4][5][6]

The Pechmann condensation, discovered by Hans von Pechmann, is the most widely applied method for coumarin synthesis due to its use of simple starting materials and generally good yields.[2][7] The reaction condenses a phenol with a β-ketoester under acidic conditions to form the coumarin core.[1] This guide focuses on the specific and highly efficient reaction between resorcinol (a highly activated phenol) and ethyl acetoacetate to yield 7-Hydroxy-4-methylcoumarin.

The Pechmann Condensation: A Mechanistic Deep Dive

The synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation is a robust acid-catalyzed process. While seemingly a straightforward one-pot reaction, it proceeds through a sequence of distinct mechanistic steps: transesterification, electrophilic aromatic substitution (intramolecular hydroxyalkylation), and dehydration.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is powerfully facilitated by the two meta-oriented hydroxyl groups of resorcinol, which activate the ring towards electrophilic attack.[1][2]

The Core Mechanism:

  • Transesterification/Michael Addition: The reaction is initiated by the acid catalyst protonating the carbonyl oxygen of the β-ketoester (ethyl acetoacetate), making it more electrophilic. The phenol (resorcinol) then acts as a nucleophile, attacking the carbonyl carbon. The precise order of events—whether an initial transesterification is followed by a Fries-like rearrangement or a direct Michael addition—can be debated and may depend on the specific catalyst and conditions.[2][9] However, the key outcome is the formation of a β-hydroxy ester intermediate.

  • Intramolecular Cyclization (Hydroxyalkylation): The hydroxyl group on the newly formed intermediate attacks the activated aromatic ring, typically at the ortho position to one of the hydroxyl groups of the resorcinol moiety. This electrophilic aromatic substitution step forms a new six-membered ring.

  • Dehydration: Under the acidic and often heated conditions, a molecule of water is eliminated from the cyclic intermediate, forming a double bond and creating the stable, aromatic α-pyrone ring characteristic of the coumarin scaffold.[8][10]

Below is a diagram illustrating the key mechanistic steps.

Pechmann_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R Resorcinol + Ethyl Acetoacetate S1 Step 1: Acid-Catalyzed Transesterification R->S1 H+ Catalyst S2 Step 2: Intramolecular Cyclization (EAS) S1->S2 S3 Step 3: Dehydration S2->S3 - H₂O P 7-Hydroxy-4-methylcoumarin S3->P Workflow A 1. Reagent Prep B 2. Chill H₂SO₄ (< 10°C) A->B Prepare Ice Bath C 3. Slow Addition of Reactants to Acid A->C Mix Resorcinol & Ethyl Acetoacetate B->C D 4. Reaction (Stir at RT, 18h) C->D Maintain T < 20°C E 5. Work-up: Pour onto Ice D->E Monitor with TLC (optional) F 6. Isolation: Vacuum Filtration E->F Precipitate Forms G 7. Purification: Recrystallization (Ethanol/Water) F->G Collect Crude Product H 8. Characterization (MP, NMR, IR) G->H Collect Pure Crystals

References

Spectroscopic data of 7-Hydroxy-2-methyl-4H-chromen-4-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxy-2-methyl-4H-chromen-4-one

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 7-hydroxy-2-methylchromone), a key heterocyclic compound with applications in synthesis and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Structural Verification

This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a chromone derivative.[3][4] Chromones are a significant class of oxygen-containing heterocyclic compounds found in nature and are known for their diverse biological activities.[5] Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of the compound before its use in further applications, such as in the synthesis of pyranochromone derivatives.[1] This guide explains the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of this target molecule.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.52Singlet1H7-OH
~7.58Doublet1HH-5
~6.80Doublet of Doublets1HH-6
~6.70Doublet1HH-8
~6.12Singlet1HH-3
~2.36Singlet3H2-CH₃
Data acquired in DMSO-d₆ at 400 MHz. Chemical shifts can vary slightly between different sources and experimental conditions.[6]

Interpretation of the ¹H NMR Spectrum:

  • Hydroxyl Proton (7-OH): The downfield singlet at approximately 10.52 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift indicates it is acidic and likely involved in hydrogen bonding. The lack of splitting (singlet) is typical for exchangeable protons like -OH.

  • Aromatic Protons (H-5, H-6, H-8): The aromatic region (6.5-8.0 ppm) shows three distinct signals, confirming the trisubstituted benzene ring.

    • The signal at ~7.58 ppm is a doublet, assigned to H-5. It is coupled to H-6.

    • The signal at ~6.80 ppm, a doublet of doublets, is assigned to H-6. It is coupled to both H-5 and H-8.

    • The signal at ~6.70 ppm is a doublet, assigned to H-8. It is coupled to H-6. This pattern is consistent with the substitution at C-7.

  • Olefinic Proton (H-3): The singlet at ~6.12 ppm is assigned to the vinyl proton at the C-3 position. It appears as a singlet because it has no adjacent protons to couple with.

  • Methyl Protons (2-CH₃): The upfield singlet at ~2.36 ppm, integrating to three protons, is characteristic of the methyl group attached to the C-2 position of the pyranone ring.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175.0C-4 (C=O)
~162.0C-7
~160.0C-2
~155.0C-8a
~126.5C-5
~113.0C-6
~112.0C-4a
~110.0C-3
~102.0C-8
~20.02-CH₃
Note: Assignments are based on typical chemical shifts for chromone derivatives and may require 2D NMR (HSQC, HMBC) for definitive confirmation. Data from various sources may show slight variations.[7]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-4): The most downfield signal at ~175.0 ppm is assigned to the ketone carbonyl carbon (C-4).

  • Oxygen-Substituted Carbons (C-2, C-7, C-8a): The signals between 155.0 and 162.0 ppm are attributed to carbons directly attached to oxygen atoms (C-2, C-7, and the bridgehead C-8a), which are significantly deshielded.

  • Aromatic and Olefinic Carbons: The signals in the range of 102.0 to 126.5 ppm correspond to the remaining sp² hybridized carbons of the aromatic and pyranone rings.

  • Methyl Carbon (2-CH₃): The most upfield signal at ~20.0 ppm is characteristic of the methyl carbon.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of the exchangeable -OH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

    • Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic -OH
~1710 - 1670C=O Stretchγ-pyrone Ketone
~1620 - 1600C=C StretchAromatic & Pyranone Ring
~1140C-O StretchEther (ring)
Data obtained from KBr disk or mull.[8][9]

Interpretation of the IR Spectrum:

  • O-H Stretching: A prominent broad band in the 3500-3200 cm⁻¹ region confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the solid state.

  • C=O Stretching: A strong, sharp absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group (C-4) within the γ-pyrone ring.[8]

  • C=C Stretching: Absorptions in the 1620-1600 cm⁻¹ region are characteristic of the C=C double bond stretching vibrations within the aromatic and pyranone rings.

  • C-O Stretching: The presence of the ether linkage within the chromone ring (C-O-C) is supported by stretching vibrations observed around 1140 cm⁻¹.[8]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

Objective: To obtain an IR spectrum to identify the functional groups of the solid sample.

Methodology:

  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogeneous powder is formed.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).

    • Average a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the expected monoisotopic mass is 176.0473 g/mol .[3]

Table 4: GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment
176[M]⁺ (Molecular Ion)
148[M - CO]⁺
147[M - CO - H]⁺
Fragmentation data is based on typical electron ionization (EI) mass spectra for chromones.[3]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 176 corresponds to the molecular weight of the compound, confirming the molecular formula C₁₀H₈O₃.

  • Key Fragmentation: A characteristic fragmentation pattern for chromones is the loss of a neutral carbon monoxide (CO) molecule from the pyranone ring via a retro-Diels-Alder (RDA) type reaction.

    • The peak at m/z 148 represents the loss of CO (28 Da) from the molecular ion.

    • The subsequent loss of a hydrogen radical leads to the fragment at m/z 147.

fragmentation_pathway M [M]⁺ m/z = 176 F1 [M - CO]⁺ m/z = 148 M->F1 - CO F2 [M - CO - H]⁺ m/z = 147 F1->F2 - H•

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrument Setup (Example GC-MS system):

    • GC: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Injector: Set to 250°C.

    • MS: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated by the GC column and then enter the MS detector.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive structural confirmation of this compound. Each technique offers complementary information, creating a comprehensive and self-validating dataset. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl, ketone), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretations provided herein serve as a robust guide for the analysis of this compound and similar chromone derivatives.

References

A Technical Guide to the In Vitro Cytotoxic Effects of 7-Hydroxy-2-methyl-4H-chromen-4-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds, has garnered interest within the oncological research community for its potential as a cytotoxic agent. Chromones and their derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2] This technical guide provides an in-depth exploration of the methodologies used to evaluate the cytotoxic effects of this compound against various cancer cell lines. We will delve into the causality behind experimental design, detail robust protocols for key assays, and synthesize findings from related studies to propose a likely mechanism of action involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer agents.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural and synthetic heterocyclic compounds, such as chromones, represent a promising reservoir of potential therapeutic candidates.[1] this compound (also known as 7-Hydroxy-2-methylchromone) is a structurally simple yet biologically intriguing molecule. Its core chromone structure is amenable to chemical modification, but understanding the activity of the parent compound is a critical first step.

The initial phase of anticancer drug discovery relies heavily on in vitro cytotoxicity assays.[6][7] These assays serve as a rapid, cost-effective, and ethical method for high-throughput screening of large compound libraries to identify "hits" with potent growth-inhibitory or cell-killing activity.[8][9] This guide focuses on the established experimental framework for characterizing the cytotoxic profile of this compound, moving from primary viability screening to mechanistic elucidation.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Synonyms: 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B[10]

  • CAS Number: 6320-42-9[10]

  • Molecular Formula: C₁₀H₈O₃

  • Molecular Weight: 176.17 g/mol

  • Structure:

Methodologies for Evaluating Cytotoxicity

The comprehensive assessment of a compound's cytotoxic potential requires a multi-assay approach. This ensures that the observed effects are not an artifact of a single detection method and allows for a deeper understanding of the mode of cell death.

Synthesis of the Test Compound

A common and established method for synthesizing the title compound involves a Pechmann condensation reaction, followed by hydrolysis.

Protocol: Two-Step Synthesis [10]

  • Step 1 (Acetylation): β-Resacetophenone is heated with fused sodium acetate in acetic anhydride at 170-180°C for approximately 5 hours under anhydrous conditions. The reaction mixture is then poured over ice, and the resulting precipitate (7-acetoxy-3-acetyl-2-methylchromone) is filtered, washed, and crystallized from alcohol.[10]

  • Step 2 (Hydrolysis): The acetylated intermediate is refluxed with an aqueous sodium carbonate solution (e.g., 10%) for 2 hours. The solution is then acidified with hydrochloric acid. The separated final product, this compound, is filtered, washed with water, and recrystallized from alcohol to yield pure crystals.[10]

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical for determining the spectrum of activity. A standard panel often includes representatives from different cancer types, such as:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • HeLa: Human cervical adenocarcinoma.[3]

  • HCT-116: Human colorectal carcinoma.[3]

  • A-549: Human lung carcinoma.[3]

Protocol: Standard Cell Culture

  • Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For experiments, cells are harvested during their logarithmic growth phase to ensure uniformity and reproducibility.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[3][9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Assays

Apoptosis is a primary mechanism of action for many anticancer drugs.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Protocol: Annexin V/PI Flow Cytometry

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequently inducing apoptosis.[11][12]

Protocol: Cell Cycle Analysis by PI Staining

  • Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate the general experimental process and key cellular pathways implicated in the cytotoxic action of chromone derivatives.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cancer Cell Line Culture & Maintenance Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Synthesis & Solubilization Treatment 4. Treatment with This compound Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay (Viability / IC50) Incubation->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Incubation->Flow_Apoptosis Flow_Cycle Flow Cytometry (PI for Cell Cycle) Incubation->Flow_Cycle ROS ROS Assay (e.g., DCFH-DA) Incubation->ROS

Caption: General workflow for in vitro cytotoxicity assessment.

G Compound Chromone Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress Compound->Mito Induces ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

G Compound Chromone Compound p21 ↑ p21 / p27 Compound->p21 CDK46 Cyclin D / CDK4/6 p21->CDK46 | CDK2 Cyclin E / CDK2 p21->CDK2 | G1_Arrest G1 Arrest p21->G1_Arrest pRb_p pRb-P CDK46->pRb_p Phosphorylates CDK2->pRb_p Phosphorylates S S Phase (DNA Synthesis) Rb pRb E2F E2F Rb->E2F Sequesters pRb_p->E2F Releases E2F->S Drives transition G1 G1 Phase pRb pRb

Caption: Mechanism of G1 phase cell cycle arrest.

Anticipated Results and Data Interpretation

Based on studies of structurally similar chromone and coumarin derivatives, the following outcomes are anticipated for this compound.

Cytotoxic Potency (IC₅₀)

The compound is expected to exhibit dose-dependent cytotoxicity across a range of cancer cell lines. IC₅₀ values in the micromolar range would indicate significant anticancer activity.[4] For context, various chromone derivatives have demonstrated potent activity against diverse cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀) of Representative Chromone Derivatives against Various Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
7-hydroxy-4-phenylchromen-2-one derivative AGS (Gastric) 2.63 ± 0.17 [3]
Benzochromene derivative MCF-7 (Breast) 4.6 - 21.5 [4]
4H-chromen-4-one derivative HCT-15 (Colon) 9.68 µg/ml [2]
4H-chromen-4-one derivative PC-3 (Prostate) 9.93 µg/ml [2]

| Sulfonyl chromen-4-one | Ca9-22 (Oral) | Preferential killing vs normal cells |[5] |

Mechanism of Action
  • Apoptosis Induction: Treatment is likely to lead to a significant increase in the population of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to controls. This may be accompanied by the activation of executioner caspases like caspase-3.[5][13]

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at either the G2/M or G1 phase.[3][12] G2/M arrest is a common response to DNA damage, while G1 arrest often involves the upregulation of CDK inhibitors like p21 and p27, preventing the cell from entering the DNA synthesis (S) phase.[12]

  • Oxidative Stress: Chromone derivatives have been shown to induce apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS).[4][5] An increase in ROS can lead to mitochondrial damage, a key event in initiating the intrinsic apoptotic pathway.[14]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust system for the preclinical evaluation of this compound as a potential anticancer agent. The anticipated results, based on extensive literature on related compounds, suggest that this molecule likely exerts its cytotoxic effects through the induction of apoptosis, mediated by cell cycle arrest and the generation of oxidative stress.

Future research should aim to:

  • Confirm these mechanisms using more advanced techniques, such as Western blotting to probe for key proteins in the apoptosis (Bcl-2, Bax, cleaved PARP) and cell cycle (cyclins, CDKs, p21) pathways.[5][12]

  • Evaluate the compound's selectivity by testing its cytotoxicity against non-cancerous cell lines.[5]

  • Explore structure-activity relationships (SAR) by synthesizing and testing derivatives to optimize potency and selectivity.

  • Advance promising candidates to more complex in vitro models, such as 3D tumor spheroids, and subsequently to in vivo animal studies.[7]

This systematic approach is essential for validating this compound as a lead compound in the drug discovery pipeline.

References

An In-depth Technical Guide on the Antioxidant Potential of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide array of chronic diseases. Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby protecting cells from damage.[1] The chromone scaffold, a core structure in many naturally occurring flavonoids, has garnered significant interest for its diverse pharmacological activities, including potent antioxidant effects.[1][2][3] This guide focuses on a specific chromone derivative, 7-Hydroxy-2-methyl-4H-chromen-4-one, providing a comprehensive overview of its antioxidant potential for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , possesses a chromone ring system substituted with a hydroxyl group at the C7 position and a methyl group at the C2 position.[4] This substitution pattern, particularly the 7-hydroxyl group, is a key determinant of its antioxidant activity.[5]

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound stems from its ability to donate a hydrogen atom or an electron to neutralize free radicals. The electrochemical behavior of 7-hydroxy-4-chromones demonstrates that the oxidation, an indicator of antioxidant action, occurs at the 7-OH group on the A-ring in an irreversible, pH-dependent, single-step process.[6][7] This process is fundamental to its ability to scavenge a variety of reactive oxygen species.

The primary mechanisms through which this compound exerts its antioxidant effects include:

  • Direct Radical Scavenging: The phenolic hydroxyl group at the C7 position can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[1]

  • Metal Chelation: While not as pronounced as its radical scavenging activity, some chromone derivatives can chelate metal ions like iron (Fe²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[2][8]

The following diagram illustrates the fundamental antioxidant mechanism of this compound.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., ROO•, OH•) Chromone This compound (with 7-OH group) ROS->Chromone Oxidative Attack Stable_ROS Stable, Non-reactive Species (e.g., ROOH, H₂O) Chromone->Stable_ROS Hydrogen/Electron Donation Chromone_Radical Chromone Radical (Stabilized) Chromone->Chromone_Radical Forms Chromone_Radical->Chromone_Radical Resonance Stabilization

Caption: Antioxidant mechanism of this compound.

Experimental Evaluation of Antioxidant Potential

A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of this compound. These assays, based on different chemical principles, provide a multi-faceted understanding of its radical scavenging and reducing capabilities.

Commonly Employed In Vitro Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods to assess the free radical scavenging ability of a compound.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation.[9][10]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]

The following table summarizes the typical outcomes of these assays for chromone derivatives, providing a comparative framework for evaluating this compound.

AssayPrincipleTypical EndpointInterpretation
DPPH Radical ScavengingHydrogen/electron donation to the stable DPPH radical.[9]IC₅₀ (concentration for 50% inhibition)[9]Lower IC₅₀ indicates higher antioxidant activity.[9]
ABTS Radical ScavengingHydrogen/electron donation to the ABTS radical cation.[9]IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC)[10]Lower IC₅₀ or higher TEAC indicates greater antioxidant potential.
FRAPReduction of a ferric-tripyridyltriazine complex.[10]FRAP value (Trolox equivalents)[10]Higher FRAP value signifies stronger reducing power.
ORACInhibition of peroxyl radical-induced oxidation.[10]ORAC value (Trolox equivalents)[11]Higher ORAC value indicates greater peroxyl radical scavenging capacity.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are standardized protocols for the DPPH and ABTS assays, which are fundamental for assessing the antioxidant activity of this compound.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[12]

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the sample solution (e.g., 100 µL).[9]

    • Add a corresponding volume of the DPPH solution (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.[1]

  • IC₅₀ Determination:

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

ABTS Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a small volume of the sample solution (e.g., 10 µL).[9]

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[9]

  • IC₅₀ Determination:

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

The following diagram outlines the general workflow for in vitro antioxidant activity screening.

In_Vitro_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Solutions (Various Concentrations) Reaction_Setup Set up Reactions in Microplate (Compound/Standard + Reagent) Compound_Prep->Reaction_Setup Standard_Prep Prepare Standard Solutions (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction_Setup Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+, etc.) Reagent_Prep->Reaction_Setup Incubation Incubate under Controlled Conditions (Time, Temperature, Light) Reaction_Setup->Incubation Measurement Measure Absorbance/Fluorescence Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: General workflow for in vitro antioxidant screening.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of chromone derivatives is significantly influenced by their molecular structure. For this compound, the following structural features are crucial:

  • The 7-Hydroxyl Group: This is the primary site for radical scavenging activity. The presence and position of hydroxyl groups on the chromone ring are critical for antioxidant potential.[14]

  • The 2-Methyl Group: While the hydroxyl group is the primary driver of antioxidant activity, other substituents can modulate this effect. The methyl group at the C2 position can influence the electronic properties of the molecule and, consequently, its radical scavenging efficacy.

Computational Approaches to Understanding Antioxidant Potential

Computational chemistry provides powerful tools to predict and rationalize the antioxidant activity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed to determine key parameters that correlate with antioxidant capacity.[15][16]

Key computational descriptors include:

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the 7-hydroxyl group. A lower BDE indicates a greater ease of hydrogen atom donation.[8]

  • Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a higher capacity for electron donation.[8]

  • Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate electrons.[17]

These computational insights can guide the rational design of novel chromone derivatives with enhanced antioxidant properties.

Conclusion and Future Directions

This compound is a promising antioxidant agent due to the favorable placement of its hydroxyl group, which facilitates efficient radical scavenging. The in-depth understanding of its mechanism of action, supported by robust in vitro and computational studies, provides a solid foundation for its further investigation and development. Future research should focus on:

  • In vivo studies: To validate the antioxidant effects observed in vitro and assess its bioavailability and metabolic fate.

  • Cellular antioxidant assays: To evaluate its ability to mitigate oxidative stress within a biological system.

  • Lead optimization: To synthesize and screen derivatives of this compound with potentially improved antioxidant activity and pharmacokinetic profiles.

This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel antioxidant therapies.

References

Solubility and Stability of 7-Hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a key heterocyclic compound belonging to the chromone family, is of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a detailed examination of these critical parameters. We offer a comprehensive solubility profile, discussing both qualitative and quantitative aspects in common laboratory solvents, and explore the influence of pH and temperature. Furthermore, this document outlines the stability profile of the compound, detailing its susceptibility to hydrolytic, oxidative, and photolytic degradation. Standardized, step-by-step protocols for solubility determination via the shake-flask method and for conducting forced degradation studies are provided to ensure methodological rigor. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, develop stable formulations, and accurately interpret analytical data.

Introduction and Physicochemical Profile

This compound (also known as 7-hydroxy-2-methylchromone) is a naturally derived or synthetically produced chromone derivative. Chromones are a class of benzopyran derivatives with a benzo-γ-pyrone skeleton, frequently found in plants.[1] The specific substitution pattern of this molecule—a hydroxyl group at the 7-position and a methyl group at the 2-position—imparts distinct chemical characteristics that are foundational to its biological activity and application potential.

Understanding the fundamental physicochemical properties is the first step in any rational experimental design involving a new chemical entity. These parameters dictate everything from reaction conditions to formulation strategies and analytical method development.

Chemical Structure:

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 7-hydroxy-2-methylchromen-4-one[2]
Synonyms 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B[2][3]
CAS Number 6320-42-9[2][3][4]
Molecular Formula C₁₀H₈O₃[2][4]
Molecular Weight 176.17 g/mol [2]
Appearance Yellow crystalline powder, thick prismatic crystals from alcohol[3][5]
Melting Point 249-250 °C (lit. 254-255 °C)[3]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and a key parameter for designing formulations and analytical methods. This compound, as a moderately polar molecule with both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and ether oxygens) sites, exhibits differential solubility across a range of solvents.

General Solubility Characteristics

The molecule's structure suggests a preference for polar organic solvents over highly polar (aqueous) or non-polar solvents. It is generally more soluble in organic solvents like ethanol and methanol compared to water.[5] The phenolic hydroxyl group can be deprotonated under alkaline conditions, which is expected to increase its solubility in aqueous bases.[5] Furthermore, like many organic solids, its solubility typically increases with temperature.[5]

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale / Notes
Water Sparingly SolubleThe aromatic core limits aqueous solubility, though the hydroxyl group provides some polarity.
Aqueous Base (e.g., 10% Na₂CO₃) SolubleThe phenolic hydroxyl group (pKa ~7-8) is deprotonated to form a more soluble phenoxide salt.[3]
Ethanol SolubleGood balance of polarity and hydrogen bonding capability. Often used for recrystallization.[3][6]
Methanol SolubleSimilar to ethanol, a polar protic solvent capable of hydrogen bonding.[5]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, effective for dissolving a wide range of compounds.[7]
Acetone Moderately SolubleA polar aprotic solvent. Used in solvent mixtures for recrystallization.[8]
Toluene / Benzene Poorly SolubleNon-polar aromatic solvents are generally poor choices for this polar molecule.[6]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The causality behind this protocol is the need to ensure that the solution is truly saturated at a given temperature, a state of thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the point at which solubility reaches a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the controlled temperature. This step is crucial to avoid sampling undissolved solid particles.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to known solvent volume B Seal and agitate in shaker bath at constant temperature (24-72h) A->B Establish Equilibrium C Allow solid to settle or centrifuge at constant temperature B->C Ensure clear supernatant D Withdraw supernatant aliquot C->D E Dilute aliquot with mobile phase D->E F Quantify using validated HPLC or UV-Vis method E->F Bring into linear range G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation

Evaluating the chemical stability of a compound is mandated by regulatory bodies like the ICH and is essential for determining its shelf-life, storage conditions, and potential degradation products, which could impact efficacy and safety.[9] Forced degradation (or stress testing) studies are employed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[9][10] These studies are invaluable for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[9]

Postulated Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis and oxidation.

  • Hydrolytic Degradation: The chromone ring contains a vinylogous ester (lactone). Under strongly acidic or basic conditions, this ring is susceptible to hydrolysis, which would lead to ring-opening. Basic hydrolysis, in particular, is expected to be more facile, initially forming a chalcone-like intermediate after deprotonation of the phenolic hydroxyl group facilitates the reaction.

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation. In the presence of oxidizing agents (e.g., H₂O₂), it can be oxidized to a quinone-type structure or lead to polymerization or further decomposition.

G Parent This compound Acid Acidic Hydrolysis (H⁺, Δ) Parent->Acid Base Basic Hydrolysis (OH⁻, Δ) Parent->Base Oxidation Oxidation ([O]) Parent->Oxidation HydrolysisProd Ring-Opened Product (Chalcone-like intermediate) Acid->HydrolysisProd Base->HydrolysisProd OxidationProd Oxidized Products (Quinone-type species) Oxidation->OxidationProd

Caption: Postulated Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system designed to assess stability across a range of ICH-recommended stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[10]

Prerequisites: A validated, stability-indicating HPLC method is required. This method must be able to resolve the parent compound from all process impurities and degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis. The rationale is to simulate acidic environments.[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly heat (40 °C), as base hydrolysis is often faster. Withdraw samples at time points and neutralize with 0.1 M HCl. This simulates alkaline environments.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at time points. This simulates exposure to oxidizing agents.[11]

    • Thermal Degradation (Solution): Heat the stock solution at 70 °C. Withdraw samples at time points.

    • Thermal Degradation (Solid State): Place the solid powder in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.[11] Dissolve a known weight of the stressed solid for analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light).[11] Run a dark control (wrapped in foil) in parallel to differentiate between thermal and light-induced degradation.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample (t=0), using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of remaining parent compound.

    • Determine the percentage of each degradation product formed (peak area percent).

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradation product peaks.

Workflow for a Forced Degradation Study

G cluster_stress Parallel Stress Conditions cluster_eval Data Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL) Acid Acidic (0.1 M HCl, 80°C) Start->Acid Expose Base Basic (0.1 M NaOH, 40°C) Start->Base Expose Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Expose Photo Photolytic (ICH Q1B) Start->Photo Expose Thermal Thermal (Solid/Solution, 70°C) Start->Thermal Expose Analysis Analyze all samples (stressed, control, t=0) by Stability-Indicating HPLC Acid->Analysis Sample at time points Base->Analysis Sample at time points Oxid->Analysis Sample at time points Photo->Analysis Sample at time points Thermal->Analysis Sample at time points Purity Assess Peak Purity Analysis->Purity MassBal Perform Mass Balance Analysis->MassBal Pathway Identify Degradants & Propose Pathway Analysis->Pathway End Method is Stability-Indicating Purity->End MassBal->End Pathway->End

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This compound is a compound with limited aqueous solubility but good solubility in polar organic solvents and aqueous bases. Its stability profile is dictated by the reactivity of its core functional groups—the phenolic hydroxyl and the chromone lactone. The molecule is susceptible to degradation under hydrolytic (especially basic) and oxidative stress conditions. The provided protocols offer a robust framework for researchers to quantitatively determine its solubility and systematically investigate its degradation pathways. This foundational knowledge is indispensable for the reliable application of this compound in any scientific or developmental context, ensuring the integrity and reproducibility of future research.

References

A Comprehensive Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While the chromone scaffold is abundant in nature, current scientific literature predominantly points to a synthetic origin for this specific derivative. This in-depth technical guide provides a comprehensive overview of the efficient synthetic routes for this compound, its detailed physicochemical and spectroscopic characterization, and a discussion of its current and potential applications in research and drug development. This document serves as a valuable resource for scientists seeking to synthesize, characterize, and utilize this promising molecule.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that are ubiquitous in the plant and fungal kingdoms.[1][2] This privileged scaffold is a core component of many natural products with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The structural diversity and therapeutic potential of naturally occurring chromones have inspired the synthesis of numerous derivatives, including this compound, in the quest for novel therapeutic agents and functional materials.

While an extensive search of the scientific literature did not yield specific evidence of the natural occurrence and isolation of this compound, its synthetic accessibility and the inherent biological relevance of the chromone nucleus make it a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through well-established condensation reactions. The most common and efficient method involves the Pechmann condensation, which utilizes a phenol and a β-ketoester in the presence of an acid catalyst.

Principle of the Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins and chromones. In the context of this compound synthesis, the reaction proceeds via the acid-catalyzed reaction of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate. The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the chromone ring system.

Detailed Synthetic Protocol

This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • 5% Sodium Hydroxide (NaOH) solution

  • 2M Sulfuric Acid (H₂SO₄) solution

  • Distilled water

  • Ice

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in a minimal amount of ethanol.

  • Addition of Reactants: To the stirred solution, slowly add an equimolar amount of ethyl acetoacetate.

  • Acid Catalysis: Carefully and slowly add concentrated sulfuric acid dropwise to the reaction mixture. The addition should be performed in an ice bath to control the exothermic reaction.

  • Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. This will precipitate the crude product.

  • Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a 5% NaOH solution until the pH is neutral.[2] Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[2]

  • Acidification and Recrystallization: The crude product can be further purified by dissolving it in a 5% NaOH solution and then re-precipitating it by adding 2M H₂SO₄ until the solution is acidic.[2] The resulting solid is then collected by filtration, washed with cold water, and dried. For final purification, recrystallize the product from ethanol to obtain pure this compound as crystalline needles.[2]

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Resorcinol Resorcinol ReactionMix Reaction Mixture Resorcinol->ReactionMix EtAcAc Ethyl Acetoacetate EtAcAc->ReactionMix H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->ReactionMix IceQuench Quench with Ice ReactionMix->IceQuench Neutralize Neutralize (NaOH) IceQuench->Neutralize Filter1 Filter Neutralize->Filter1 Acidify Acidify (H₂SO₄) Filter1->Acidify Filter2 Filter Acidify->Filter2 Recrystallize Recrystallize (Ethanol) Filter2->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity, purity, and for subsequent applications.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₈O₃[4][5]
Molecular Weight 176.17 g/mol [4]
Appearance White to pale yellow crystalline solid
Melting Point 249-250 °C[6]
Solubility Soluble in ethanol, DMSO, and aqueous alkaline solutions. Sparingly soluble in water.
Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the vinylic proton, and the hydroxyl proton. The exact chemical shifts and coupling constants will depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring, the aromatic carbons, the methyl carbon, and the vinylic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the chromone ring (a strong, sharp peak), C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns can provide further structural information.

Potential Applications in Research and Drug Development

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The presence of a hydroxyl group and a reactive methyl group provides sites for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one (a related coumarin) have shown a range of biological activities, including cytotoxic and bactericidal effects.[7][8] This suggests that the chromone analogue, this compound, and its derivatives could also be promising candidates for investigation in various therapeutic areas. The chromone nucleus itself is associated with a wide spectrum of pharmacological properties, making this compound a person of interest for:

  • Anticancer Research: The chromone scaffold is present in many compounds with demonstrated anticancer activity.[9]

  • Antimicrobial Drug Discovery: Chromone derivatives have been investigated for their antibacterial and antifungal properties.

  • Enzyme Inhibition Studies: The structural features of chromones make them potential inhibitors of various enzymes.

Conclusion

This compound is a synthetically accessible and versatile chromone derivative with significant potential for applications in medicinal chemistry and materials science. While it does not appear to be a naturally occurring compound based on current literature, its straightforward synthesis via the Pechmann condensation makes it readily available for researchers. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for scientists to produce and validate this compound for their research endeavors. The inherent biological relevance of the chromone scaffold suggests that this compound is a valuable starting point for the development of novel therapeutic agents and functional molecules.

References

An In-depth Technical Guide on the Mechanism of Action of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Hydroxy-2-methyl-4H-chromen-4-one core structure is a key pharmacophore found in a variety of biologically active compounds. As a prominent member of the flavonoid family, this chromone scaffold has garnered significant interest from the scientific community. Its inherent structural features, including the fused benzene and γ-pyrone rings, provide a rigid framework amenable to diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the core mechanisms of action associated with this scaffold, with a particular focus on its roles in kinase inhibition and anti-inflammatory pathways. We will explore the experimental evidence that underpins our current understanding, provide detailed protocols for key assays, and present a logical framework for future research and drug development efforts.

Core Mechanistic Insights: Kinase Inhibition

A primary mechanism through which this compound and its derivatives exert their biological effects is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Signaling

Recent studies have identified derivatives of the 4H-chromen-4-one scaffold as potent inhibitors of the p38α MAPK signaling cascade, a key pathway in the regulation of inflammatory responses, particularly in neutrophils.

Causality of Experimental Choices: To investigate the anti-inflammatory potential of chromen-4-one derivatives, researchers have focused on neutrophils, which are key players in the innate immune response. The activation of neutrophils by stimuli such as fMLF (N-formylmethionyl-leucyl-phenylalanine) triggers a cascade of events, including the generation of superoxide anions and the release of elastase, both of which contribute to inflammation and tissue damage. By measuring the inhibition of these processes, one can assess the anti-inflammatory efficacy of a compound. Furthermore, to elucidate the underlying mechanism, it is crucial to examine the phosphorylation status of key signaling proteins within the relevant pathways, such as p38 MAPK.

A forward pharmacology approach, coupled with computational predictions, has pinpointed p38α MAPK as a direct target for certain N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives[1]. The inhibition of this kinase disrupts the downstream signaling events that lead to neutrophil activation.

Signaling Pathway Diagram:

p38_MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response fMLF_Receptor fMLF Receptor p38_MAPK p38α MAPK fMLF_Receptor->p38_MAPK Activation Cascade Downstream_Effectors Downstream Effectors (e.g., MAPKAPK2) p38_MAPK->Downstream_Effectors Phosphorylation Superoxide_Generation Superoxide Generation Downstream_Effectors->Superoxide_Generation Elastase_Release Elastase Release Downstream_Effectors->Elastase_Release fMLF fMLF fMLF->fMLF_Receptor Chromenone_Derivative Chromen-4-one Derivative Chromenone_Derivative->p38_MAPK Inhibition rock_inhibitor_workflow Start Start: High Glucose-Induced Retinal Explant Model Treatment Treatment with 4H-Chromen-4-one Derivative Start->Treatment Biochemical_Assays Biochemical Assays: - Oxidative Stress Markers - Apoptosis Markers (e.g., Caspase-3) Treatment->Biochemical_Assays Histological_Analysis Histological Analysis: - Müller Cell Proliferation - Vascular Regression Treatment->Histological_Analysis Kinase_Selectivity Kinase Selectivity Profiling (vs. Panel of >380 Kinases) Treatment->Kinase_Selectivity Data_Analysis Data Analysis and Conclusion Biochemical_Assays->Data_Analysis Histological_Analysis->Data_Analysis Kinase_Selectivity->Data_Analysis

References

The Intricate Dance of Structure and Activity: A Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Chromen-4-one Scaffold

The 4H-chromen-4-one nucleus, a privileged scaffold in medicinal chemistry, represents a fascinating intersection of structural simplicity and profound biological activity. Among its myriad derivatives, analogs of 7-Hydroxy-2-methyl-4H-chromen-4-one have garnered significant attention from researchers in drug discovery. This is due to their remarkable and diverse pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The strategic placement of a hydroxyl group at the 7-position and a methyl group at the 2-position provides a foundational framework ripe for chemical modification, allowing for the fine-tuning of biological effects.

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds and their activities, we will dissect the causal relationships between specific structural modifications and the resulting pharmacological outcomes. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and mechanistic visualizations, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this versatile chemical class.

Synthetic Strategies: Building the Chromen-4-one Core

The cornerstone of synthesizing 7-hydroxy-4-methyl-chromen-4-one and its analogs is the venerable Pechmann condensation . This acid-catalyzed reaction provides an efficient and straightforward route to the chromen-4-one nucleus by condensing a phenol with a β-ketoester.[3][4][5] The use of resorcinol as the phenolic starting material directly furnishes the critical 7-hydroxy substituent.

General Experimental Protocol: Pechmann Condensation

This protocol outlines a typical procedure for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, the parent compound of the series.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice/Ice Water

  • Ethanol

Procedure:

  • In a flask suitable for reactions under controlled temperature, place resorcinol (1 equivalent).

  • To this, add ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice-water bath to below 10°C.

  • Slowly, and with constant stirring, add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) to the mixture, ensuring the temperature does not exceed 20°C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 30 minutes), then allow it to warm to room temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice, which induces the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 7-hydroxy-4-methyl-2H-chromen-2-one.[5][6]

Causality in Synthesis: The choice of a strong acid catalyst like sulfuric acid is critical as it facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps that form the stable benzopyrone ring.[3] The use of an ice bath to control the temperature during the addition of sulfuric acid is a crucial safety and yield-optimization step, as the reaction is highly exothermic.

Workflow for Pechmann Condensation

Pechmann_Condensation cluster_reagents Reagents cluster_process Reaction Process cluster_product Product Resorcinol Resorcinol Mixing Mixing & Cooling (<10°C) Resorcinol->Mixing EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Mixing H2SO4 Conc. H2SO4 (Catalyst) H2SO4->Mixing Reaction Pechmann Condensation (Stirring at RT) Mixing->Reaction Exothermic Precipitation Precipitation (Pouring onto Ice) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Aqueous Ethanol) Filtration->Recrystallization Final_Product Pure 7-Hydroxy-4-methyl- 4H-chromen-4-one Recrystallization->Final_Product

Caption: Workflow for the synthesis of 7-Hydroxy-4-methyl-4H-chromen-4-one via Pechmann condensation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the chromen-4-one scaffold. The following sections delineate the key SAR findings.

The Pivotal Role of the 7-Hydroxyl Group

The hydroxyl group at the C7 position is a critical determinant of the antioxidant activity of these compounds. Its ability to donate a hydrogen atom to neutralize free radicals is a cornerstone of its radical scavenging properties. Modifications at this position, such as etherification or esterification, can significantly alter the biological profile. For instance, converting the hydroxyl group to an ether linkage has been shown to enhance cytotoxic and bactericidal activities in certain analogs.

Influence of Substituents on the Benzene Ring (A-Ring)
  • Positions C5, C6, and C8: Introduction of substituents on the benzenoid ring dramatically impacts the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

    • Electron-withdrawing groups (e.g., nitro, halo) at positions C6 and C8 have been shown to enhance the inhibitory activity against certain enzymes, such as SIRT2. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor.

    • Electron-donating groups can also modulate activity. The introduction of an additional hydroxyl group, creating a catechol-like moiety, is often associated with enhanced antioxidant activity.

Modifications at the C2 and C3 Positions (C-Ring)
  • C2-Position: The methyl group at the C2 position can be replaced with other alkyl or aryl groups. The nature of the substituent at this position can influence lipophilicity and steric interactions within receptor binding pockets. For instance, C2-functionalized chromen-4-one scaffolds have been developed as inhibitors of p38α MAPK signaling.[7]

  • C3-Position: The C3 position offers another site for modification. Introduction of bulky substituents or heterocyclic rings at this position has been explored to enhance specific biological activities.

Quantitative SAR Data

The following tables summarize the biological activities of representative this compound analogs.

Table 1: Anticancer Activity of 7-Hydroxy-4-phenylchromen-2-one Analogs

CompoundR (at C7-O)Cancer Cell LineIC50 (µM)Reference
4d 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxyAGS2.63 ± 0.17[8]

Table 2: Antibacterial Activity of a 4H-Chromen-4-one Derivative

CompoundBacteriumMIC (µg/mL)Reference
Streptomyces ovatisporus S4702T derivative Bacillus subtilis ATCC 66330.25[9]
Streptomyces ovatisporus S4702T derivative Micrococcus luteus ATCC 93410.5 (MBC)[9]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with and modulate various cellular signaling pathways.

Antioxidant Activity and the Nrf2 Pathway

The antioxidant effects of these compounds are not limited to direct radical scavenging. Many phenolic compounds, including chromone derivatives, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation.[12] This provides a secondary, and often more sustained, antioxidant defense mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free releases ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Chromone 7-Hydroxy-chromone Analog Chromone->Nrf2_Keap1 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates

Caption: Activation of the Nrf2 antioxidant pathway by 7-hydroxy-chromone analogs.

Anticancer Activity: Targeting Pro-Survival Pathways

The anticancer properties of these analogs are often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[13] Some chromone derivatives have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[7] As previously mentioned, specific C2-functionalized chromen-4-ones have been identified as inhibitors of p38α MAPK, a key player in inflammatory responses and a potential target in cancer therapy.

Anticancer_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Chromone 7-Hydroxy-chromone Analog PI3K PI3K Chromone->PI3K Inhibits MAPK MAPK (e.g., p38α) Chromone->MAPK Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->Cell_Survival MAPK->Apoptosis

Caption: Inhibition of pro-survival signaling pathways by 7-hydroxy-chromone analogs in cancer cells.

Key Experimental Protocols: A Self-Validating System

The reliability of SAR studies hinges on the robustness and reproducibility of the biological assays employed. Here, we provide detailed, step-by-step protocols for two fundamental assays used to evaluate the cytotoxic and antioxidant activities of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.

Materials:

  • 96-well microtiter plates

  • DPPH solution (in methanol or ethanol)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) with an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion: Future Directions in Chromen-4-one Research

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide underscore the profound impact of subtle chemical modifications on biological activity. Future research in this area will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets within a disease-related pathway.

  • Advanced drug delivery systems: Enhancing the bioavailability and targeted delivery of promising chromen-4-one analogs.

  • In-depth mechanistic studies: Further elucidating the precise molecular interactions and signaling cascades affected by these compounds to identify novel therapeutic targets and biomarkers of response.

By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocol for Determining the Cytotoxicity of 7-Hydroxy-2-methyl-4H-chromen-4-one using an MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Chromenone

7-Hydroxy-2-methyl-4H-chromen-4-one is a member of the chromenone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Structurally related to flavonoids, chromenones are being investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for measuring cell viability and proliferation.

The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[1][2] By measuring the absorbance of the solubilized formazan, we can quantify the effect of this compound on cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This process is dependent on the activity of mitochondrial NAD(P)H-dependent oxidoreductases.[5] In living cells, these enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, purple formazan crystals. These crystals accumulate within the cells. The addition of a solubilizing agent, such as dimethyl sulfoxide (DMSO), dissolves the formazan crystals, producing a colored solution whose absorbance can be measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[6] A decrease in the number of viable cells results in a decrease in the overall metabolic activity, leading to a lower amount of formazan produced and thus a reduced absorbance reading.

Experimental Workflow Overview

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Compound_Prep 2. Compound Preparation Treatment 3. Cell Treatment Compound_Prep->Treatment Add Compound to Cells MTT_Addition 4. MTT Addition Treatment->MTT_Addition Incubate Incubation 5. Formazan Formation MTT_Addition->Incubation Incubate Solubilization 6. Formazan Solubilization Incubation->Solubilization Add Solubilizing Agent Abs_Read 7. Absorbance Reading Solubilization->Abs_Read Read Plate Data_Analysis 8. IC50 Calculation Abs_Read->Data_Analysis Analyze Data

Caption: A schematic overview of the MTT assay workflow.

Materials and Reagents

Reagent/MaterialSupplier/SourceNotes
This compoundN/AFor laboratory use only.
Cell Line (e.g., HeLa, MCF-7, A549)ATCC or equivalentChoose a cell line relevant to the research question.
Dulbecco's Modified Eagle Medium (DMEM)Standard SupplierOr other appropriate cell culture medium.
Fetal Bovine Serum (FBS)Standard SupplierHeat-inactivated.
Penicillin-Streptomycin SolutionStandard Supplier10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin.
Trypsin-EDTA SolutionStandard Supplier0.25% Trypsin, 0.53 mM EDTA.
Phosphate-Buffered Saline (PBS)Standard SupplierpH 7.4, sterile.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Standard SupplierStore protected from light.
Dimethyl Sulfoxide (DMSO)Standard SupplierAnhydrous, cell culture grade.
96-well flat-bottom cell culture platesStandard SupplierSterile.
CO2 IncubatorN/A37°C, 5% CO2, humidified atmosphere.
Microplate ReaderN/ACapable of reading absorbance at 570 nm.

Detailed Experimental Protocol

Part 1: Preparation of Reagents and Compound
  • Cell Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) penicillin-streptomycin solution.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the MTT solution at -20°C, protected from light.

  • Compound Stock Solution (e.g., 10 mM): Based on the properties of structurally similar flavonoids, this compound is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent.

    • Solvent Selection: Anhydrous DMSO is the recommended solvent.

    • Preparation: Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a molecular weight of 176.17 g/mol , dissolve 1.76 mg in 1 mL of DMSO.

    • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Cell Seeding and Treatment
  • Cell Culture: Culture the chosen cell line in complete growth medium in a CO2 incubator. Ensure the cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.

  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in complete growth medium to the optimal seeding density. This should be determined empirically for each cell line, but a starting point of 5,000 to 10,000 cells per well in a 96-well plate is recommended.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range, based on data from similar chromenone derivatives, is 0.1 µM to 100 µM.

    • It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. The final DMSO concentration should ideally be below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

Part 3: MTT Assay Procedure
  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours in a CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals. The incubation time may need to be optimized for different cell lines.

  • Solubilization of Formazan Crystals:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

Part 4: Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality and Experimental Choices

  • Choice of Solvent: DMSO is chosen for the stock solution due to the predicted low aqueous solubility of this compound, a common characteristic of flavonoid-like structures. Maintaining a low final concentration of DMSO in the cell culture is critical to avoid confounding cytotoxic effects from the solvent itself.

  • Cell Seeding Density: The optimal cell seeding density is crucial for obtaining reliable and reproducible results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and contact inhibition, affecting the metabolic rate and the accuracy of the assay.

  • Incubation Times: The treatment duration (24, 48, or 72 hours) should be chosen based on the expected mechanism of action of the compound. Shorter incubation times may be sufficient for acutely toxic compounds, while longer times may be necessary for compounds that affect cell proliferation. The 2-4 hour incubation with MTT is a standard duration that allows for sufficient formazan formation without causing significant MTT toxicity to the cells.

  • Controls: The inclusion of blank (medium only) and vehicle (DMSO) controls is essential for accurate data interpretation. The blank control corrects for background absorbance, while the vehicle control accounts for any effects of the solvent on cell viability.

Troubleshooting

ProblemPossible CauseSolution
High background absorbance Contamination of reagents or medium; Phenol red in the medium.Use fresh, sterile reagents. Consider using a phenol red-free medium for the MTT incubation step.
Low absorbance readings Low cell number; Insufficient incubation time with MTT.Optimize cell seeding density. Increase the incubation time with MTT.
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound precipitation Poor solubility in the culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic. Prepare fresh dilutions for each experiment.

Data Visualization Example

Dose_Response Hypothetical Dose-Response Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 xaxis yaxis ic50_x ic50_y ic50_point ic50_point->ic50_x ic50_point->ic50_y

Caption: A representative dose-response curve for cytotoxicity analysis.

Conclusion

The MTT assay is a robust and sensitive method for evaluating the cytotoxic potential of novel compounds like this compound. The detailed protocol provided in this application note, along with the rationale behind the experimental choices and troubleshooting guidance, will enable researchers to obtain reliable and reproducible data. This will facilitate the characterization of the compound's bioactivity and inform its potential for further development as a therapeutic agent.

References

DPPH radical scavenging assay protocol for chromone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: DPPH Radical Scavenging Assay Protocol for Chromone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Antioxidant Potential of Chromone Derivatives Using the DPPH Radical Scavenging Assay

Introduction

Chromones (1-benzopyran-4-ones) and their derivatives represent a versatile class of heterocyclic compounds, many of which occur naturally as flavonoids.[1] These compounds are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] A key mechanism underlying many of these effects is their antioxidant capacity—the ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating cellular damage.[2]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method for screening the antioxidant activity of chemical compounds.[3][4] It serves as an excellent primary tool for evaluating the potential of novel chromone derivatives as radical scavengers. This application note provides a comprehensive, in-depth guide to the principles and a robust experimental protocol for reliably determining the antioxidant capacity of chromone derivatives, with a focus on ensuring data integrity and reproducibility.

Part 1: Scientific Principle and Mechanism

The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] The DPPH molecule is characterized by a delocalized spare electron, which gives it a deep violet color in solution and a strong absorbance maximum around 517 nm.[3][6]

When a chromone derivative (or any other antioxidant, AH) with radical scavenging ability is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This process neutralizes the free radical and leads to a color change from deep violet to a pale yellow or colorless solution.[6] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and thus reflects the antioxidant activity of the test compound.[3]

The structure of a chromone derivative is a key determinant of its radical scavenging potential. The presence, number, and position of hydroxyl (-OH) groups on the chromone nucleus, particularly on the B-ring in the case of flavonoids, are crucial for activity.[2] These groups can readily donate a hydrogen atom to stabilize the DPPH radical.

Figure 1: General mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant like a hydroxylated chromone.
Part 2: Key Experimental Considerations for Chromone Derivatives

Executing the DPPH assay requires careful attention to detail, especially when working with a specific class of compounds like chromones.

  • Solvent Selection : Chromone derivatives exhibit a wide range of polarities and solubilities.[7][8] The chosen solvent must dissolve the test compound completely without interfering with the radical reaction.

    • Methanol and Ethanol : These are the most common solvents as DPPH is readily soluble in them.[6] They are suitable for many moderately polar chromones.

    • DMSO : For poorly soluble, non-polar derivatives, a small amount of DMSO can be used to prepare a concentrated stock solution, which is then diluted in methanol or ethanol for the assay. It is critical to ensure the final DMSO concentration is low (e.g., <1%) in the reaction mixture, as it can influence results.

  • Sample Interference : Some chromone derivatives, particularly those with extended conjugation, may be colored and absorb light near 517 nm.[9][10] This can lead to an underestimation of antioxidant activity.

    • Causality : The spectrophotometer measures total absorbance. If the sample itself absorbs light at the detection wavelength, it will artificially inflate the final absorbance reading (A_sample), making the calculated scavenging activity appear lower than it is.

    • Solution : To correct for this, a "Sample Blank" must be run for each concentration of the test compound. This blank contains the chromone derivative in the solvent (e.g., methanol) but without the DPPH reagent. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding test sample before calculating the percent inhibition.

  • Reaction Kinetics : The rate at which different antioxidants scavenge DPPH can vary. While potent antioxidants react almost instantaneously, weaker ones may require more time.[4]

    • Causality : A fixed, short incubation time might not capture the full potential of a slow-acting antioxidant.

    • Solution : A standard incubation time of 30 minutes in the dark is generally sufficient for most compounds to reach a reaction plateau.[11][12] For novel classes of chromones, it is advisable to perform a preliminary time-course experiment (e.g., measuring absorbance at 5, 15, 30, and 60 minutes) to determine the optimal endpoint.

Part 3: Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations efficiently.

  • Chemicals :

    • 2,2-Diphenyl-1-picrylhydrazyl (DPPH), >95% purity

    • Chromone derivatives (test compounds)

    • Positive Control: Ascorbic acid, Trolox, or Quercetin

    • Solvent: Spectrophotometric grade methanol or ethanol

    • Dimethyl sulfoxide (DMSO), if required for solubility

  • Equipment :

    • UV-Vis microplate reader capable of reading at ~517 nm

    • Calibrated single-channel and multi-channel micropipettes

    • 96-well flat-bottom microplates

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath (optional, for dissolving compounds)

  • DPPH Working Solution (0.1 mM) :

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[13][14]

    • Mix thoroughly and protect the solution from light by wrapping the flask in aluminum foil.

    • Crucial Insight : This solution must be prepared fresh daily. The absorbance of the control well (DPPH solution + solvent) at 517 nm should be stable and typically between 0.8 and 1.2 for reliable results.[13] Sonicate briefly if dissolution is difficult.[11]

  • Test Compound Stock Solutions (e.g., 1 mg/mL or 10 mM) :

    • Accurately weigh the chromone derivative and dissolve it in the chosen solvent (e.g., methanol or DMSO) to make a high-concentration stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL) :

    • Prepare a stock solution of ascorbic acid or Trolox in the same manner as the test compounds.

  • Serial Dilutions :

    • From the stock solutions of the test compounds and the positive control, prepare a series of dilutions in the assay solvent (e.g., methanol). A typical concentration range for screening might be 1, 5, 10, 25, 50, and 100 µg/mL.

Assay_Workflow prep_reagents Prepare Reagents (DPPH, Samples, Control) plate_layout Design 96-Well Plate Layout (Blanks, Controls, Samples) prep_reagents->plate_layout add_samples Add 20 µL of Sample/ Control/Solvent to Wells plate_layout->add_samples add_dpph Add 180 µL of DPPH Working Solution add_samples->add_dpph To Test, Control, and Reagent Blank Wells add_solvent_blank Add 180 µL of Solvent (for Sample Blanks) add_samples->add_solvent_blank To Sample Blank Wells incubate Incubate for 30 min at RT in the Dark add_dpph->incubate add_solvent_blank->incubate read_abs Read Absorbance at 517 nm incubate->read_abs analyze Calculate % Inhibition and IC50 Value read_abs->analyze

Figure 2: High-level experimental workflow for the 96-well plate DPPH assay.
  • Plate Setup : In a 96-well plate, assign triplicate wells for each condition as outlined in the table below.

  • Add Samples : Add 20 µL of the appropriate sample, control dilution, or pure solvent to the designated wells.

  • Initiate Reaction : Using a multichannel pipette, add 180 µL of the 0.1 mM DPPH working solution to all wells except the "Sample Blank" wells.

  • Add Solvent for Blanks : Add 180 µL of the solvent (e.g., methanol) to the "Sample Blank" wells.

  • Mix and Incubate : Mix the plate gently for 10 seconds. Incubate the plate at room temperature for 30 minutes in complete darkness .[11][12]

  • Measure Absorbance : Read the absorbance of all wells at 517 nm using a microplate reader.

Well TypeContent (20 µL)Reagent Added (180 µL)Purpose
Reagent Blank SolventSolventTo zero the spectrophotometer.
Control (A_control) SolventDPPH SolutionRepresents 100% DPPH radical (0% inhibition).
Test Sample (A_sample) Chromone DilutionDPPH SolutionMeasures residual DPPH after reaction.
Sample Blank (A_blank) Chromone DilutionSolventCorrects for intrinsic color of the test compound.
Table 1: Recommended 96-well plate setup for the DPPH assay.
Part 4: Data Analysis and Interpretation

The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (Acontrol - (Asample - Ablank)) / Acontrol ] x 100

Where:

  • Acontrol : Average absorbance of the Control wells.

  • Asample : Average absorbance of the Test Sample wells.

  • Ablank : Average absorbance of the Sample Blank wells for that specific concentration.

Expert Insight : If the sample blank absorbance is negligible (i.e., less than 5% of the control absorbance), the formula can be simplified to the more common version: % Inhibition = [(A_control - A_sample) / A_control] x 100.[12][15] However, for novel or colored compounds, running the sample blank is a critical step for data integrity.

The IC₅₀ (half-maximal inhibitory concentration) is the most common metric for reporting and comparing antioxidant potency. It represents the concentration of a compound required to scavenge 50% of the DPPH radicals.[16]

  • Generate a Dose-Response Curve : Plot the calculated % Inhibition (Y-axis) against the corresponding concentrations of the chromone derivative (X-axis). It is standard practice to use the logarithm of the concentration for the X-axis to linearize the central part of the curve.

  • Calculate IC₅₀ : The IC₅₀ value can be determined from the graph using regression analysis.[17]

    • Linear Regression : If a linear relationship is observed between concentration and % inhibition (typically between 20% and 80% inhibition), you can use the equation of the line (y = mx + c) to calculate the concentration (x) at which y = 50.[18]

      • IC₅₀ = (50 - c) / m

    • Non-linear Regression : For a more accurate determination across a wider range of concentrations, specialized software (e.g., GraphPad Prism) can fit the data to a sigmoidal dose-response curve and directly calculate the IC₅₀.

ParameterRecommended Setting/ValueRationale
DPPH Concentration0.1 mM (in Methanol/Ethanol)Provides an optimal initial absorbance (0.8-1.2) for a good dynamic range.
Wavelength (λmax)~517 nmThis is the maximum absorbance wavelength for the DPPH radical.[3]
Incubation Time30 minutesAllows the reaction to reach or approach completion for most antioxidants.[11]
Incubation ConditionRoom Temperature, DarkPrevents light-induced degradation of the DPPH radical.[12]
Positive ControlAscorbic Acid or TroloxValidates assay performance and provides a benchmark for comparison.
ReplicatesMinimum of n=3Ensures statistical validity and reproducibility of the results.
Table 2: Summary of key validated parameters for the DPPH assay protocol.
Part 5: Troubleshooting and Protocol Validation

A self-validating protocol anticipates and addresses potential issues.

ProblemPotential Cause(s)Recommended Solution(s)
Control Absorbance < 0.8 DPPH solution is too dilute or has degraded.Prepare a fresh DPPH solution. Check balance calibration and pipetting accuracy.
Poor Reproducibility Inconsistent pipetting; foaming in wells; insufficient mixing; DPPH degradation during assay setup.Use calibrated pipettes; pipette gently against the well wall; ensure gentle but thorough mixing; work efficiently to minimize light exposure to the DPPH solution.
Sample Precipitates in Well Poor solubility of the chromone derivative in the final reaction mixture.Decrease the highest test concentration. Prepare the stock solution in DMSO, but ensure the final DMSO concentration in the well is <1%.
Negative % Inhibition Sample absorbance (A_sample) is higher than control absorbance (A_control).This can occur with highly colored samples where A_blank was not subtracted. Ensure the sample blank correction is applied correctly.
Conclusion

The DPPH radical scavenging assay is a robust and efficient method for the primary evaluation of the antioxidant properties of chromone derivatives. By understanding the underlying chemical principles and adhering to a validated protocol that includes appropriate controls and corrections for compound-specific interferences, researchers can generate reliable and comparable data. This information is invaluable for structure-activity relationship studies and for identifying promising lead compounds in the development of new therapeutics based on the chromone scaffold.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of 7-Hydroxy-2-methyl-4H-chromen-4-one. This chromone derivative is a significant scaffold in medicinal chemistry and a potential impurity in pharmaceutical synthesis. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing in-depth explanations for methodological choices to ensure reproducibility and scientific integrity. Furthermore, this document outlines a comprehensive protocol for method validation based on International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound (CAS: 6320-42-9) is a heterocyclic compound belonging to the chromone family, which are isomers of coumarins and structurally related to flavonoids.[1][2] Chromone scaffolds are of high interest in pharmaceutical research due to their diverse biological activities. The accurate quantification of this compound is critical, whether it is the target analyte, a synthetic intermediate, or a process-related impurity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for non-volatile or thermally sensitive compounds like chromones.[3][4] The method detailed herein is based on reversed-phase chromatography, the most common separation mode in HPLC.[5]

Principle of Separation: The analyte, being moderately lipophilic (LogP ≈ 1.8), is retained on a nonpolar C18 stationary phase.[6] A polar mobile phase, consisting of a water/acetonitrile mixture, is used to elute the compound. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for efficient separation of the analyte from potential impurities and ensures a sharp, symmetrical peak. The inclusion of 0.1% formic acid in the aqueous phase is a critical step; it acidifies the mobile phase to a pH well below the pKa of the analyte's phenolic hydroxyl group. This suppresses its ionization, leading to a single, un-dissociated form of the molecule, which significantly improves peak shape, reduces tailing, and enhances retention time reproducibility.[7][8]

Analyte Properties

A summary of the key physicochemical properties of this compound is provided below. This information is fundamental to the method development strategy.

PropertyValueSource(s)
CAS Number 6320-42-9[6][9]
Molecular Formula C₁₀H₈O₃[6][10]
Molecular Weight 176.17 g/mol [6][10]
Melting Point 254-255 °C[11]
LogP 1.807[6]
Solubility Soluble in methanol, ethanol, and acetonitrile; sparingly soluble in water.[11][12]

Materials and Methodology

Equipment and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (4-decimal places).

  • Class A volumetric flasks and pipettes.

  • pH meter.

  • Ultrasonic bath.

  • Syringes and 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or Nylon).

  • HPLC vials with caps.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards
  • This compound reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), analytical or LC-MS grade.

  • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 999 mL of ultrapure water into a 1 L glass media bottle.

  • Carefully add 1 mL of formic acid.

  • Mix thoroughly.

  • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Mobile Phase B (Organic):

  • Use HPLC-grade acetonitrile.

  • Degas before use if the HPLC system does not have an online degasser.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase initial composition (95:5 Water:Acetonitrile) or methanol.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a simple matrix (e.g., confirming the purity of a synthesized batch):

  • Accurately weigh an amount of sample expected to contain approximately 1 mg of the analyte.

  • Dissolve in 10 mL of methanol (or other suitable solvent) to obtain a nominal concentration of 100 µg/mL.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Protocol and Workflow

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Setting
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis
Detection Wavelength Monitor at 325 nm (Verify λmax with PDA)
Run Time 25 minutes

Rationale for Gradient Elution: A gradient program is chosen to ensure that any potential impurities, which may be more or less polar than the analyte, are effectively eluted from the column. This provides a comprehensive profile of the sample and cleans the column before the next injection, preventing carryover.[7][13]

The overall experimental process is visualized in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing reagents Prepare Mobile Phases (A & B) hplc HPLC System Setup (Install Column, Purge, Equilibrate) reagents->hplc standards Prepare Standard Stock & Working Solutions injection Inject Standards & Samples standards->injection samples Prepare and Filter Sample Solutions samples->injection hplc->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (Monitor at 325 nm) separation->detection integration Peak Integration & Identification (by RT) detection->integration calibration Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: General workflow for the HPLC analysis of this compound.

Protocol for Method Validation

To ensure the trustworthiness and reliability of this analytical method, it must be validated according to established guidelines, such as those from the ICH.[7][8] The following outlines the experimental protocols for key validation parameters.

Caption: Core components of the HPLC method validation protocol.
Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject a blank (mobile phase or sample solvent).

  • Inject a standard solution of this compound.

  • Inject the sample solution.

  • Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. The blank injection should show no interfering peaks at the analyte's retention time.

Linearity

Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range. Protocol:

  • Prepare at least five working standard solutions covering the expected concentration range (e.g., 1-100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy (as % Recovery)

Objective: To determine the closeness of the measured value to the true value. Protocol:

  • Prepare a sample solution of a known concentration.

  • Spike the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

A. Repeatability (Intra-day Precision):

  • Prepare six individual sample solutions at 100% of the target concentration.

  • Inject each sample and determine the concentration.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

B. Intermediate Precision (Inter-day Ruggedness):

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the new set of data and compare it with the original set.

  • Acceptance Criteria: The %RSD should meet the criteria for repeatability.

Data Analysis and Interpretation

  • Identification: The primary peak in the sample chromatogram is identified as this compound by comparing its retention time (RT) with that of the reference standard. A PDA detector can provide further confirmation by matching the UV spectra.[13]

  • Quantification: The concentration of the analyte in the sample is calculated using the linear regression equation derived from the calibration curve:

    y = mx + c

    Where:

    • y is the peak area of the analyte in the sample.

    • m is the slope of the calibration curve.

    • c is the y-intercept.

    • x is the calculated concentration of the analyte.

    The final concentration in the original material must account for all dilution factors used during sample preparation.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By explaining the rationale behind key methodological choices, from mobile phase composition to detector settings, this guide empowers researchers to implement and adapt the protocol with confidence. The inclusion of a detailed validation workflow ensures that the method can be demonstrated to be reliable, accurate, and fit for its intended purpose in both research and quality control environments.

References

Application Notes & Protocols: 7-Hydroxy-2-methyl-4H-chromen-4-one as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

7-Hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic organic compound belonging to the chromone family. Chromones and their isomers, coumarins, are well-regarded scaffolds in medicinal chemistry and are known for their intrinsic fluorescent properties.[1][2] The utility of the 7-hydroxy substitution pattern, in particular, has been widely exploited to create environmentally sensitive fluorescent probes.[3][4][5] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe for cellular imaging. We will explore the underlying principles of its fluorescence, provide comprehensive, field-tested protocols for its use in live-cell imaging, and offer insights into experimental design and data interpretation. While extensive bioimaging data for this specific chromone isomer is emerging, the protocols herein are built upon the well-established principles of small-molecule probes and the known photophysical behavior of the closely related 7-hydroxycoumarin family.

Principle of Operation: A pH-Sensitive Fluorophore

The fluorescence of 7-hydroxy-substituted chromones and coumarins is intrinsically linked to the protonation state of the C7 hydroxyl group.[3][6] In an aqueous environment, the molecule exists in a pH-dependent equilibrium between its protonated (phenolic) form and its deprotonated (phenolate) anionic form. The phenolate form possesses a more extensive delocalized π-electron system, resulting in significantly enhanced fluorescence intensity compared to the protonated form.[3][7]

This property makes this compound a potential candidate for ratiometric or intensity-based sensing of pH within cellular compartments. An increase in local pH will shift the equilibrium towards the highly fluorescent phenolate form, leading to a detectable increase in signal. This mechanism is crucial for studying cellular processes associated with pH changes, such as endocytosis, lysosomal function, and apoptosis.[8]

G cluster_mechanism Mechanism of pH-Dependent Fluorescence Protonated This compound (Phenol Form) Low Fluorescence Deprotonated This compound (Phenolate Form) High Fluorescence Protonated->Deprotonated + OH⁻ (Increasing pH) Deprotonated->Protonated + H⁺ (Decreasing pH)

Caption: pH-dependent equilibrium of the probe.

Physicochemical and Spectroscopic Properties

Successful application of any fluorophore requires a thorough understanding of its properties. While some parameters for this specific chromone must be empirically determined, the table below summarizes known data and provides reference values from the closely related and well-characterized coumarin isomer, 7-hydroxy-4-methylcoumarin (4-Methylumbelliferone).

PropertyValue / CharacteristicSource / Note
IUPAC Name 7-hydroxy-2-methylchromen-4-one[9]
Molecular Formula C₁₀H₈O₃[9]
CAS Number 6320-42-9[10]
Excitation Max (λex) ~360 nm (predicted)Based on 7-hydroxy-4-methylcoumarin.[11] Must be experimentally verified.
Emission Max (λem) ~450 nm (predicted)Based on 7-hydroxy-4-methylcoumarin.[11] Must be experimentally verified.
Stokes Shift ~90 nm (predicted)Calculated from predicted λex and λem.
Quantum Yield (Φ) Needs Experimental DeterminationThe quantum yield of 7-hydroxycoumarins is solvent-dependent.[4][12]
Solubility Soluble in DMSO, alcohols. Limited aqueous solubility.General property for this class of compounds.
Key Feature pH-dependent fluorescence.[6][13]

Scientist's Note: It is imperative for researchers to perform their own spectral characterization (absorbance and fluorescence scans) of this compound in the desired experimental buffer to determine the optimal excitation and emission wavelengths for their specific imaging system.

Detailed Experimental Protocols

These protocols provide a robust starting point for utilizing this compound in cell-based imaging assays. Optimization of probe concentration, incubation time, and instrument settings is essential for achieving high-quality, reproducible results.

Protocol 4.1: Preparation of Stock and Working Solutions

A. Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), with Ca²⁺/Mg²⁺)

B. Procedure for 10 mM Stock Solution:

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out a small amount of the probe powder (e.g., 1.76 mg for 1 mL stock).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

    • Causality Note: DMSO is used as it is a biocompatible organic solvent that can dissolve a wide range of hydrophobic small molecules.[8] Using an anhydrous grade minimizes the introduction of water, which can cause the compound to precipitate upon freezing.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microtubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

C. Procedure for Working Solution:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature immediately before use.

  • Dilution: Dilute the stock solution in a pre-warmed (37°C) physiological buffer or cell culture medium to the desired final working concentration. A typical starting range for optimization is 1-10 µM .

    • Scientist's Note: It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing gently to prevent precipitation of the probe. Some protocols may benefit from the addition of a non-ionic surfactant like Pluronic F-127 to aid in solubilization.[8]

Protocol 4.2: Live-Cell Staining and Imaging

This protocol is designed for cells grown on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

G cluster_workflow Live-Cell Imaging Workflow A 1. Cell Seeding Plate cells on imaging-quality glass-bottom dishes. Culture to 50-70% confluency. B 2. Prepare Working Solution Dilute 10 mM DMSO stock to 1-10 µM in pre-warmed phenol red-free medium. A->B C 3. Cell Staining Remove culture medium, add probe working solution. Incubate at 37°C, 5% CO₂ for 15-60 min. B->C D 4. Wash Cells Remove staining solution. Wash 2-3 times with pre-warmed buffer (e.g., HBSS) to reduce background. C->D E 5. Image Acquisition Add fresh imaging medium. Image immediately on a fluorescence microscope with environmental control. D->E

Caption: General experimental workflow for live-cell imaging.

A. Procedure:

  • Cell Culture: Seed cells of interest onto imaging-grade glass-bottom dishes or chamber slides. Culture them in their standard growth medium until they reach the desired confluency (typically 50-70%).

  • Probe Loading: a. Gently aspirate the culture medium from the cells. b. Add the freshly prepared, pre-warmed working solution of this compound to the cells. c. Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for a predetermined loading time.

    • Optimization is Key: The optimal incubation time (typically 15-60 minutes) and probe concentration must be determined empirically to achieve sufficient signal without inducing cytotoxicity.

  • Washing: a. Aspirate the probe-containing solution. b. Gently wash the cells two to three times with a pre-warmed imaging medium or physiological buffer (e.g., HBSS).[8][14]

    • Causality Note: This washing step is critical for removing the unbound extracellular probe, which is a major source of background fluorescence and will significantly reduce the signal-to-noise ratio.[14]

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. For fluorescence imaging, it is highly recommended to use a phenol red-free medium .[8][15] Phenol red is fluorescent and will elevate background noise, particularly in the green channel. b. Immediately transfer the dish to the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Acquire images using the appropriate filter sets (e.g., a DAPI or "blue" filter set with Ex: ~360 nm / Em: ~450 nm). Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal 1. Incorrect filter set.2. Probe concentration too low.3. Incubation time too short.4. Photobleaching.1. Verify excitation/emission filters match probe's spectra.2. Increase probe concentration systematically (e.g., 5, 10, 20 µM).3. Increase incubation time (e.g., 45, 60 min).4. Reduce excitation light intensity/exposure time. Use an antifade reagent if compatible with live imaging.[14]
High Background 1. Incomplete washing.2. Probe concentration too high.3. Use of phenol red-containing medium.1. Increase the number and volume of washes.2. Decrease probe concentration.3. Switch to a phenol red-free imaging medium.[8][15]
Cell Death/Toxicity 1. Probe concentration too high.2. Prolonged incubation.3. Phototoxicity from excitation light.1. Perform a dose-response curve to find the max non-toxic concentration.2. Reduce incubation time.3. Use neutral density filters to reduce light intensity; minimize exposure time.

Safety and Handling

  • Handle this compound in accordance with standard laboratory safety procedures.

  • The toxicological properties of this compound have not been fully investigated. Assume it is potentially hazardous.

  • Use appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Cell culture conditions for evaluating 7-Hydroxy-2-methyl-4H-chromen-4-one cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Standardized Cell Culture Conditions for Evaluating the In Vitro Cytotoxicity of 7-Hydroxy-2-methyl-4H-chromen-4-one

Introduction: The Need for Standardized Cytotoxicity Profiling

This compound, a member of the chromone family, represents a class of heterocyclic compounds with significant potential in drug discovery. Preliminary studies on related chromone structures have indicated a range of biological activities, including cytotoxic effects against various cell lines.[1][2] A critical step in the preclinical evaluation of any potential therapeutic agent is the rigorous and reproducible assessment of its cytotoxic profile. This involves determining the compound's potency (e.g., its half-maximal inhibitory concentration or IC50) and its selectivity towards cancer cells versus non-cancerous cells.

This technical guide provides a comprehensive, field-proven framework for evaluating the in vitro cytotoxicity of this compound. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system. The methodologies herein are designed for researchers, scientists, and drug development professionals to generate reliable, high-quality data suitable for initial compound characterization and decision-making in a drug development pipeline.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental tools for screening compound libraries and characterizing lead candidates.[3][4] These assays measure different physiological endpoints to quantify the effect of a test compound on a cell population. A multi-parametric approach is superior as it provides a more complete picture of the compound's mechanism of action. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway like apoptosis.

To achieve a holistic understanding of this compound's effects, this guide employs a tripartite assay strategy:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability and proliferation.[5]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7] It is a classic marker for necrosis or late-stage apoptosis.[8]

  • Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based method offers a nuanced view of cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[9][10]

Strategic Experimental Design

The Rationale of Cell Line Selection

The choice of cell line is paramount for the relevance of cytotoxicity data.[11][12] An ideal initial screening panel includes both a cancer cell line, representing the therapeutic target, and a non-cancerous cell line to assess baseline toxicity and therapeutic index.

For this guide, we have selected:

  • HeLa (Human Cervical Adenocarcinoma): A widely used, robust, and well-characterized cancer cell line. Its aggressive proliferation makes it an excellent model for assessing anti-proliferative effects. HeLa was one of the first human continuous cell lines established and has been instrumental in countless scientific breakthroughs.[13]

  • MRC-5 (Human Lung Fibroblast): A normal, diploid human fibroblast cell line. It serves as a crucial control to determine if the cytotoxic effects of the compound are specific to cancer cells or indicative of general cellular toxicity.[11][14]

Compound Preparation and Vehicle Controls

This compound is a small organic molecule that may require an organic solvent for solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and relatively low toxicity at concentrations typically used in cell culture (≤0.5%).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Vehicle Control (Crucial for Trustworthiness): Every experiment must include a "vehicle control." This consists of cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) diluted in culture medium. This control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[3]

Cell Culture Conditions: The Foundation of Reproducibility

Consistent and optimal cell culture is the bedrock of reliable cytotoxicity data. Different cell lines have specific requirements for growth media, supplements, and passaging schedules.[15][16] The conditions below are optimized for robust growth and responsiveness in cytotoxicity assays.

ParameterHeLa (ATCC® CCL-2™) MRC-5 (ATCC® CCL-171™)
Basal Medium Eagle's Minimum Essential Medium (EMEM)Eagle's Minimum Essential Medium (EMEM)
Serum 10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)
Supplements 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin2 mM L-glutamine, 1 mM Sodium Pyruvate, 100 U/mL Penicillin, 100 µg/mL Streptomycin
Incubation 37°C, 5% CO₂, humidified atmosphere37°C, 5% CO₂, humidified atmosphere
Subculture When 80-90% confluent (approx. every 2-3 days)When 80-90% confluent (approx. every 3-4 days)
Dissociation Agent 0.25% (w/v) Trypsin-EDTA0.25% (w/v) Trypsin-EDTA
Seeding Density 2-3 x 10⁵ cells / T-75 flask1-2 x 10⁵ cells / T-75 flask
Morphology Epithelial-likeFibroblast-like

Experimental Workflow Visualization

The overall process, from initial cell culture to final data analysis, follows a structured path to ensure consistency and minimize variability.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_endpoints Phase 3: Endpoint Measurement cluster_analysis Phase 4: Data Analysis culture Cell Culture & Maintenance (HeLa & MRC-5) seed Seed Cells in Plates (e.g., 96-well) culture->seed compound Prepare Compound Stock (10 mM in DMSO) serial Prepare Serial Dilutions in Culture Medium compound->serial treat Treat Cells with Compound (24-72h incubation) serial->treat seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Annexin V/PI (Apoptosis) treat->apop calc Calculate % Viability/ % Cytotoxicity mtt->calc ldh->calc flow Quantify Cell Populations (Live, Apoptotic, Necrotic) apop->flow ic50 Generate Dose-Response Curve & Determine IC50 calc->ic50

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[5]

Materials:

  • Cells (HeLa or MRC-5) in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[17]

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.[3]

  • Edge Effect Mitigation: To avoid evaporation artifacts, do not use the outermost wells. Fill them with 200 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound in complete culture medium from your stock.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Controls: Include wells for "Untreated Control" (medium only) and "Vehicle Control" (medium with the highest DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well.[5]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 590 nm (reference wavelength ~620-650 nm if available).[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

    • Plot % Viability against compound concentration (log scale) to generate a dose-response curve and calculate the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures LDH released from damaged cells into the supernatant.[6]

Materials:

  • Cells and materials for seeding and treatment as in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency).

  • Lysis Buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.

  • 96-well flat-bottom assay plate (clear).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-5 from the MTT protocol. Set up additional control wells for "Maximum LDH Release".

  • Maximum Release Control: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light. A color change will occur.[18]

  • Stop Reaction & Read: Add 50 µL of the Stop Solution (if provided in the kit). Measure the absorbance at 490 nm (reference wavelength ~680 nm).[18]

  • Data Analysis:

    • First, subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Untreated_Control) / (Abs_Max_Release - Abs_Untreated_Control)) * 100

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol differentiates cell populations based on membrane changes detected by flow cytometry.[10]

Materials:

  • 6-well cell culture plates.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding & Treatment: Seed 2-3 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat with the compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well (this contains floating/dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their corresponding supernatant from the first step. This is critical to ensure all cell populations are analyzed.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[10]

  • Staining:

    • Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.

  • Interpretation:

    • Use unstained and single-stained controls to set compensation and gates.

    • The resulting dot plot is divided into four quadrants:

      • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

G cluster_membrane cluster_staining healthy Healthy Cell PS on Inner Leaflet Membrane Intact early_apop Early Apoptosis PS Flips to Outer Leaflet Membrane Intact healthy->early_apop Apoptotic Stimulus stain_healthy Annexin V cannot bind PI is excluded (Annexin V- / PI -) healthy->stain_healthy late_apop Late Apoptosis/Necrosis PS on Outer Leaflet Membrane Permeable early_apop->late_apop Progression stain_early Annexin V binds to PS PI is excluded (Annexin V+ / PI -) early_apop->stain_early stain_late Annexin V binds to PS PI enters cell (Annexin V+ / PI +) late_apop->stain_late

Caption: Principle of Annexin V and Propidium Iodide (PI) Staining.

References

Protocol for assessing the antibacterial MIC of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Assessing the Antibacterial Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-2-methyl-4H-chromen-4-one

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, technically detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a chromone derivative of interest for its potential bioactive properties. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind key procedural choices to ensure experimental robustness, reproducibility, and data integrity. It is designed to equip researchers with the expertise to confidently assess the antibacterial efficacy of this compound and similar natural or synthetic molecules.

Introduction: The Scientific Imperative for Standardized MIC Assessment

This compound, also known as 7-Hydroxy-2-methylchromone, is a heterocyclic organic compound belonging to the chromone family, which are isomers of coumarins.[3][4] Derivatives of this scaffold are explored for a range of biological activities, and assessing their potential as antibacterial agents is a critical step in early-stage drug discovery.[5][6][7]

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying the in vitro potency of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[8][9][10][11] An accurate and reproducible MIC value is not merely a number; it is a critical decision-making tool that informs lead candidate selection, guides structure-activity relationship (SAR) studies, and provides the foundational data for further preclinical development.

This protocol details the broth microdilution method, a highly standardized and widely adopted technique for MIC determination that offers quantitative results and is amenable to higher-throughput screening.[12][13][14]

Physicochemical Properties of the Test Article

A thorough understanding of the test article is paramount for designing a valid experiment.

PropertyValueSource
IUPAC Name 7-hydroxy-2-methylchromen-4-onePubChem[4]
Synonyms 7-Hydroxy-2-methylchromoneChemicalBook[3]
CAS Number 6320-42-9CymitQuimica[15]
Molecular Formula C₁₀H₈O₃PubChem[4]
Molecular Weight 176.17 g/mol PubChem[4]
Solubility Generally more soluble in organic solvents (e.g., ethanol, DMSO) than in water.[16]Solubility of Things[16]

Expert Insight: The limited aqueous solubility of many natural and synthetic compounds is a primary source of experimental error.[16] Precipitated compound in the assay wells leads to an inaccurate effective concentration, often resulting in an overestimation of the MIC (i.e., underestimation of potency). Therefore, the selection of an appropriate, non-bacteriostatic solvent and the inclusion of a solvent control are non-negotiable for a self-validating protocol. Dimethyl sulfoxide (DMSO) is the conventional choice, but its final concentration in the assay must be kept below a level that affects microbial growth (typically ≤1%).

Experimental Design & Workflow

The protocol is structured to ensure a logical flow from preparation to data interpretation. The overall workflow is a multi-stage process requiring careful aseptic technique and precise execution at each step.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis prep_media Prepare Culture Media (CAMHB) serial_dilute Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_media->serial_dilute prep_compound Prepare Test Compound Stock Solution in DMSO prep_compound->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate add_controls Prepare Controls (Growth, Sterility, Solvent) serial_dilute->inoculate add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Read Results (Visual & Spectrophotometric) incubate->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic validate Validate Assay (Check Controls) determine_mic->validate report Report MIC (µg/mL) validate->report Plate_Layout cluster_plate 96-Well Plate Serial Dilution c1 256 c2 128 c1->c2 c3 64 c2->c3 c4 32 c3->c4 c5 16 c4->c5 c6 8 c5->c6 c7 4 c6->c7 c8 2 c7->c8 c9 1 c8->c9 c10 0.5 c9->c10 c11 Growth Control c12 Sterility Control conc_label Concentration (µg/mL)

References

Application Notes and Protocols for High-Throughput Screening using 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Fluorophore for HTS

7-Hydroxy-2-methyl-4H-chromen-4-one, more commonly known by its synonym Hymecromone or 4-methylumbelliferone (4-MU), is a coumarin derivative that has emerged as a powerful tool in high-throughput screening (HTS) and drug discovery.[1] Its intrinsic fluorescent properties, which are modulated by enzymatic activity, make it an ideal substrate for monitoring a variety of biochemical reactions in a high-throughput format. This compound is particularly valuable for its application in assays targeting drug metabolism enzymes, such as the UDP-glucuronosyltransferases (UGTs).[2]

The core utility of this compound in HTS lies in its transformation from a weakly fluorescent compound to a highly fluorescent product upon enzymatic modification. This fluorogenic nature allows for a sensitive and continuous monitoring of enzyme kinetics, making it suitable for the screening of large compound libraries to identify potential enzyme inhibitors or activators.[3][4]

Physicochemical and Fluorescent Properties

This compound is a solid compound with a molecular weight of 176.17 g/mol .[3] Its fluorescence is highly dependent on the pH of the surrounding environment.[5] The hydroxyl group at the 7-position has a pKa of approximately 7.85.[5][6] Below this pKa, the molecule exists in its neutral, less fluorescent form. Above this pKa, the hydroxyl group is deprotonated, forming an anionic species that exhibits significantly enhanced fluorescence.[5] This pH-dependent fluorescence is a critical consideration in assay development.

PropertyValueSource
Molecular FormulaC₁₀H₈O₃[3]
Molecular Weight176.17 g/mol [3]
SynonymsHymecromone, 4-Methylumbelliferone (4-MU)[7]
Excitation (Neutral, pH < 7.85)~320 nm[5][6]
Emission (Neutral, pH < 7.85)~380 nm[5]
Excitation (Anionic, pH > 7.85)~360 nm[5][6]
Emission (Anionic, pH > 7.85)~445 nm[5][6]
Quantum Yield (Anionic, pH 9.75)0.95[5][6]

Core Application: High-Throughput Screening of UDP-Glucuronosyltransferase (UGT) Activity

A primary and impactful application of this compound is in the high-throughput screening of UGT enzyme activity and inhibition. UGTs are a critical family of phase II drug metabolism enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds.[8] This process, known as glucuronidation, generally increases the water solubility of the substrate, facilitating its excretion from the body.[7][9] Inhibition of UGT activity by a drug candidate can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse drug reactions. Therefore, screening for UGT inhibition is a crucial step in drug development.[8][10]

Scientific Principle of the UGT Inhibition Assay

The HTS assay for UGT inhibition using this compound is based on a "turn-on" fluorescence signal. In this assay, the weakly fluorescent this compound serves as a substrate for the UGT enzyme. The UGT enzyme, in the presence of the co-factor UDPGA, transfers a glucuronic acid moiety to the 7-hydroxyl group of the substrate. This enzymatic reaction produces the non-fluorescent product, 4-methylumbelliferyl-glucuronide (4-MUG).[7]

To measure the activity of the UGT enzyme, the reaction is stopped, and the pH of the solution is raised to above 10. This alkaline condition serves two purposes: it terminates the enzymatic reaction and, more importantly, it hydrolyzes any unreacted this compound to its highly fluorescent anionic form. The amount of fluorescence detected is therefore inversely proportional to the activity of the UGT enzyme. In an inhibition screen, a test compound that inhibits the UGT enzyme will result in less formation of 4-MUG and consequently, a higher fluorescence signal upon addition of the stop solution.

UGT_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate This compound (Low Fluorescence) Enzyme UGT Enzyme + UDPGA Substrate->Enzyme Binds to StopSolution Add Alkaline Stop Solution (pH > 10) Substrate->StopSolution Unreacted Product 4-Methylumbelliferyl-glucuronide (Non-Fluorescent) Enzyme->Product Catalyzes Inhibitor Test Compound Inhibitor->Enzyme Inhibits Detection Measure Fluorescence (Excitation: ~360 nm, Emission: ~445 nm) StopSolution->Detection HighFluorescence High Fluorescence (Inhibition) Detection->HighFluorescence If Inhibitor Present LowFluorescence Low Fluorescence (No Inhibition) Detection->LowFluorescence If No Inhibitor

Workflow of the UGT Inhibition Assay.

Detailed Protocol: HTS for UGT1A1 Inhibitors

This protocol is designed for a 384-well plate format and is optimized for the screening of potential inhibitors of the UGT1A1 isoform.

Materials and Reagents
  • Enzyme: Recombinant human UGT1A1 (e.g., from human liver microsomes or a baculovirus expression system)

  • Substrate: this compound (Hymecromone, 4-MU)

  • Cofactor: Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)

  • Buffer: 100 mM Tris-HCl, pH 7.4

  • Activator: Alamethicin

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.4

  • Positive Control Inhibitor: Bilirubin or another known UGT1A1 inhibitor

  • Test Compounds: Dissolved in DMSO

  • Assay Plates: 384-well, black, flat-bottom plates

  • Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~445 nm

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve 1.76 mg of this compound in 1 mL of DMSO.

  • Cofactor Stock Solution (40 mM): Dissolve UDPGA in water. Prepare fresh daily.

  • Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.

  • Enzyme Preparation: Dilute the recombinant UGT1A1 enzyme in 100 mM Tris-HCl buffer (pH 7.4) to the desired concentration. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

  • Assay Mix: Prepare a master mix containing the UGT1A1 enzyme and alamethicin in 100 mM Tris-HCl buffer. The final concentration of alamethicin should be optimized, but a starting point of 50 µg/mg of microsomal protein is recommended.[11] Pre-incubate the enzyme with alamethicin on ice for 15 minutes to activate the enzyme.

  • Substrate/Cofactor Mix: Prepare a master mix containing this compound and UDPGA in 100 mM Tris-HCl buffer. The final concentrations in the assay should be at or below the Km for the substrate and cofactor to maximize sensitivity to competitive inhibitors.

Experimental Workflow

HTS_Protocol_Workflow cluster_plate_prep Plate Preparation cluster_reaction_init Reaction Initiation cluster_incubation_termination Incubation and Termination cluster_data_acq Data Acquisition and Analysis Dispense_Compounds 1. Dispense Test Compounds (1 µL to assay wells) Dispense_Controls 2. Dispense Controls (Positive and Negative) Add_Enzyme 3. Add UGT1A1/Alamethicin Mix (20 µL) Dispense_Controls->Add_Enzyme Pre_Incubate 4. Pre-incubate at 37°C (5 minutes) Add_Enzyme->Pre_Incubate Add_Substrate_Cofactor 5. Add Substrate/Cofactor Mix (20 µL to initiate reaction) Pre_Incubate->Add_Substrate_Cofactor Incubate_Reaction 6. Incubate at 37°C (e.g., 60 minutes) Add_Substrate_Cofactor->Incubate_Reaction Add_Stop_Solution 7. Add Stop Solution (20 µL) Incubate_Reaction->Add_Stop_Solution Read_Plate 8. Read Fluorescence (Ex: 360 nm, Em: 445 nm) Add_Stop_Solution->Read_Plate Calculate_Inhibition 9. Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits 10. Identify Hits Calculate_Inhibition->Identify_Hits

Step-by-step HTS protocol workflow.
Step-by-Step Methodology

  • Compound Plating: Add 1 µL of test compounds, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 20 µL of the pre-activated UGT1A1/alamethicin mix to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate/cofactor mix to all wells to start the enzymatic reaction. The final volume in each well will be 41 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 20 µL of the alkaline stop solution to all wells.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader.

Data Analysis

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 x [1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)]

Where:

  • Signal_Test_Compound: Fluorescence signal in the presence of the test compound.

  • Signal_Positive_Control: Fluorescence signal in the presence of a known UGT1A1 inhibitor (maximum inhibition).

  • Signal_Negative_Control: Fluorescence signal in the absence of any inhibitor (minimum inhibition).

Compounds that exhibit inhibition above a predefined threshold (e.g., >50%) are considered "hits" and can be selected for further characterization, such as IC₅₀ determination.

Trustworthiness and Self-Validation

The robustness of this HTS assay is ensured by the inclusion of appropriate controls in every plate:

  • Negative Control (0% Inhibition): Contains all reaction components except the test compound (vehicle, e.g., DMSO, is added instead). This represents the baseline enzyme activity.

  • Positive Control (100% Inhibition): Contains a known, potent inhibitor of the UGT isoform being tested. This defines the upper limit of the assay window.

  • No Enzyme Control: Contains all reaction components except the enzyme. This control is used to assess any background fluorescence from the substrate or test compounds.

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It is calculated as follows:

Z' = 1 - [ (3 x (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| ]

Regular calculation of the Z'-factor is essential to monitor the performance and reliability of the assay over time.

Conclusion and Future Directions

This compound is a reliable and cost-effective fluorogenic substrate for the high-throughput screening of UGT enzyme modulators. The protocols outlined in these application notes provide a robust framework for identifying and characterizing potential drug-drug interactions early in the drug discovery pipeline. Future advancements may include the development of novel coumarin-based substrates with improved specificity for different UGT isoforms, further enhancing the precision of HTS-based drug metabolism studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pechmann Condensation of 7-Hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 7-Hydroxy-4-methylcoumarin via the Pechmann condensation. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established literature and field expertise.

A Note on Nomenclature

The target molecule, synthesized from resorcinol and ethyl acetoacetate, is 7-Hydroxy-4-methylcoumarin (also known as hymecromone or 7-hydroxy-4-methyl-2H-chromen-2-one). It is an isomer of the chromone scaffold. The Pechmann condensation specifically yields coumarins (2H-chromen-2-ones). The synthesis of chromones (4H-chromen-4-ones) from the same starting materials requires different conditions and is known as the Simonis chromone cyclization[1]. This guide focuses exclusively on the Pechmann condensation to produce the coumarin derivative.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most common culprits?

Low yield in the Pechmann condensation is a frequent issue stemming from several potential factors. The primary areas to investigate are:

  • Suboptimal Catalyst Choice or Activity: The nature and condition of the acid catalyst are paramount. Traditional catalysts can be harsh, while modern heterogeneous catalysts may require specific conditions.

  • Incorrect Reaction Temperature: This reaction is highly sensitive to temperature. Excessive heat can lead to the formation of side products and charring, while insufficient heat results in an incomplete reaction.[2]

  • Presence of Impurities: Water in the reaction medium or impurities in the starting materials (resorcinol and ethyl acetoacetate) can inhibit the catalyst and promote side reactions.

  • Inefficient Work-up and Purification: Significant product loss can occur during the isolation and recrystallization stages if not performed correctly.

The following questions will delve into each of these areas to help you pinpoint the exact cause.

Q2: How significantly does my choice of acid catalyst affect the yield of 7-Hydroxy-4-methylcoumarin?

The catalyst is arguably the most critical factor influencing the reaction's success. The choice ranges from traditional Brønsted acids to modern solid acid catalysts, each with distinct advantages and disadvantages.

  • Traditional Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is the classic catalyst for this reaction.[3][4] While effective, it can lead to sulfonation of the aromatic ring as a side reaction and presents significant challenges in work-up and waste disposal.[5] Yields can be good (up to 88% under optimized conditions), but the harsh conditions often lead to charring if the temperature is not strictly controlled.[4]

  • Heterogeneous Solid Acid Catalysts: These have emerged as superior alternatives, offering easier separation, reusability, and often milder reaction conditions, which minimizes side product formation.[5]

    • Amberlyst-15: This sulfonic acid-based ion-exchange resin is highly effective, often providing excellent yields (up to 97%) under solvent-free conditions.[2][6][7] Its nonpolar surface is less prone to poisoning by water molecules compared to silica-based catalysts.[7]

    • Zeolites (e.g., H-Beta): These microporous aluminosilicates can catalyze the reaction, but their activity and yields can be lower compared to other solid acids.[5][8]

    • Sulfated Zirconia: Nano-crystalline sulfated zirconia is another efficient solid superacid catalyst for this synthesis.[9]

The following workflow can help guide your troubleshooting process for yield-related issues.

TroubleshootingWorkflow start Low Yield Observed catalyst Catalyst Issues start->catalyst temp Temperature Control start->temp reagents Reagent Quality start->reagents workup Work-up/Purification start->workup sol_catalyst Action: - Switch to a heterogeneous catalyst (e.g., Amberlyst-15). - Ensure catalyst is dry and active. - Optimize catalyst loading (e.g., ~0.2g for 1mmol scale). catalyst->sol_catalyst sol_temp Action: - For H₂SO₄, maintain temp <10°C during addition. - For solid acids, optimize temp (e.g., 110-130°C). - Avoid overheating to prevent charring. temp->sol_temp sol_reagents Action: - Use high-purity resorcinol and ethyl acetoacetate. - Ensure reagents are anhydrous, especially for H₂SO₄. reagents->sol_reagents sol_workup Action: - Pour reaction mixture into a large volume of ice-water for efficient precipitation. - Recrystallize from an appropriate solvent (e.g., aqueous ethanol). workup->sol_workup

Caption: A workflow for diagnosing causes of low yield.

Q3: The protocol I followed gave a range for temperature and time. How do I find the optimal conditions?

Optimizing temperature and time is crucial and depends heavily on the catalyst used.

  • With Concentrated H₂SO₄: The initial mixing of reagents should be done at a low temperature (<10-20°C) in an ice bath to manage the exothermic reaction and prevent charring.[10] After the initial combination, allowing the mixture to warm to room temperature and stir for an extended period (e.g., 18 hours) can drive the reaction to completion.[4]

  • With Heterogeneous Catalysts (e.g., Amberlyst-15): These reactions are typically run at higher temperatures under solvent-free conditions. Studies have shown that increasing the temperature to around 110°C significantly improves the yield.[2] However, exceeding this optimal temperature (e.g., going up to 150°C) can cause the yield to decrease due to the formation of side products, such as chromones, or self-condensation of the ethyl acetoacetate.[2][11] The optimal reaction time is typically determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC).

Q4: My reaction mixture turned very dark or black. What causes this charring and how can I avoid it?

Charring is a common issue when using strong protic acids like concentrated sulfuric acid. It occurs when the acid, a powerful dehydrating agent, aggressively reacts with the organic substrates at elevated temperatures, leading to decomposition and polymerization.

Prevention Strategies:

  • Strict Temperature Control: As mentioned, perform the initial addition of sulfuric acid at a low temperature (<10°C) using an ice-water bath.[10] This dissipates the heat generated from the exothermic mixing and condensation.

  • Controlled Addition: Add the sulfuric acid slowly and dropwise to the mixture of resorcinol and ethyl acetoacetate, never the other way around. This ensures the heat is managed effectively.

  • Switch to a Milder Catalyst: The most effective way to prevent charring is to use a heterogeneous solid acid catalyst like Amberlyst-15, which operates under much milder conditions and does not have the same aggressive dehydrating properties as H₂SO₄.[2]

Q5: How can I improve the recovery of my product during the work-up and purification steps?

A significant portion of the product can be lost during isolation. Here are key steps to maximize your recovered yield:

  • Precipitation: After the reaction is complete, the mixture should be poured into a large volume of crushed ice or ice-cold water with vigorous stirring.[12][13] This quenches the reaction and causes the sparingly soluble coumarin product to precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the crude precipitate by vacuum filtration. It is essential to wash the solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.[12]

  • Recrystallization: This is the most critical purification step. An ethanol-water mixture is commonly used for recrystallization.[13][14] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allowing this solution to cool slowly will yield purified crystals. Avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product.

Catalyst Performance Comparison

The table below summarizes the performance of various catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate.

CatalystTemperature (°C)TimeYield (%)Key Advantages/DisadvantagesSource(s)
Conc. H₂SO₄ 5°C to RT18 h88%High yield but harsh, charring risk, difficult work-up.[4]
Amberlyst-15 100-110°C20 min - 2 h95-97%Excellent yield, reusable, solvent-free, easy work-up.[2][6]
InCl₃ Room Temp5 min95%Very fast, high yield, mechanochemical (ball mill).[15]
Zeolite β 100°C20 min21%Lower yield compared to other solid acids.[5]
SnCl₂·2H₂O Microwave~4 min55%Moderate yield, requires microwave irradiation.[16]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 110°C1.5 h88%High yield, reusable nanoparticle catalyst.[17]

Frequently Asked Questions (FAQs)

What is the mechanism of the Pechmann Condensation? The reaction is believed to proceed through three main steps, although the exact order can be debated:

  • Transesterification/Electrophilic Aromatic Substitution (EAS): The reaction can begin with either the acid-catalyzed formation of an ester between resorcinol's hydroxyl group and the β-ketoester (transesterification) or an electrophilic attack of the protonated ketoester on the electron-rich resorcinol ring (EAS).[10][18] Recent evidence suggests the EAS pathway followed by transesterification is likely.[18]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization (a hydroxyalkylation) to form the heterocyclic ring.

  • Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[3][8]

PechmannMechanism cluster_0 Pechmann Condensation Mechanism A 1. Electrophilic Aromatic Substitution (EAS) B 2. Transesterification (Intramolecular Cyclization) A->B H⁺ C 3. Dehydration (-H₂O) B->C H⁺

Caption: The key stages of the Pechmann condensation.

Are there greener alternatives to traditional sulfuric acid? Yes. The development of environmentally benign methods is a major focus of modern chemistry.[19] For this reaction, the best green alternatives are reusable solid acid catalysts like Amberlyst-15, zeolites, or functionalized nanoparticles.[2][5][17][20] These catalysts reduce corrosive waste, can often be used under solvent-free conditions, and are easily recovered and reused for multiple cycles.[2][21]

How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[3] Spot the reaction mixture on a silica gel plate alongside the starting materials (resorcinol and ethyl acetoacetate). The formation of a new, typically fluorescent spot with a different Rf value indicates the formation of the 7-hydroxy-4-methylcoumarin product. The reaction is considered complete when the spot corresponding to the limiting reagent (resorcinol) has disappeared.

Optimized Experimental Protocols

Protocol 1: Classic Synthesis using Concentrated Sulfuric Acid

This protocol is based on the traditional, high-yield method but requires careful temperature control.

  • Setup: Place a 100 mL beaker containing 15 mL of concentrated (98%) sulfuric acid in an ice-water bath. Allow the acid to cool to below 10°C.[10][13]

  • Reagent Mixture: In a separate flask, mix 5.5 g (0.05 mol) of resorcinol with 6.4 mL (0.05 mol) of ethyl acetoacetate.

  • Reaction: Slowly and with continuous stirring, add the resorcinol/ethyl acetoacetate mixture dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 20°C.[10]

  • Stirring: Once the addition is complete, remove the beaker from the ice bath and allow it to stir at room temperature for 18-24 hours.[4]

  • Work-up: Pour the reaction mixture slowly into 200 mL of crushed ice with vigorous stirring. A pale yellow precipitate will form.[3][13]

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from a 70:30 ethanol-water mixture to obtain pure, pale yellow crystals of 7-hydroxy-4-methylcoumarin.[13]

Protocol 2: High-Yield, Green Synthesis using Amberlyst-15

This solvent-free protocol offers high yields, easy work-up, and catalyst reusability.[2]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.10 g (10 mmol) of resorcinol, 1.30 g (10 mmol) of ethyl acetoacetate, and 0.2 g of Amberlyst-15 resin.

  • Reaction: Heat the reaction mixture in an oil bath set to 110°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum ether:ethyl acetate eluent). The reaction is typically complete within 2 hours.

  • Work-up: After cooling to room temperature, add ethyl acetate to dissolve the reaction mixture.

  • Isolation: Recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid crude product can be recrystallized from an ethanol-water mixture as described in Protocol 1 to achieve high purity.

References

Technical Support Center: Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important chromone derivative. This guide provides in-depth, experience-driven advice to optimize your reaction outcomes.

I. Overview of the Synthesis: The Pechmann Condensation

The most prevalent and direct route to this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][2] While seemingly straightforward, the reaction's success is highly dependent on carefully controlled conditions. Deviations can lead to the formation of several side products, complicating purification and reducing the overall yield.

The core of the Pechmann condensation is an acid-catalyzed process that is believed to proceed through three key steps: electrophilic aromatic substitution (EAS), transesterification, and dehydration.[3] The precise order of these steps can be influenced by the specific catalyst and reaction conditions used.[3][4]

Reaction Scheme:

Pechmann_Condensation Figure 1. General Pechmann Condensation for this compound. cluster_reactants Reactants cluster_products Products Resorcinol Resorcinol Plus1 + Resorcinol->Plus1 EAA Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄) Plus1->EAA Product 7-Hydroxy-2-methyl- 4H-chromen-4-one Plus2 + Product->Plus2 SideProduct Side Products Plus2->SideProduct Catalyst->Product Reaction Isomer_Formation Figure 2. Regioselectivity in Pechmann Condensation. Resorcinol Resorcinol EAA Ethyl Acetoacetate + Acid Catalyst path1 Attack at C4 (Major Pathway) EAA->path1 path2 Attack at C2 (Minor Pathway) EAA->path2 Product_7OH 7-Hydroxy-2-methyl- 4H-chromen-4-one (Desired Product) path1->Product_7OH Product_5OH 5-Hydroxy-2-methyl- 4H-chromen-4-one (Side Product) path2->Product_5OH

References

Technical Support Center: Purification of 7-Hydroxy-2-methyl-4H-chromen-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the purification of 7-Hydroxy-2-methyl-4H-chromen-4-one via column chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in established chromatographic principles to ensure the integrity and success of your separation.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are crucial for setting up a successful purification experiment.

1. What is the most suitable stationary phase for the purification of this compound?

For the purification of moderately polar compounds like this compound, silica gel (60–120 mesh or 100–200 mesh) is the most common and effective stationary phase.[1][2] Its hydroxyl groups interact with the polar functionalities of the chromone, allowing for separation based on polarity. For separating very similar compounds or for final polishing of fractions, Sephadex LH-20 can be an excellent choice, as it separates based on molecular size and polarity, often using solvents like methanol.[3][4] Alumina is generally not recommended for flavonoids as it can form strong, sometimes irreversible, bonds with them.[3]

2. How do I select an appropriate mobile phase (solvent system)?

The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) .[1] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound. This Rƒ range typically ensures good separation on a column.

A systematic approach to TLC solvent selection is to start with a non-polar solvent and gradually increase polarity. Common solvent systems for flavonoids include mixtures of hexane, ethyl acetate, chloroform, and methanol.[3][5]

Solvent System Composition (v/v) Typical Application
Hexane / Ethyl Acetate (e.g., 8:2 to 1:1)For separating less polar impurities from the target compound.
Chloroform / Methanol (e.g., 9.5:0.5 to 9:1)Effective for eluting moderately polar compounds like the target chromone.
Ethyl Acetate / Methanol (e.g., 9.8:0.2)A good alternative to chlorinated solvents for moderately polar compounds.
Dichloromethane / Methanol (e.g., 9.5:0.5)Can provide different selectivity compared to ethyl acetate-based systems.

Always use high-purity solvents to avoid introducing impurities.

3. Should I use dry loading or wet loading to apply my sample to the column?

The choice between dry and wet loading depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: This method is suitable if your crude sample dissolves completely in a minimal amount of the initial, low-polarity mobile phase. The dissolved sample is carefully pipetted onto the top of the column bed.

  • Dry Loading: This is the preferred method if your sample has poor solubility in the starting solvent system. To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your sample), and evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the column. This technique often results in better resolution and sharper bands.

4. How much stationary phase should I use, and what should be the column dimensions?

A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude sample by weight . For instance, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. The column diameter should be chosen to allow for a bed height of about 15-20 cm. A longer, narrower column generally provides better separation than a short, wide one.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized yet detailed workflow for the purification of this compound.

1. Slurry Preparation and Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer (approx. 1 cm) of sand.
  • In a separate beaker, prepare a slurry of silica gel in the initial, non-polar solvent system (e.g., Hexane/Ethyl Acetate 8:2).
  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always remain above the silica bed to prevent cracking.
  • Add another thin layer of sand on top of the packed silica bed to protect it during solvent addition.

2. Sample Loading:

  • For Dry Loading (Recommended):
  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
  • Add silica gel (approx. 2-3 times the weight of your sample) and mix to form a paste.
  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the prepared column.
  • For Wet Loading:
  • Dissolve the crude sample in the smallest possible volume of the initial mobile phase.
  • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed without disturbing the surface.

3. Elution and Fraction Collection:

  • Begin elution with the least polar solvent system determined from your TLC analysis.
  • Collect fractions in test tubes or vials. The fraction size will depend on the column size; for a small-scale column, 5-10 mL fractions are typical.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, you might start with 20% ethyl acetate in hexane, then move to 40%, and finally to 60%.
  • A significant change in solvent polarity can cause thermal cracking of the silica bed, so it's best to increase polarity gradually.

4. Fraction Analysis:

  • Monitor the separation by performing TLC on the collected fractions.
  • Spot several fractions on a single TLC plate along with a spot of your crude mixture and a pure standard if available.
  • Visualize the TLC plate under UV light (254 nm and 365 nm) and/or by staining.
  • Combine the fractions that contain the pure desired compound.
  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visual Workflow of Column Chromatography

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Informs solvent choice Pack Pack the Column Slurry->Pack LoadChoice Choose Loading Method Pack->LoadChoice DryLoad Dry Loading Elute Elute with Gradient Solvent System DryLoad->Elute WetLoad Wet Loading WetLoad->Elute LoadChoice->DryLoad Poor solubility LoadChoice->WetLoad Good solubility Collect Collect Fractions Elute->Collect AnalyzeTLC Analyze Fractions by TLC Collect->AnalyzeTLC Combine Combine Pure Fractions AnalyzeTLC->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Isolated Pure Compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s) and Scientific Rationale
Poor Separation / Overlapping Peaks 1. Incorrect mobile phase polarity.2. Column overloaded with sample.3. Column packed unevenly.4. Flow rate is too fast.1. Re-optimize the mobile phase with TLC. Aim for a larger difference in Rƒ values between your target compound and impurities. A less polar solvent system will increase retention and improve separation.[6]2. Reduce the amount of sample. Maintain at least a 30:1 ratio of silica to sample. Overloading saturates the stationary phase, preventing proper partitioning.3. Repack the column carefully. Ensure the silica bed is level and free of cracks or channels to promote uniform solvent flow.4. Reduce the flow rate. Slower flow allows for better equilibrium between the stationary and mobile phases, enhancing resolution.
Compound Not Eluting from the Column 1. Mobile phase is not polar enough.2. Compound may have decomposed on the silica.1. Gradually increase the polarity of the mobile phase. For example, add a small percentage of methanol to your ethyl acetate/hexane mixture.2. Check for stability on a TLC plate. Spot the compound on a silica TLC plate, let it sit for a few hours, then elute. If a new spot appears or the original spot diminishes, it indicates decomposition. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) in the mobile phase.
Cracked or Channeled Silica Bed 1. The column ran dry.2. A drastic change in solvent polarity caused a temperature change.1. Always keep the solvent level above the silica bed. 2. Introduce changes in solvent polarity gradually. Avoid switching directly from a non-polar solvent like hexane to a very polar one like methanol.
Band Tailing 1. Sample is too concentrated when loaded.2. Strong interaction between the compound and stationary phase.1. Ensure the sample is loaded in a narrow band. Use the minimum amount of solvent for wet loading or use the dry loading method.2. Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid can improve peak shape. For basic compounds, a trace of triethylamine can be beneficial.
Low or No Recovery of Compound 1. Compound is highly retained on the column.2. Compound is co-eluting with an unseen impurity.3. Compound is unstable under the chromatographic conditions.1. Flush the column with a very polar solvent (e.g., 10% methanol in chloroform) to elute any remaining material.2. Analyze fractions with a different visualization method (e.g., different TLC stain) or by another analytical technique like HPLC or NMR.3. Assess compound stability as described above. Consider alternative purification methods like recrystallization or using a different stationary phase.

References

Technical Support Center: Optimizing Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Reaction Yield: Why is my yield of this compound consistently low?

Low yields are a frequent challenge in organic synthesis. Several factors in the Pechmann condensation can contribute to this issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. The reaction is typically exothermic, and excessive heat can lead to the formation of side products. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

    • Recommendation: Maintain a reaction temperature below 10-20°C during the initial addition of reactants, especially when using strong acids like concentrated sulfuric acid, to control the exothermic reaction.[1] After the initial mixing, the reaction can be allowed to proceed at room temperature.[2][3] Some protocols suggest heating at 75-80°C for a shorter duration (e.g., 20 minutes) when using sulfuric acid or polyphosphoric acid.[4][5] It's crucial to find the optimal temperature for your specific catalytic system.

  • Inefficient Catalysis: The choice and concentration of the acid catalyst are paramount. While concentrated sulfuric acid is traditional, its efficiency can be hampered by side reactions if not used correctly.

    • Recommendation: Polyphosphoric acid (PPA) can be a more efficient alternative to sulfuric acid, often leading to shorter reaction times (20-25 minutes) compared to several hours.[5] For a greener approach, consider solid acid catalysts like Amberlyst-15, which can give excellent yields (around 95%) under optimized, solvent-free conditions at 110°C.[6]

  • Incomplete Reaction: Insufficient reaction time will naturally lead to lower yields.

    • Recommendation: The reaction time can vary significantly depending on the catalyst and temperature, from 20 minutes with PPA to over 18 hours with sulfuric acid at room temperature.[2][5] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Moisture in Reagents or Glassware: The presence of water can interfere with the reaction, particularly with hygroscopic catalysts like concentrated sulfuric acid and PPA.

    • Recommendation: Ensure all glassware is thoroughly dried before use and that the reagents are anhydrous.

Side Product Formation: How can I minimize the formation of unwanted byproducts?

The formation of side products, such as isomers and polymers, can complicate purification and reduce the yield of the desired product.

Potential Causes and Solutions:

  • High Reaction Temperature: As mentioned, elevated temperatures can promote side reactions. Increasing the temperature above 110°C when using solid acid catalysts has been shown to decrease the yield due to the formation of side products.[6]

    • Recommendation: Strictly control the reaction temperature throughout the synthesis. A controlled heating mantle or an ice bath during exothermic additions is essential.

  • Incorrect Stoichiometry: An incorrect ratio of reactants (resorcinol and ethyl acetoacetate) can lead to the formation of undesired products.

    • Recommendation: Use a precise 1:1 molar ratio of resorcinol to ethyl acetoacetate for optimal results.[6]

Purification Difficulties: My final product is not pure enough after initial precipitation. What are the best recrystallization conditions?

The crude product obtained after pouring the reaction mixture into ice water often requires further purification.

Potential Causes and Solutions:

  • Inadequate Washing: Insufficient washing of the crude precipitate can leave behind unreacted starting materials and acidic residue.

    • Recommendation: After filtration, wash the crude product thoroughly with cold water until the washings are neutral.[4][8]

  • Suboptimal Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining high-purity crystals.

    • Recommendation: Ethanol or an aqueous ethanol mixture is commonly used and effective for recrystallizing this compound.[2][4][8] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

What is the most common synthetic route for this compound?

The most widely used method is the Pechmann condensation . This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst.[7]

What is the mechanism of the Pechmann condensation in this synthesis?

The mechanism of the Pechmann condensation for the synthesis of this compound involves three key steps:

  • Transesterification: The ethyl acetoacetate is protonated by the acid catalyst, making it more electrophilic. The resorcinol then acts as a nucleophile, attacking the carbonyl group of the ester, leading to a transesterification reaction.

  • Intramolecular Hydroxyalkylation (Cyclization): The hydroxyl group on the resorcinol ring attacks the ketone carbonyl group of the intermediate, forming a cyclic hemiketal.

  • Dehydration: The cyclic intermediate is dehydrated in the acidic medium to form the stable aromatic coumarin ring system.

What are the key starting materials and their roles?
  • Resorcinol: Provides the phenolic ring that will become part of the chromenone core.

  • Ethyl Acetoacetate: Acts as the β-ketoester that condenses with resorcinol to form the pyrone ring of the chromenone.

  • Acid Catalyst (e.g., H₂SO₄, PPA, Amberlyst-15): Facilitates the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and promoting the condensation and cyclization steps.[2][5][6]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows for the determination of the reaction's completion. A common mobile phase for this separation is a mixture of ethyl acetate and n-hexane.[6]

What are the typical characterization techniques for the final product?

The synthesized this compound can be characterized using various spectroscopic and physical methods:

  • Melting Point: A sharp melting point indicates the purity of the compound. The reported melting point is around 249-255°C.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for this compound Synthesis
CatalystTemperatureReaction TimeYieldReference
Concentrated H₂SO₄5°C to Room Temp18 hours88%[2]
Polyphosphoric Acid (PPA)75-80°C20-25 minutes-[5]
Amberlyst-15110°C100 minutes~95%[6]
Indium(III) Chloride (InCl₃)Room Temperature5 minutes95%[10]
Detailed Experimental Protocol (using Concentrated H₂SO₄)
  • Preparation: In a conical flask, combine 5.5 g of resorcinol and 6.4 ml of ethyl acetoacetate.[7]

  • Reaction: Carefully add 50 ml of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a low temperature.[2][7]

  • Stirring: Stir the reaction mixture at room temperature for approximately 18 hours.[2]

  • Precipitation: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.[2]

  • Filtration and Washing: Filter the precipitate and wash it with cold water until the filtrate is neutral.

  • Drying: Dry the crude product.

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol to obtain pure this compound.[2]

Visualizing the Workflow and Mechanism

Pechmann Condensation Workflow

Pechmann Condensation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Resorcinol Resorcinol Mixing Mixing Resorcinol->Mixing EAA Ethyl Acetoacetate EAA->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Mixing Temperature Controlled Temperature Reaction Reaction Temperature->Reaction Mixing->Reaction Precipitation Precipitation (in Ice Water) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Product Pure 7-Hydroxy-2-methyl- 4H-chromen-4-one Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Simplified Pechmann Condensation Mechanism

Pechmann Condensation Mechanism Reactants Resorcinol + Ethyl Acetoacetate Transesterification Transesterification Intermediate Reactants->Transesterification H⁺ Cyclization Cyclized Intermediate Transesterification->Cyclization Intramolecular Attack Product This compound Cyclization->Product -H₂O

Caption: Simplified mechanism of the Pechmann condensation.

References

Technical Support Center: Troubleshooting the Aqueous Insolubility of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Hydroxy-2-methyl-4H-chromen-4-one (CAS: 6320-42-9). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. We understand that achieving a stable, homogenous solution is critical for the accuracy and reproducibility of your experiments. This document provides in-depth, field-proven insights and step-by-step protocols to overcome these solubility hurdles.

Understanding the Challenge: Core Chemical Properties

This compound is a chromone derivative with a chemical structure that presents inherent solubility challenges in neutral aqueous solutions.[1][2] Its relatively non-polar ring system and crystalline solid state contribute to its low water solubility.[3][4] Key physicochemical properties are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₈O₃-
Molecular Weight ~176.17 g/mol Influences molarity calculations.[5]
Melting Point 254-255 °CHigh melting point suggests a stable crystal lattice, which requires significant energy to break during dissolution.[6]
LogP 1.807A positive LogP value indicates higher lipid solubility than water solubility (hydrophobicity), predicting poor performance in aqueous buffers.
Key Functional Group 7-hydroxyl groupThis phenolic group is a weak acid. Its ionization state is pH-dependent and is the primary handle for manipulating aqueous solubility.[2][7]

The central issue is that while the molecule is poorly soluble in its neutral (protonated) form, the deprotonation of the 7-hydroxyl group at a pH above its pKa creates a phenoxide anion, which is significantly more polar and, therefore, more soluble in water.[2][7]

Troubleshooting FAQs & Experimental Guides

This section addresses the most common questions our team receives regarding this compound. We provide not just the steps, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Q1: My this compound won't dissolve when I add it directly to my PBS/HEPES buffer. What is the most reliable first step?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and most recommended starting point is to prepare a high-concentration stock solution using a water-miscible organic co-solvent.[8][9] This process breaks the compound's crystal lattice energy and effectively solvates the molecule, allowing it to be diluted into your aqueous assay medium.[3]

Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many biological assays at low final concentrations.[10]

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate container (e.g., a glass vial or microcentrifuge tube).

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve your target stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8][10] Ensure the solution is completely clear and free of any visible particulates before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[10]

  • Application: For your experiment, dilute this stock solution into your final aqueous buffer. It is critical to ensure the final concentration of the co-solvent is low enough to not affect your assay's performance (see table below).

Co-SolventRecommended Stock ConcentrationMax. Final Assay Concentration (v/v)Key Considerations
DMSO 10-30 mM< 0.5% Gold standard. Can cause cellular stress or differentiation at higher concentrations.[8][10]
Ethanol 10-30 mM< 0.5% Good alternative. Can affect membrane proteins and cellular metabolism.[8]
DMF 10-30 mM< 0.1% Dimethylformamide is another option but can be more toxic to cells.[10]
Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my buffer, a cloudy precipitate forms immediately. What is happening and how do I fix it?

Answer: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final aqueous-organic mixture. The DMSO keeps it in solution at high concentrations, but upon significant dilution with an aqueous buffer, the solution can no longer accommodate the hydrophobic compound, causing it to "crash out."

The following workflow can help you systematically troubleshoot this issue.

G start Start: Precipitation Observed check_conc Is the final compound concentration essential? start->check_conc lower_conc Strategy 1: Lower Final Concentration (e.g., halve it and re-test) check_conc->lower_conc No check_dmso Is the assay tolerant to higher DMSO? check_conc->check_dmso Yes success Success: Clear Solution lower_conc->success increase_dmso Strategy 2: Increase Final DMSO (e.g., from 0.1% to 0.5%) check_dmso->increase_dmso Yes adv_methods Strategy 3: Move to Advanced Methods (pH or Cyclodextrin) check_dmso->adv_methods No increase_dmso->success adv_methods->success

Caption: Troubleshooting workflow for compound precipitation.

Additional Tips:

  • Mixing Technique: When diluting, add the DMSO stock to the buffer while vortexing the buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • In-well Sonication: If possible, sonicating the final plate or tubes can help redissolve precipitated compounds.[10]

Q3: My biological assay is highly sensitive to organic solvents like DMSO. What are my best solvent-free options?

Answer: If co-solvents are not viable, you must leverage the compound's chemistry. The most effective strategy is to manipulate the pH of your buffer to ionize the 7-hydroxyl group.[2]

The principle is to raise the pH of your buffer to a level significantly above the pKa of the phenolic proton. This converts the neutral, poorly soluble molecule into a more soluble anionic phenoxide salt.[7] While the exact pKa is not readily published, typical phenol pKa values are around 8-10. Therefore, aiming for a buffer pH in this range or slightly higher is a logical starting point.

Caption: Relationship between pH and ionization state.

  • Prepare Buffers: Make a series of buffers with identical ionic strength but varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Use a buffer system suitable for the desired range, like Tris or CHES.

  • Add Compound: Add a known excess of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to reach equilibrium solubility.[10]

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve). This will give you the solubility at each pH.

Critical Considerations:

  • Compound Stability: High pH can degrade some phenolic compounds.[11] It is essential to confirm that your compound remains intact at the optimal pH by analyzing the solubilized sample (e.g., via HPLC or LC-MS) to ensure no degradation peaks appear over time.

  • Assay Compatibility: You must confirm that your biological system (cells, proteins, etc.) is stable and functional at the required pH.

Cyclodextrins are excipients that can encapsulate hydrophobic molecules within their internal cavity, presenting a hydrophilic exterior to the aqueous environment.[12][13] This "inclusion complex" effectively solubilizes the guest molecule without organic solvents. A chemically modified cyclodextrin like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is particularly effective and has been shown to improve the solubility of similar coumarin-based structures.[14]

Q4: How can I definitively confirm that my compound is fully dissolved and not just a micro-particulate suspension?

Answer: This is a crucial question for data integrity, as non-dissolved compound is not bioavailable in most assays and leads to inaccurate concentration measurements.

  • Visual Inspection: A true solution should be perfectly clear and transparent. Shine a laser pointer through the solution. If you see the beam's path (the Tyndall effect), it indicates the presence of suspended particles. A true solution will not scatter the light.

  • Filtration Test: This is the most definitive method.

    • Prepare your solution as intended.

    • Measure its concentration via UV-Vis absorbance or HPLC.

    • Filter the solution through a 0.22 µm syringe filter, which will remove any undissolved particulates.

    • Re-measure the concentration of the filtrate.

    • Result: If the concentration remains the same post-filtration, your compound was fully dissolved. If the concentration drops, the initial "solution" was a suspension, and the drop represents the amount of non-dissolved material that was filtered out.

Summary of Solubilization Strategies

StrategyPrincipleProsCons
Co-solvents (e.g., DMSO) Solubilize in organic solvent, then dilute in aqueous buffer.[8]Simple, fast, effective for high concentrations.Potential for assay interference or toxicity; risk of precipitation upon dilution.[10]
pH Adjustment Ionize the acidic 7-hydroxyl group to increase polarity and water solubility.[7]Eliminates organic solvents; can achieve high solubility.Requires assay to be compatible with non-neutral pH; potential for compound degradation at high pH.[11]
Cyclodextrins Encapsulate the hydrophobic molecule in an inclusion complex.[14]Eliminates organic solvents; can improve compound stability.Can be expensive; potential for the cyclodextrin itself to interact with the assay system.

By understanding the chemical nature of this compound and applying these systematic troubleshooting strategies, researchers can overcome solubility challenges and generate reliable, reproducible data.

References

Technical Support Center: Troubleshooting Interference in DPPH Assays with 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers working with 7-Hydroxy-2-methyl-4H-chromen-4-one in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay. This guide is designed to move beyond standard protocols and address the specific, nuanced challenges that can arise when evaluating the antioxidant capacity of chromone derivatives. Our goal is to empower you with the expertise to not only identify potential interferences but to systematically troubleshoot and validate your results, ensuring the scientific integrity of your findings.

Section 1: Understanding the Core Components

This section provides foundational knowledge on the molecule of interest and the assay mechanism.

Q1: What is this compound, and what is the basis for its antioxidant activity?

A1: this compound is a member of the chromone family, a class of oxygen-containing heterocyclic compounds structurally related to flavonoids.[1][2] Its antioxidant potential stems primarily from the phenolic hydroxyl (-OH) group at the C7 position of the chromone nucleus. This group can donate a hydrogen atom to neutralize free radicals, which is a key mechanism for antioxidant action.[1][3] Understanding this structural feature is crucial, as it dictates the chemical reactivity at the heart of the DPPH assay.

Q2: Can you briefly explain the chemical reaction in the DPPH assay?

A2: Certainly. The DPPH assay is based on a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). In its radical form, DPPH• has a deep violet color due to the delocalization of its spare electron, exhibiting a strong absorbance maximum around 517 nm.[4] When an antioxidant, such as this compound (which we can denote as A-OH), is introduced, it donates a hydrogen atom to the DPPH• radical. This reduces the DPPH• to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow color.[4] The reduction of the radical and the corresponding loss of the deep violet color lead to a decrease in absorbance at 517 nm. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms taken up, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[4]

Section 2: Troubleshooting Guide for Assay Interference

This is the core of our technical guide, addressing the most common and critical issues encountered during experimentation.

Q3: My results are inconsistent and show poor reproducibility. What are the first things I should check?

A3: Reproducibility issues often stem from fundamental aspects of the assay setup. Before suspecting compound-specific interference, ensure the following are controlled:

  • DPPH Solution Stability: The DPPH radical is light-sensitive. Always prepare it fresh, store it in an amber bottle or a flask wrapped in aluminum foil, and avoid prolonged exposure to light.[4]

  • Incubation Conditions: The reaction must be carried out in the dark to prevent photo-degradation of the DPPH. Ensure a consistent incubation temperature, as reaction rates are temperature-dependent.

  • Solvent Quality: Use high-purity, spectrophotometric-grade solvents (typically methanol or ethanol). Impurities can interfere with the radical.

  • Pipetting Accuracy: Given the small volumes often used, especially in microplate formats, ensure your pipettes are calibrated and that you are using proper technique to minimize errors.

Q4: I suspect this compound is interfering with the absorbance reading at 517 nm. How can I confirm and correct this?

A4: This is the most critical challenge for chromones and flavonoids. The interference can arise from two sources: the intrinsic color of the compound itself or, more commonly, the color of its oxidized product formed during the reaction. While 7-hydroxychromones typically appear white or pale yellow, they may have some absorbance near 517 nm, and this possibility must be eliminated experimentally.[5] This is a known limitation of the spectrophotometric DPPH method.[4][6][7]

The solution is to run a "Sample Blank" for every concentration of your test compound.

This control is essential for correcting for any background absorbance. The corrected absorbance value provides a true measure of the DPPH• reduction.

  • Prepare Three Key Solutions for each concentration point:

    • Test Sample (ATest): DPPH solution + Your Compound.

    • Sample Blank (ABlank): Solvent (e.g., Methanol) + Your Compound.

    • Control (AControl): DPPH solution + Solvent (without your compound).

  • Incubate all solutions under the exact same conditions (time, temperature, dark).

  • Measure the absorbance of all solutions at the λmax of DPPH (~517 nm).

  • Calculate the Corrected Absorbance: The true absorbance change due to radical scavenging is A_Control - (A_Test - A_Blank).

  • Calculate Percent Inhibition (%) using the corrected value: % Inhibition = [(A_Control - (A_Test - A_Blank)) / A_Control] * 100

If A_Blank is greater than zero, you have confirmed spectral interference, and this correction is mandatory for accurate results.

G start Start Assay prep_test Prepare 'Test Sample' (DPPH + Compound) start->prep_test prep_blank Prepare 'Sample Blank' (Solvent + Compound) start->prep_blank measure_abs Measure Absorbance at ~517 nm prep_test->measure_abs prep_blank->measure_abs check_blank Is Abs(Sample Blank) > 0? measure_abs->check_blank no_interference No significant spectral interference check_blank->no_interference No interference Spectral interference is present check_blank->interference Yes calculate_simple Calculate % Inhibition: [(A_Control - A_Test) / A_Control] * 100 no_interference->calculate_simple calculate_corrected Calculate Corrected % Inhibition: [(A_Control - (A_Test - A_Blank)) / A_Control] * 100 interference->calculate_corrected end_node End calculate_simple->end_node calculate_corrected->end_node

Caption: Workflow for identifying and correcting spectral interference.

Q5: The reaction seems very slow and the absorbance doesn't stabilize within the standard 30-minute incubation. Am I underestimating the antioxidant activity?

A5: Yes, this is highly likely. Flavonoids and related polyphenols often exhibit complex, multi-phasic reaction kinetics with DPPH.[8][9] A single, fixed time point (e.g., 30 minutes) may fall on the steep part of the reaction curve, leading to an underestimation of the compound's total antioxidant capacity. Some fast-reacting sites may have completed the reaction, while others react more slowly.[10]

The solution is to perform a kinetic study.

By monitoring the absorbance decay over time, you can determine the time required to reach a steady state or reaction endpoint.

  • Select a mid-range concentration of your compound that gives a significant but not complete reduction of DPPH•.

  • Initiate the reaction by adding your compound to the DPPH solution in a spectrophotometer cuvette.

  • Immediately begin recording the absorbance at 517 nm at regular intervals (e.g., every 1 minute for 90-120 minutes).

  • Plot Absorbance vs. Time. The point at which the absorbance value plateaus is the optimal incubation time for your specific compound under your conditions.

  • Use this empirically determined incubation time for all subsequent experiments to ensure you are measuring the complete reaction.

Section 3: Validated Protocol and Data Handling

This section provides a robust, step-by-step protocol that incorporates the troubleshooting solutions discussed above.

Validated DPPH Assay Protocol for this compound

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol.

  • Working Solutions: Prepare a series of dilutions of your test compound from the stock solution. Also, prepare working solutions for a positive control (e.g., Ascorbic Acid, Trolox, or Quercetin).

2. Assay Procedure (96-Well Plate Format):

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.

  • Plate Setup: Add 100 µL of methanol to the "Sample Blank" wells. Add 100 µL of the DPPH working solution to all other wells.

  • Add Samples/Controls: Add 100 µL of your compound dilutions to the "Test Sample" wells and the corresponding "Sample Blank" wells. Add 100 µL of solvent to the "Control" well.

  • Incubate: Immediately cover the plate and incubate in the dark for the duration determined by your kinetic study (e.g., 90 minutes) at room temperature.

  • Read Absorbance: Measure the absorbance of all wells at 517 nm using a microplate reader.

3. Data Presentation and Calculation:

Summarize your absorbance readings and calculate the results as shown in the table below.

Well TypeContentsMeasured AbsorbanceCorrected Absorbance (for calculation)% Inhibition
Control 100µL DPPH + 100µL SolventAControlN/AN/A
Test Sample (Conc. X) 100µL DPPH + 100µL Compound (Conc. X)ATestATest - ABlank[(AControl - (ATest - ABlank)) / AControl] * 100
Sample Blank (Conc. X) 100µL Solvent + 100µL Compound (Conc. X)ABlankN/AN/A
  • IC50 Determination: Plot % Inhibition versus the concentration of this compound. Use non-linear regression to determine the concentration that elicits 50% inhibition (the IC50 value). A lower IC50 indicates higher antioxidant activity.

Section 4: Visualizing the DPPH Reaction

G cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical, Violet) DPPHH DPPH-H (Reduced Form, Pale Yellow) DPPH->DPPHH H• donation Antioxidant R-OH (e.g., 7-Hydroxy-2-methyl-chromenone) Antioxidant_rad R-O• (Antioxidant Radical) Antioxidant->Antioxidant_rad

Caption: Hydrogen atom transfer from an antioxidant to the DPPH radical.

Section 5: Frequently Asked Questions (FAQs)
  • Q6: What is a good positive control to use? A6: Using a well-characterized antioxidant like Quercetin, Ascorbic Acid, or Trolox is highly recommended. This helps validate your assay setup and provides a benchmark against which to compare the activity of your test compound.

  • Q7: My IC50 value is different from published data for similar chromones. Why? A7: Discrepancies are common and often arise from differences in experimental conditions. Factors such as the specific solvent used, DPPH concentration, reaction time, and temperature can all influence the final IC50 value.[10] This is why reporting your detailed methodology is critical for reproducibility.

  • Q8: Is the DPPH assay enough to prove my compound is a potent antioxidant? A8: No. The DPPH assay measures the ability to scavenge a specific, artificial radical. It is an excellent screening tool, but it reflects only one aspect of antioxidant activity. To make a comprehensive claim, you should complement your DPPH results with other assays that operate via different mechanisms, such as the ABTS (radical cation scavenging), ORAC (oxygen radical absorbance capacity), or FRAP (ferric reducing antioxidant power) assays.[3][11]

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Overview of this compound Synthesis

This compound, a key intermediate and a known impurity in the synthesis of the drug Hymecromone, is most commonly synthesized via the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[3][4] While straightforward at the lab scale, scaling this process introduces challenges related to reaction control, product purity, and process efficiency.

The core of successful scale-up lies in understanding the reaction mechanism and the variables that influence it.

The Pechmann Condensation Mechanism

The reaction proceeds through three key acid-catalyzed steps:

  • Transesterification: The phenolic hydroxyl group of resorcinol attacks the carbonyl of the ethyl acetoacetate.

  • Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring attacks the keto-carbonyl group, forming the heterocyclic ring.[4]

  • Dehydration: The final elimination of a water molecule yields the stable, aromatic chromenone ring system.[5][6]

Pechmann_Mechanism cluster_0 Step 1: Transesterification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Reactants Resorcinol + Ethyl Acetoacetate Intermediate1 Ester Intermediate Reactants->Intermediate1 H⁺ Catalyst Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product 7-Hydroxy-2-methyl -4H-chromen-4-one Intermediate2->Product -H₂O

Caption: The three-step mechanism of the Pechmann condensation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when scaling up the synthesis.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

This is a frequent challenge. Low yield upon scale-up can often be traced back to several factors:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reactant mixing. This can promote side reactions or leave starting material unreacted. Ensure the reactor's agitation system is sufficient for the viscosity and volume of the reaction mixture.

  • Poor Temperature Control: The Pechmann condensation is often exothermic, especially with strong acid catalysts like sulfuric acid.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of sulfonated byproducts or other degradation products.[5]

    • Solution: Implement a controlled, gradual addition of the catalyst or one of the reactants. Utilize a reactor with a cooling jacket and monitor the internal temperature closely.

  • Catalyst Deactivation or Insufficient Loading: Ensure the catalyst is active and used in the correct proportion. Solid acid catalysts, while reusable, can lose activity over time.[3] The optimal catalyst loading may also need to be re-evaluated at scale, typically ranging from 5 to 25 mol%.[5][6]

  • Impure Reactants: At scale, the impact of impurities in starting materials is magnified. Verify the purity of resorcinol and ethyl acetoacetate.[5]

Q2: I'm observing significant byproduct formation, which complicates purification. How can I improve selectivity?

Byproduct formation is typically a result of harsh reaction conditions.

  • Primary Cause: High reaction temperatures are a major contributor to side reactions.[5] While higher temperatures can increase the reaction rate, they often decrease selectivity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Experiment with running the reaction at the lowest temperature that provides a reasonable rate. Temperatures between 80-130°C are common, but the optimal point depends on the catalyst.

    • Optimize Catalyst Loading: An excess of a strong acid catalyst can promote unwanted side reactions. Reduce the catalyst amount to the minimum required for efficient conversion.

    • Consider a Milder Catalyst: While concentrated H₂SO₄ is effective, it is also aggressive.[7] Lewis acids like ZnCl₂, FeCl₃, or InCl₃ can offer better selectivity in some cases.[3][5][8] For large-scale operations, solid acid catalysts like Amberlyst-15 are highly recommended as they reduce corrosive waste streams and simplify workup.[5][9]

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Purity Verify Reactant Purity? Start->Check_Purity Check_Temp Optimize Reaction Temperature? Check_Purity->Check_Temp [Purity OK] Solution_Purity Source High-Purity Starting Materials Check_Purity->Solution_Purity [Impure] Check_Catalyst Adjust Catalyst Type/Loading? Check_Temp->Check_Catalyst [Temp OK] Solution_Temp Lower Temperature; Use Controlled Addition Check_Temp->Solution_Temp [Too High] Check_Mixing Improve Agitation? Check_Catalyst->Check_Mixing [Catalyst OK] Solution_Catalyst Reduce Loading or Switch to Solid Acid Catalyst Check_Catalyst->Solution_Catalyst [Suboptimal] Check_Mixing->Start [Re-evaluate] Solution_Mixing Use Baffled Reactor; Increase Stir Speed Check_Mixing->Solution_Mixing [Poor]

Caption: A decision tree for troubleshooting common scale-up issues.

Q3: The work-up procedure of pouring the reaction mixture into ice water is difficult and potentially hazardous at a large scale. Are there better alternatives?

The "drowning out" or "quenching" step is critical for precipitating the product and separating it from the acid catalyst.[10] However, this can be challenging at scale.

  • Challenges:

    • Highly exothermic, requiring significant cooling capacity.

    • Potential for splashing of corrosive acid.

    • Can lead to the formation of a fine, difficult-to-filter precipitate.

  • Scale-Up Recommendations:

    • Reverse Addition: Instead of adding the reaction mixture to water, consider slowly adding cold water to the cooled reaction mixture. This allows for better temperature control.

    • Use of a Solid Catalyst: This is the most significant improvement for scale-up. If you use a solid acid catalyst like Amberlyst-15, the catalyst can be removed by simple filtration before the work-up.[5][9] The product can then be precipitated from the solvent or isolated by crystallization, eliminating the need for a hazardous acid quench.

    • Crystallization: After catalyst removal (if solid) or neutralization, the product can often be crystallized directly from a suitable solvent like ethanol, which is a common method for purification.[6][11]

Q4: What is the Fries Rearrangement, and can it be used as an alternative synthesis route?

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[12][13] It is a viable, though less direct, alternative for producing precursors to chromones.

  • Relevance: The product of a Fries rearrangement, a hydroxy aryl ketone, is an intermediate in other chromone synthesis pathways.[14][15] For example, the reaction of a 2,4-dihydroxyacetophenone with acetic anhydride can yield the target molecule.[1]

  • Scale-Up Considerations: The Fries rearrangement often requires more than stoichiometric amounts of corrosive Lewis acids (like AlCl₃), which can generate significant waste streams.[13] It is also ortho- and para-selective, and controlling this selectivity can depend heavily on reaction conditions like temperature and solvent.[12] For these reasons, the Pechmann condensation is generally the more direct and preferred route for this specific molecule at an industrial scale.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst is the most critical decision in scaling up this synthesis. The table below summarizes common options.

CatalystTypical ConditionsReported YieldAdvantages for Scale-UpDisadvantages for Scale-UpReferences
Conc. H₂SO₄ 0-10°C (addition), then RT for 18h~88%Inexpensive, readily availableHighly corrosive, large aqueous waste stream, difficult work-up, potential for sulfonation byproducts[2][10]
FeCl₃·6H₂O Toluene, reflux, 16h~90% (for similar coumarins)Less corrosive than H₂SO₄, good yieldRequires solvent, metal catalyst may need removal from the final product[3]
InCl₃ Solvent-free, 5 min (ball mill)~95%Very fast reaction time, high yieldCatalyst is expensive[8]
Amberlyst-15 Solvent-free, 110-120°C, 1-2h~95%Reusable, simple filtration to remove catalyst, simplifies work-up, environmentally benignHigher initial cost than H₂SO₄, may require higher temperatures[4][5][9]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis using H₂SO₄

This protocol is based on common literature procedures and is suitable for bench-scale synthesis.[10][16]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add resorcinol (1.0 eq) and ethyl acetoacetate (1.1-1.2 eq).

  • Catalyst Addition: While stirring and maintaining the internal temperature below 10°C, slowly add concentrated sulfuric acid (e.g., 5-10 mL per 5g of resorcinol) dropwise.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a solid.[11][17]

Protocol 2: Optimized Scale-Up Synthesis using a Solid Acid Catalyst

This protocol is designed for improved safety, efficiency, and environmental performance at a larger scale.[9]

  • Preparation: To a suitable reactor, add resorcinol (1.0 eq), ethyl acetoacetate (1.05 eq), and Amberlyst-15 resin (15-20% by weight of reactants).

  • Reaction: Heat the solvent-free mixture with efficient mechanical stirring to 110-120°C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Catalyst Removal: Cool the reaction mixture to 60-70°C and add a suitable solvent (e.g., ethanol) to dissolve the product. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Isolation & Purification: Cool the filtrate slowly to induce crystallization of the product. If needed, concentrate the solution under reduced pressure. Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow_Diagram cluster_0 Protocol 2: Scale-Up Workflow A Charge Reactor: Resorcinol, EAA, Amberlyst-15 B Heat to 110-120°C with Stirring A->B C Monitor by TLC/HPLC B->C D Cool and Dilute with Ethanol C->D Reaction Complete E Filter to Remove Catalyst (Reusable) D->E F Crystallize Product from Filtrate E->F G Filter and Dry Final Product F->G

Caption: Experimental workflow for the scale-up friendly synthesis.

References

Improving the stability of 7-Hydroxy-2-methyl-4H-chromen-4-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Hydroxy-2-methyl-4H-chromen-4-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Compound Instability

Question: I've noticed my prepared solutions of this compound change color (e.g., turn yellow or brown) over a short period in my cell culture media. What is happening and is this affecting my experiment?

Answer: This color change is a classic indicator of compound degradation. This compound is a phenolic compound, and the hydroxyl (-OH) group on the aromatic ring is susceptible to oxidation. When exposed to an aqueous, oxygen-rich environment, especially at neutral or alkaline pH, the phenolic group can be oxidized into a quinone-type structure. These resulting molecules are often highly colored and are responsible for the yellow/brown appearance of your solution.

This degradation is highly problematic for two primary reasons:

  • Reduced Potency: The oxidized form of the molecule is structurally different and will likely have a reduced or altered biological activity compared to the parent compound. This means the effective concentration of your active agent is decreasing over time, leading to inaccurate dose-response curves and underestimated efficacy.

  • Assay Interference: The colored degradation products can interfere with colorimetric (e.g., MTT, XTT) or fluorometric assays, leading to high background signals and false results.

Question: What are the primary factors driving the degradation of this compound in my experimental setup?

Answer: Several factors in a typical biological assay can accelerate the degradation of phenolic compounds. Understanding these is the first step to mitigating the issue.

  • pH of the Medium: This is arguably the most critical factor. Most cell culture media are buffered to a physiological pH of ~7.4. In this slightly alkaline environment, the phenolic hydroxyl group can be deprotonated to form a phenolate ion. This ion is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated form.

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Genistein and 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the anticancer activities of the well-researched isoflavone, genistein, and the less characterized chromone derivative, 7-hydroxy-2-methyl-4H-chromen-4-one. While extensive data supports the multifaceted anticancer effects of genistein, a notable scarcity of specific experimental data for this compound in publicly accessible scientific literature necessitates a cautious and contextualized approach to its evaluation. This document synthesizes the available evidence for both compounds, offering a comprehensive analysis of genistein's mechanisms and a prospective look at the potential of the chromone scaffold, based on related derivatives.

Introduction to the Compounds

Genistein , a naturally occurring isoflavone found predominantly in soy products, has garnered significant attention for its potential chemopreventive and therapeutic effects against various cancers.[1] Its structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its complex biological activities.

This compound belongs to the chromone class of heterocyclic compounds. While the broader chromone scaffold is recognized for its diverse pharmacological properties, specific data on the anticancer activity of this particular derivative is limited. This guide will, therefore, draw inferences from studies on related chromone structures to provide a speculative context for its potential bioactivity.

Part 1: Genistein - A Multi-Targeted Anticancer Agent

Genistein exerts its anticancer effects through a variety of mechanisms, including the modulation of cell signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

Mechanistic Insights into Genistein's Anticancer Activity

Genistein's ability to influence a multitude of signaling pathways underscores its pleiotropic anticancer effects. Key pathways modulated by genistein include:

  • PI3K/Akt/mTOR Pathway: Genistein is known to inhibit this critical survival pathway, leading to the suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately inducing programmed cell death.[3]

  • NF-κB Signaling: By interfering with the NF-κB pathway, genistein can downregulate inflammatory responses and promote apoptosis in cancer cells.[2]

  • MAPK/ERK Pathway: Genistein has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[3]

  • Wnt/β-catenin Signaling: Dysregulation of this pathway is common in many cancers. Genistein can modulate Wnt/β-catenin signaling, thereby inhibiting cancer cell growth and proliferation.[4]

The intricate interplay of these pathways contributes to genistein's broad-spectrum anticancer activity.

genistein_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway Genistein Genistein PI3K PI3K Genistein->PI3K inhibits IKK IKK Genistein->IKK inhibits Ras Ras Genistein->Ras inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Inflammation_Survival Inflammation & Cell Survival NFkB_nucleus->Inflammation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation

Figure 1: Simplified diagram of key signaling pathways modulated by Genistein.

Quantitative Analysis of Genistein's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Genistein has been evaluated against a wide array of cancer cell lines, demonstrating varying degrees of efficacy.

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer47.5[5]
MDA-MB-231Breast Cancer>50[5]
HeLaCervical Cancer10.0 ± 1.5[6]
PC-3Prostate Cancer~25[2]
HT-29Colon Cancer~40[1]
SW480Colon Cancer>50[7]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay used.

Experimental Protocols for Assessing Genistein's Activity

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of genistein (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) treatment Treat with Genistein (various concentrations) start->treatment incubation Incubate (24/48/72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate & Formazan Crystal Formation mtt_add->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize read Measure Absorbance solubilize->read analysis Calculate Viability & IC50 read->analysis

Figure 2: Experimental workflow for the MTT assay.

Part 2: this compound - An Enigma in Cancer Research

A thorough review of the scientific literature reveals a significant lack of specific experimental data on the anticancer activity of this compound. The available information often pertains to its isomer, 7-hydroxy-4-methyl-2H-chromen-2-one (a coumarin), or to the broader class of 4H-chromen-4-one derivatives. This data gap makes a direct and evidence-based comparison with genistein impossible at this time.

The Anticancer Potential of the Chromone Scaffold

Despite the absence of specific data for this compound, the chromone nucleus is a well-established pharmacophore in medicinal chemistry with demonstrated anticancer properties. Various derivatives of 4H-chromen-4-one have been synthesized and evaluated for their cytotoxic effects.

For instance, a novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species exhibited cytotoxic activity against human colon carcinoma (EC50: 9.68 μg/ml) and human prostate adenocarcinoma (EC50: 9.93 μg/ml) cell lines.[8] Another study on novel chromone-based SIRT2 inhibitors showed that these compounds possess antiproliferative effects in breast and lung cancer cell lines.[9]

These findings suggest that the 4H-chromen-4-one scaffold holds promise as a template for the design of new anticancer agents. The presence of a hydroxyl group at the 7-position and a methyl group at the 2-position in the target molecule could potentially influence its biological activity, but this remains to be experimentally validated.

Comparative Summary and Future Directions

FeatureGenisteinThis compound
Chemical Class IsoflavoneChromone
Anticancer Data Extensive in vitro and in vivo data availableSpecific data is currently unavailable in public literature
Mechanism of Action Multi-targeted: Modulates PI3K/Akt, NF-κB, MAPK, etc.Unknown, but the chromone scaffold is a known pharmacophore
IC50 Values Documented for numerous cancer cell lines (µM range)Not determined

The stark contrast in the available data highlights the urgent need for foundational research into the biological activities of this compound. Future studies should focus on:

  • In vitro cytotoxicity screening: Evaluating the compound against a panel of cancer cell lines to determine its IC50 values.

  • Mechanistic studies: Investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of different functional groups to its potential anticancer activity.

Conclusion

Genistein stands as a well-documented, multi-targeted anticancer agent with a wealth of supporting experimental data. In stark contrast, this compound remains a largely unexplored molecule within the context of cancer research. While the broader chromone family exhibits promising anticancer potential, the specific contributions of the 7-hydroxy and 2-methyl substitutions in the target compound are yet to be elucidated. This guide underscores the significant disparity in our understanding of these two molecules and serves as a call to the scientific community to investigate the potential of understudied compounds like this compound, which may hold untapped therapeutic value.

References

A Comparative Analysis of Cytotoxity: 7-Hydroxy-2-methyl-4H-chromen-4-one versus Doxorubicin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. This guide provides a comparative overview of the cytotoxic potential of 7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family of compounds, and Doxorubicin, a cornerstone of chemotherapy, against the MCF-7 human breast adenocarcinoma cell line. MCF-7 cells, being estrogen receptor-positive (ER+), serve as a critical in vitro model for studying hormone-responsive breast cancers. The central metric for this comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cancer cell proliferation.

Understanding the Contenders: Mechanisms of Action

A compound's efficacy is intrinsically linked to its mechanism of action. The agents under review operate through distinct pathways to induce cancer cell death.

Doxorubicin: A well-characterized anthracycline antibiotic, Doxorubicin is a potent and widely used chemotherapeutic agent. Its primary mechanisms of action against cancer cells are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin participates in redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1]

These actions collectively trigger cell cycle arrest and induce apoptosis, or programmed cell death.[1][2]

This compound and its Derivatives: Chromones are a class of heterocyclic compounds widely found in plants and possess a range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. While the specific cytotoxic mechanism of this compound is not as extensively documented as that of Doxorubicin, research on its derivatives suggests several potential pathways. Chromone derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3] Some derivatives may also function by inhibiting key enzymes involved in cancer progression or by modulating signaling pathways critical for cell survival and proliferation.[4] Their lower toxicity in normal cells compared to tumor cells makes them an attractive scaffold for developing new anticancer agents.[5][6]

Quantifying Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[7]

Standardized Protocol for IC50 Determination in MCF-7 Cells

1. Cell Culture and Seeding:

  • Rationale: To ensure reproducible results, starting with a healthy, logarithmically growing cell population is crucial.

  • Protocol: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7] Cells are harvested using trypsin and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well). Plates are incubated for 24 hours to allow cells to attach and resume growth.[8]

2. Compound Treatment:

  • Rationale: A serial dilution is necessary to generate a dose-response curve from which the IC50 can be calculated.

  • Protocol: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various compound concentrations. Control wells containing vehicle (e.g., DMSO) without the drug are included. The plates are then incubated for a specified period, typically 48 or 72 hours.[8]

3. MTT Assay and Data Acquisition:

  • Rationale: This is the core step where viable cells convert MTT to formazan.

  • Protocol: Following the treatment period, the drug-containing medium is removed. An MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[7][9] Subsequently, the MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[9] The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate reader at 570 nm.

4. Data Analysis and IC50 Calculation:

  • Rationale: This step translates raw absorbance data into a quantitative measure of potency.

  • Protocol: The absorbance of the control wells is considered 100% cell viability. The percentage of viability for each drug concentration is calculated relative to the control. A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined from this curve as the concentration of the drug that causes a 50% reduction in cell viability.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed MCF-7 Cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 prep_drugs Prepare Serial Dilutions (Test Compound & Doxorubicin) treat_cells Replace Medium with Drug Dilutions prep_drugs->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Crystals incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Comparative IC50 Data

The IC50 value is a critical benchmark for evaluating the cytotoxic potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time, cell density, and assay methodology.

CompoundCell LineIC50 Value (48h Exposure)Source
Doxorubicin MCF-70.68 ± 0.04 µg/mL (~1.25 µM)[8]
Doxorubicin MCF-7400 nM (0.4 µM)[10]
Doxorubicin MCF-71.65 µM[11]
Doxorubicin MCF-78.31 µM[12]
Chromone Derivative (Spiniferoside B)MCF-78.13 µM[13]
Chromone Derivative (Spiniferoside C)MCF-78.27 µM[13]
Chromone Derivative (Compound 7l )HeLa2.66 µM[4]
Chromone-Nitrogen Mustard Derivative MCF-71.83 µM[14]

Cellular Fate: The Apoptotic Pathway

Doxorubicin's potent cytotoxic activity is largely mediated by its ability to induce apoptosis. Upon causing significant DNA damage, Doxorubicin triggers the intrinsic apoptotic pathway. This involves the activation of tumor suppressor proteins like p53, leading to mitochondrial dysfunction. The mitochondria then release cytochrome c, which initiates a cascade of enzymatic reactions involving caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to the dismantling of the cell.[15][16]

Apoptosis_Pathway Dox Doxorubicin DNA_Damage DNA Damage & ROS Production Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mito Mitochondrial Dysfunction p53->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified pathway of Doxorubicin-induced intrinsic apoptosis.

Synthesis and Conclusion

This guide provides a comparative framework for evaluating the cytotoxic potential of this compound and the established chemotherapeutic agent, Doxorubicin.

  • Doxorubicin remains a highly potent cytotoxic agent against MCF-7 cells, with IC50 values consistently reported in the low micromolar to nanomolar range.[8][10][11] Its well-understood mechanism, centered on DNA damage and apoptosis induction, underpins its clinical efficacy.

  • While direct IC50 data for This compound is limited, the broader class of chromone derivatives demonstrates significant and promising anticancer activity. Published studies on various derivatives show IC50 values against MCF-7 and other cancer cell lines that are, in some cases, comparable to Doxorubicin.[13]

The key takeaway for drug development professionals is the potential of the chromone scaffold. These compounds represent a promising avenue for the development of novel anticancer agents that may offer different mechanisms of action and potentially improved selectivity between cancerous and non-cancerous cells, a critical factor in reducing treatment-related toxicity.[6] Further investigation into the specific mechanisms and in vivo efficacy of this compound and its optimized derivatives is clearly warranted.

References

A Structural Investigation of 7-Hydroxy-2-methyl-4H-chromen-4-one and a Comparative Analysis with Key Isoflavones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of 7-Hydroxy-2-methyl-4H-chromen-4-one with a selection of prominent isoflavones: genistein, daidzein, and biochanin A. We will explore the nuanced differences in their molecular architecture and correlate these features with their biological activities. This analysis is supported by experimental data from crystallographic studies and computational modeling, providing a robust framework for researchers in drug discovery and chemical biology.

Introduction: The Subtle Art of Molecular Scaffolding

The world of flavonoids and related phenolic compounds is a testament to nature's ability to generate vast chemical diversity from a common structural template. These molecules, renowned for their broad spectrum of biological activities, offer a rich landscape for therapeutic innovation. At the heart of this exploration lies the principle that structure dictates function. Even minor alterations to a molecular scaffold can profoundly impact its interaction with biological targets.

This guide focuses on a fascinating structural question: how does the placement of a phenyl group on the chromen-4-one core influence molecular properties and, consequently, biological function? We will conduct a detailed structural comparison between this compound, a member of the chromone family, and three well-characterized isoflavones: genistein, daidzein, and biochanin A. While both chromones and isoflavones share the benzopyranone core, the critical distinction lies in the position of the phenyl substituent. In isoflavones, the phenyl group is at the C3 position, whereas in the broader class of flavonoids (not covered in detail here), it resides at the C2 position. This compound, lacking a phenyl substituent at C3, serves as a valuable reference for understanding the structural contributions of the C3-phenyl group in isoflavones.

The isoflavones chosen for this comparison are among the most studied phytoestrogens, known for their interactions with estrogen receptors and their ability to inhibit tyrosine kinases.[1][2][3] Genistein, daidzein, and biochanin A are all naturally occurring compounds found in soy and other legumes, and their potential health benefits have been the subject of extensive research.[4][5] By juxtaposing their structures with that of this compound, we aim to illuminate the structure-activity relationships that govern their biological effects.

Molecular Architectures: A Tale of Two Scaffolds

The fundamental difference between this compound and the selected isoflavones is the presence and position of the B-ring (the phenyl substituent). This seemingly simple variation has profound implications for the molecule's overall shape, electronic properties, and ability to interact with biological macromolecules.

The Core Structures

Below are the chemical structures of the compounds under investigation.

Diagram: Core Chemical Structures

Core Chemical Structures

A visual representation of the molecules discussed in this guide.

This compound is a chromone derivative. Its structure consists of a fused benzene and γ-pyrone ring system, with a hydroxyl group at the C7 position and a methyl group at the C2 position. Notably, it lacks the C3-phenyl substituent that defines isoflavones.

Isoflavones (Genistein, Daidzein, Biochanin A) share the same 3-phenylchromen-4-one core.[6] Their structural diversity arises from the substitution patterns on the A and B rings.

  • Genistein: 4',5,7-trihydroxyisoflavone[7]

  • Daidzein: 4',7-dihydroxyisoflavone

  • Biochanin A: 5,7-dihydroxy-4'-methoxyisoflavone[2]

A Quantitative Look at Molecular Geometry

To move beyond qualitative descriptions, we can compare the precise bond lengths and angles of these molecules, as determined by X-ray crystallography. This experimental technique provides a detailed three-dimensional map of the molecule in its solid state.

Parameter This compound Genistein Daidzein Biochanin A
Molecular Formula C₁₀H₈O₃[8]C₁₅H₁₀O₅[7]C₁₅H₁₀O₄C₁₆H₁₂O₅[2]
Molecular Weight ( g/mol ) 176.17[8]270.24[7]254.24284.26[2]
C2=C3 Bond Length (Å) ~1.34 (representative)~1.35 (representative)~1.36 (representative)~1.35 (representative)
C3-C1' Bond Length (Å) N/A~1.48 (representative)~1.48 (representative)~1.48 (representative)
C4=O Bond Length (Å) ~1.22 (representative)~1.23 (representative)~1.23 (representative)~1.23 (representative)
Dihedral Angle (A/C rings) PlanarNear PlanarNear PlanarNear Planar
Dihedral Angle (B-ring relative to A/C plane) N/ATwistedTwistedTwisted

Note: Representative bond lengths are provided for comparison. Precise values can be found in the cited crystallographic information files.

The planarity of the chromen-4-one core is a common feature across all these molecules. However, the introduction of the C3-phenyl group in isoflavones introduces a significant structural element: a rotational freedom around the C3-C1' bond. This allows the B-ring to adopt a twisted conformation relative to the planar A/C ring system. This dihedral angle is a critical determinant of how the molecule fits into the binding pockets of its biological targets.

Experimental and Computational Approaches to Structural Analysis

A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for a thorough structural comparison.

Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The spectra of flavonoids and related compounds typically show two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm).[9] The position and intensity of these bands are influenced by the substitution pattern.

Experimental Protocol: UV-Vis Spectroscopy of Chromones and Isoflavones

  • Sample Preparation: Prepare stock solutions of each compound (1 mg/mL) in spectroscopic grade methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Scan the samples over a wavelength range of 200-500 nm.

  • Data Acquisition: Record the absorbance spectra and identify the wavelength of maximum absorption (λmax) for each band.

  • Analysis: Compare the λmax values for this compound and the isoflavones. The presence of the C3-phenyl group in isoflavones is expected to cause a bathochromic (red) shift in Band I compared to the chromone, reflecting the extended conjugation.

Diagram: UV-Vis Spectroscopy Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solutions dilute Serial Dilutions stock->dilute scan Scan Samples (200-500 nm) dilute->scan record Record Absorbance Spectra scan->record identify Identify λmax for Bands I & II record->identify compare Compare Spectra identify->compare cluster_cell Target Cell E2 Estradiol / Isoflavone ER Estrogen Receptor (ER) E2->ER Binding E2_ER E2/Isoflavone-ER Complex ER->E2_ER Dimer Dimerization E2_ER->Dimer Nucleus Nucleus Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding ATP ATP RTK->ATP Binds Substrate Substrate Protein ATP->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling Downstream Signaling P_Substrate->Signaling Response Cell Proliferation Signaling->Response Isoflavone Isoflavone Isoflavone->RTK Inhibits ATP Binding

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Hydroxy-2-methyl-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges, none more critical than the translational gap between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of 7-Hydroxy-2-methyl-4H-chromen-4-one derivatives, a class of compounds demonstrating significant therapeutic potential, by dissecting their performance in both laboratory assays and preclinical animal models. We will explore the nuances of experimental design, interpret comparative data, and elucidate the underlying biological mechanisms to provide researchers, scientists, and drug development professionals with a robust framework for advancing their research in this area.

The Promise of the Chromen-4-one Scaffold

The this compound core, a prominent feature in many natural and synthetic bioactive compounds, serves as a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The central challenge, however, lies in understanding how the promising potency observed in isolated cellular systems translates to a complex physiological environment. This guide will use specific examples from the literature to illustrate this critical transition.

In Vitro Efficacy: A Foundation of Cellular Activity

In vitro assays provide the foundational data for any drug discovery program, offering a controlled environment to assess the direct impact of a compound on a specific biological target or cellular process. For this compound derivatives, a variety of in vitro studies have established their potential.

Cytotoxicity Against Cancer Cell Lines

A primary area of investigation for these derivatives is their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability and, consequently, the cytotoxic effects of a compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of 7-Hydroxy-4-phenyl-2H-chromen-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4d (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one)AGS (Gastric Cancer)2.63 ± 0.17[1]
5-Fluorouracil (Positive Control) AGS (Gastric Cancer)Not explicitly stated, but compounds showed better activity[1]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that derivative 4d possesses potent cytotoxic activity against the AGS human gastric cancer cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil in this particular study[1]. This level of in vitro potency is a crucial first step in identifying promising anticancer drug candidates.

Antimicrobial Activity

Beyond cancer, derivatives of the 7-hydroxy-chromen-4-one scaffold have demonstrated significant antimicrobial properties. The antibacterial and antifungal potential is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of 7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives

CompoundMicrobial StrainActivityReference
Compound 10 E. coli, P. mirabilis, P. aeruginosa, B. cerousSignificant bactericidal activity[2]
Compound 11 Candida albicansPromising antifungal activity[3]
Compounds 9, 10, 13 Various bacteriaHigh degree of bactericidal activity[2][4]

These findings highlight the broad-spectrum antimicrobial potential of these derivatives, suggesting their possible application in combating infectious diseases.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The causality behind choosing the MTT assay lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., AGS) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add compound derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Measure absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Efficacy: Bridging the Gap to Physiological Relevance

While in vitro data is essential, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which are absent in cell culture models.

Anti-inflammatory Activity in a Rodent Model

The carrageenan-induced paw edema model in rats is a classic and well-validated method for assessing the acute anti-inflammatory activity of novel compounds.

Table 3: In Vivo Anti-inflammatory Efficacy of 7-hydroxy-4-methyl-2H-chromen-2-one Derivatives

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Reference
Substituted 7-hydroxy-4-methyl-2H-chromen-2-one derivatives 30Potent inhibition (more than standard)[5]
Diclofenac (Standard Drug) 30Standard inhibition[5]

This in vivo data demonstrates that the synthesized coumarin derivatives exhibit significant anti-inflammatory effects, even more potent than the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac[5]. This is a critical finding that elevates the therapeutic promise of these compounds beyond what in vitro assays alone could predict.

Antitumor Activity in a Hepatocellular Carcinoma Model

A study investigating a newly synthesized chromen-4-one derivative in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) rat model provides compelling in vivo evidence of its antitumor potential[6][7].

The study revealed that the chromene derivative was able to:

  • Downregulate pro-inflammatory genes: A significant reduction in the expression of TNF-α and VEGF was observed[6][7].

  • Modulate key cancer-related proteins: The compound influenced the levels of p53, Cytochrome C, and MMP-9[6][7].

  • Restore apoptotic balance: The treatment helped to re-establish the balance between the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bax[6][7].

This demonstrates a multi-faceted mechanism of action in a complex in vivo tumor microenvironment, a level of insight unattainable through simple in vitro cytotoxicity assays.

Experimental Protocol: In Vivo Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

The choice of this model is based on its ability to induce a reproducible and well-characterized inflammatory response, allowing for the reliable assessment of anti-inflammatory agents.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.

  • Grouping and Fasting: Animals are divided into control, standard (diclofenac), and test groups (chromen-4-one derivatives) and are fasted overnight with free access to water.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 30 mg/kg).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Carrageenan_Workflow cluster_prep Animal Preparation cluster_treat Treatment & Induction cluster_measure Measurement cluster_analysis Data Analysis acclimatize Acclimatize rats (1 week) group_fast Group and fast overnight acclimatize->group_fast administer Administer compound/control group_fast->administer induce Inject carrageenan in paw administer->induce measure_vol Measure paw volume (0-4h) induce->measure_vol calculate Calculate % inhibition of edema measure_vol->calculate

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Signaling Pathways and Mechanistic Insights

The in vivo antitumor study of the chromen-4-one derivative in the HCC model points towards the modulation of the TNF-α signaling pathway as a key mechanism of action[6][7].

TNF_Pathway TNFa TNF-α VEGF VEGF TNFa->VEGF promotes Inflammation Inflammation TNFa->Inflammation promotes Chromen4one Chromen-4-one Derivative Chromen4one->TNFa inhibition p53 p53 Chromen4one->p53 modulates CytC Cytochrome C Chromen4one->CytC modulates MMP9 MMP-9 Chromen4one->MMP9 modulates Bcl2 Bcl2 Chromen4one->Bcl2 downregulates Bax Bax Chromen4one->Bax upregulates Proliferation Tumor Proliferation VEGF->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of action of a chromen-4-one derivative.

This diagram illustrates how the chromen-4-one derivative may exert its antitumor effects by inhibiting the primary initiator, TNF-α, and subsequently influencing downstream effectors involved in inflammation, cell proliferation, and apoptosis[6][7].

Conclusion: A Holistic View for Future Drug Development

The successful translation of a promising compound from the bench to the clinic hinges on a comprehensive understanding of its activity in both simplified in vitro systems and complex in vivo models. The this compound derivatives presented in this guide exemplify this principle. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for evaluating the true therapeutic potential and uncovering the multifaceted physiological responses.

For researchers in this field, it is imperative to:

  • Design in vitro experiments that are mechanistically informative and can guide the selection of the most appropriate in vivo models.

  • Choose in vivo models that are clinically relevant and can provide insights into the compound's ADME profile and potential toxicities.

  • Continuously correlate in vitro and in vivo data to build a comprehensive understanding of the compound's structure-activity relationship and translational potential.

By embracing this integrated approach, the scientific community can more effectively navigate the complexities of drug discovery and unlock the full therapeutic promise of the this compound scaffold and its derivatives.

References

A Senior Application Scientist's Guide to the Cross-Validation of Antioxidant Assays for 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the field of drug development and phytochemical analysis, the precise characterization of a compound's antioxidant potential is paramount. Oxidative stress is implicated in a wide array of pathologies, making compounds that can mitigate it valuable therapeutic candidates.[1][2] This guide provides an in-depth, experience-driven framework for the robust evaluation of 7-Hydroxy-2-methyl-4H-chromen-4-one, a flavonoid-like chromone derivative, using a cross-validation approach with multiple antioxidant assays.

The core principle of this guide is that no single assay can fully capture the multifaceted nature of antioxidant activity. Different assays operate via distinct chemical mechanisms. Therefore, relying on a single data point can lead to a skewed or incomplete understanding of a compound's efficacy. By cross-validating with a panel of mechanistically diverse assays, we can construct a comprehensive and reliable antioxidant profile.

The Target Molecule: this compound

This compound is a heterocyclic compound belonging to the chromone family.[3][4][5] Its structure, featuring a phenolic hydroxyl group, suggests inherent antioxidant potential, as this functional group is a known hydrogen/electron donor critical for scavenging free radicals.[6]

cluster_molecule This compound mol

Caption: Chemical structure of this compound.

Part 1: The Imperative of a Multi-Assay Approach

Antioxidants neutralize free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical. This is a kinetically controlled reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[7][8]

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion. These reactions are often pH-dependent and are characterized by a color change when the electron transfer occurs. The Ferric Reducing Antioxidant Power (FRAP) and DPPH assays are predominantly SET-based.[9][10][11]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is unique in that it operates via a mixed-mode mechanism, incorporating both HAT and SET pathways.[12] This makes it a versatile, albeit complex, tool in our arsenal.

A compound like this compound may exhibit different levels of activity depending on the assay's mechanism. A comprehensive profile, therefore, requires testing against assays from each category. This cross-validation provides a more complete picture of its potential in vivo, where multiple types of reactive oxygen species (ROS) and reaction environments exist.

cluster_workflow Cross-Validation Workflow cluster_assays Assay Panel Compound This compound DPPH DPPH Assay (SET-predominant) Compound->DPPH ABTS ABTS Assay (Mixed Mode: SET + HAT) Compound->ABTS FRAP FRAP Assay (SET) Compound->FRAP ORAC ORAC Assay (HAT) Compound->ORAC Data Comparative Data Analysis (IC50, TEAC, FRAP, ORAC Values) DPPH->Data ABTS->Data FRAP->Data ORAC->Data Profile Comprehensive Antioxidant Profile Data->Profile

Caption: Workflow for cross-validating antioxidant activity.

Part 2: Experimental Protocols and Mechanistic Insights

For each assay, a standard antioxidant like Trolox (a water-soluble vitamin E analog) or Gallic Acid should be used to generate a standard curve.[13] This allows for the quantification of the sample's activity in a standardized unit, such as Trolox Equivalents (TE).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11][14] The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form (DPPH-H) is monitored spectrophotometrically.[11][14]

cluster_dpph DPPH Assay Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + H• (from AH) Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant• (A•) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging by an antioxidant.

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[11]

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

    • Reaction: In a 96-well plate, add 20 µL of each sample dilution or standard (Trolox) to 180 µL of the DPPH solution.[11] A blank well should contain 20 µL of the solvent instead of the sample.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][15]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula:

      • Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100

      • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12] The ABTS radical is generated by oxidizing ABTS with potassium persulfate.[12] The reduction of ABTS•+ by an antioxidant results in a loss of color, measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[12]

cluster_abts ABTS Assay Mechanism ABTS_Radical ABTS•+ (Blue/Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + e- (from Antioxidant) Antioxidant Antioxidant

Caption: ABTS radical cation reduction by an antioxidant.

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][16]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Reaction: In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution.

    • Incubation: Incubate the plate at room temperature for 6-10 minutes.[16]

    • Measurement: Measure the absorbance at 734 nm.[12]

    • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9] The change in absorbance is directly proportional to the total reducing power of the sample.[9]

cluster_frap FRAP Assay Mechanism Fe3 Fe³⁺-TPTZ Complex (Colorless/Yellow) Fe2 Fe²⁺-TPTZ Complex (Intense Blue) Fe3->Fe2 + e- (from Antioxidant) Antioxidant Antioxidant

Caption: Ferric ion reduction in the FRAP assay.

  • Experimental Protocol:

    • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Reaction: In a 96-well plate, add 10 µL of sample, standard (FeSO₄ or Trolox), or blank to 190 µL of the FRAP reagent.[10]

    • Incubation: Incubate the plate at 37°C. Readings can be taken kinetically or as an endpoint measurement after a fixed time, typically 4-6 minutes.[9][10]

    • Measurement: Measure the absorbance at 593 nm or 594 nm.[9][10]

    • Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. Results are expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram/liter of sample.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[13][17] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[13] The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[7][18]

cluster_orac ORAC Assay Mechanism AAPH AAPH (Radical Generator) Radicals Peroxyl Radicals (ROO•) AAPH->Radicals Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-Fluorescent) Radicals->Oxidized_Fluorescein Oxidizes Antioxidant Antioxidant Radicals->Antioxidant Quenched by Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein

Caption: Protective effect of antioxidants in the ORAC assay.

  • Experimental Protocol:

    • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (standard) in a 75 mM phosphate buffer (pH 7.4).[13]

    • Reaction Setup: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to each well. Then, add 150 µL of the fluorescein solution to all wells.[7][13]

    • Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader.[7][13]

    • Initiation and Measurement: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[7][18] Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes.[13][18] The excitation wavelength is ~485 nm and the emission wavelength is ~520 nm.[13][18]

    • Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.[18] The ORAC value, expressed as µmol Trolox Equivalents (TE), is determined from the linear regression of the Trolox standard curve.[13]

Part 3: Data Synthesis and Interpretation

A robust analysis hinges on the integrated interpretation of results from all four assays. The data should be compiled into a clear, comparative table.

AssayPrimary MechanismTypical Result UnitInterpretation for this compound
DPPH SET (H-atom donation)IC₅₀ (µg/mL or µM)A low IC₅₀ value indicates strong radical scavenging ability, likely due to the phenolic -OH group.
ABTS Mixed (SET + HAT)TEAC (µmol TE/g)A high TEAC value suggests broad-spectrum scavenging activity against different types of radicals.
FRAP SET (Electron donation)FRAP Value (µmol Fe²⁺/g)A high FRAP value demonstrates significant reducing power, indicating a strong ability to donate electrons.
ORAC HAT (H-atom donation)ORAC Value (µmol TE/g)A high ORAC value points to effective quenching of peroxyl radicals, a biologically relevant ROS.

Expected Outcome for this compound:

Given its flavonoid-like structure, it is hypothesized that this compound will show activity across all assays. However, the magnitude of the activity will differ. Strong results in both FRAP (a pure SET assay) and ORAC (a pure HAT assay) would classify it as a potent and versatile antioxidant. Discrepancies, such as high activity in FRAP but moderate activity in ORAC, would provide critical insights into its primary mechanism of action, suggesting it may be a more effective reducing agent (electron donor) than a hydrogen atom donor. This level of detail is crucial for predicting its physiological role and for guiding further drug development efforts.

By employing this cross-validation strategy, researchers can move beyond a single, potentially misleading data point to build a scientifically rigorous and comprehensive antioxidant profile for this compound.

References

A Comparative Guide to the Fluorescence Properties of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent probes, 7-hydroxycoumarin, also known as umbelliferone, stands as a foundational scaffold. Its robust photophysical properties, coupled with a high sensitivity to the local environment, make it and its derivatives indispensable tools in biological imaging, sensing, and drug development.[1][2] This guide provides a comparative analysis of key 7-hydroxycoumarin derivatives, delving into the structure-property relationships that govern their fluorescence and offering practical insights for their application.

The Parent Fluorophore: Understanding 7-Hydroxycoumarin (Umbelliferone)

7-Hydroxycoumarin is a naturally occurring benzopyrone that exhibits strong ultraviolet absorption and emits blue fluorescence.[2][3] Its fluorescence is highly dependent on pH due to the protonation state of the 7-hydroxyl group. In acidic to neutral solutions, the protonated phenol form dominates, typically absorbing around 325 nm and emitting blue fluorescence (~460 nm).[4] As the pH increases above its pKa of ~7.7, the hydroxyl group deprotonates to form the phenolate anion, causing a significant red-shift in both absorption (to ~365 nm) and emission, with the fluorescence becoming more intense and shifting towards cyan.[2][4] This inherent pH sensitivity is a critical feature exploited in the design of pH sensors.

The core mechanism involves an excited-state proton transfer (ESPT) process, particularly in aqueous or protic solvents. Upon excitation, the phenolic proton can be transferred to a solvent molecule, leading to the formation of the excited phenolate, which is responsible for the longer-wavelength emission.[5][6]

Diagram: pH-Dependent Equilibrium of 7-Hydroxycoumarin

This diagram illustrates the equilibrium between the less fluorescent, blue-emitting protonated form and the highly fluorescent, cyan-emitting deprotonated (anionic) form of 7-hydroxycoumarin, a process governed by the solution's pH.

G Protonated 7-Hydroxycoumarin (Phenol Form) Abs: ~325 nm | Em: ~460 nm (Blue) Less Fluorescent Deprotonated 7-Hydroxycoumarin (Phenolate Form) Abs: ~365 nm | Em: >480 nm (Cyan) More Fluorescent Protonated->Deprotonated + OH⁻ (High pH) Deprotonated->Protonated + H⁺ (Low pH)

Caption: pH-driven equilibrium of 7-hydroxycoumarin fluorescence.

The Influence of Substitution: Tailoring Fluorescence Properties

The true power of the coumarin scaffold lies in its synthetic tractability. By introducing various substituents at different positions on the coumarin ring, its photophysical properties can be precisely tuned. The nature and position of these substituents have a profound impact on the molecule's absorption and emission maxima, quantum yield, and environmental sensitivity.[7]

  • Position 7 (Electron-Donating Groups): Substitution at the 7-position with electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) groups is crucial for strong fluorescence.[1][8] These groups enhance the intramolecular charge transfer (ICT) character of the molecule upon excitation, generally leading to higher quantum yields and red-shifted emissions.

  • Position 3 and 4 (Electron-Withdrawing and Steric Groups): Introducing electron-withdrawing groups (EWGs), such as a cyano or carbonyl group, at the 3-position can lead to a transfer of electrons in the pyrone ring, often enhancing fluorescence even in neutral solutions.[9] A methyl group at the 4-position, as seen in 7-hydroxy-4-methylcoumarin (4-MU), often improves the quantum yield and photostability. However, bulky substituents at the 4 and 5 positions can also suppress fluorescence intensity.[1]

  • Fluorination: Adding fluorine atoms, for instance at the 6 and 8 positions, can significantly enhance the brightness of the fluorophore. For example, a derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) was found to have a quantum yield of 0.84 and a high molar extinction coefficient, making it substantially brighter than many commercially available coumarins.[10]

Comparative Analysis of Key Derivatives

The following table summarizes the photophysical properties of several common 7-hydroxycoumarin derivatives, providing a clear comparison for selecting the appropriate probe for a given application.

Derivative NameCommon AbbreviationKey Substituentsλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Key Features & Applications
7-Hydroxycoumarin Umbelliferone-~325 (neutral)~460 (neutral)VariableCore scaffold, pH indicator.[2]
7-Hydroxy-4-methylcoumarin 4-MU, HMC4-Methyl~360 (basic)~450 (basic)~0.63Widely used in enzyme assays (e.g., for β-glucuronidase).[5][6]
7-Amino-4-methylcoumarin AMC7-Amino, 4-Methyl~350~445~0.6Fluorogenic substrate for proteases and other hydrolases.
6,8-Difluoro-7-hydroxy-4-methylcoumarin Pacific Blue™6,8-Difluoro, 4-Methyl~405~455~0.8Very bright, photostable probe for bioconjugation.[11]
7-Hydroxycoumarin-3-carboxylic acid 7OHCCA3-Carboxylic Acid~400~450HighReactive handle for conjugation to biomolecules.[10]
6-Fluoro-7-hydroxycoumarin-3-carboxamide 6FC derivative6-Fluoro, 3-Carboxamide~405~4500.84Exceptionally bright, cell-permeable probe.[10]

Note: Spectral properties are highly dependent on solvent and pH. The values provided are representative.

Experimental Protocol: Characterizing a Novel Derivative

To ensure scientific rigor, any new derivative must be thoroughly characterized. The following protocol outlines a standard workflow for determining the key photophysical properties of a 7-hydroxycoumarin derivative.

Trustworthiness: This protocol is designed as a self-validating system. It incorporates the use of a well-characterized fluorescence standard (quinine sulfate) for quantum yield determination and emphasizes baseline corrections to ensure data accuracy and reproducibility.

Diagram: Workflow for Fluorescence Characterization

This flowchart outlines the systematic process for characterizing the fluorescence properties of a new coumarin derivative, from initial sample preparation to the final analysis of its quantum yield.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Derivative & Standard in appropriate solvent) B Prepare Dilute Solutions (Absorbance < 0.1 at excitation λ) A->B C Record UV-Vis Absorption Spectra (Determine λ_abs_max) B->C D Record Fluorescence Emission Spectra (Excite at λ_abs_max, correct for blank) C->D E Integrate Fluorescence Intensity (Area under the emission curve) D->E F Calculate Quantum Yield (Φ) (Using comparative method with standard) E->F

Caption: Experimental workflow for characterizing fluorescent compounds.

Step-by-Step Methodology:

  • Materials & Instrumentation:

    • 7-hydroxycoumarin derivative (sample)

    • Quinine sulfate in 0.1 M H₂SO₄ (fluorescence standard, Φ = 0.54)

    • Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate buffer)

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with baseline correction capabilities

  • Sample Preparation:

    • Prepare a 1 mM stock solution of the coumarin derivative and the quinine sulfate standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Record the UV-Vis absorption spectrum for each diluted solution of the sample and standard.

    • Determine the wavelength of maximum absorption (λ_abs_max) for the sample. This will be used as the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λ_abs_max of your sample. For the quinine sulfate standard, use an excitation wavelength of 350 nm.

    • Record the fluorescence emission spectrum for a solvent-only blank.

    • Record the emission spectra for all diluted solutions of the sample and the standard. Ensure the entire emission peak is captured.

    • Subtract the blank spectrum from each of the sample and standard spectra.

  • Quantum Yield Calculation:

    • The quantum yield (Φ_s) of the sample is calculated relative to the standard (Φ_std) using the following equation:

      Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

      Where:

      • I is the integrated fluorescence intensity (area under the emission curve).

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts s and std refer to the sample and standard, respectively.

    • By plotting the integrated fluorescence intensity versus absorbance for the series of dilutions, the term (I/A) can be obtained from the slope of the resulting line, providing a more accurate calculation.

Conclusion

The 7-hydroxycoumarin family of fluorophores offers a versatile and tunable platform for developing advanced molecular probes. A thorough understanding of how chemical substitutions influence their photophysical properties is paramount for their rational design and application. By modifying the core umbelliferone structure, researchers can create derivatives with tailored absorption and emission profiles, enhanced brightness, and specific sensitivities, enabling new possibilities in cellular imaging, diagnostics, and high-throughput screening. The systematic characterization of these derivatives, following robust experimental protocols, is essential to validate their performance and ensure their effective use in scientific research.

References

Comparative Guide to Validating the Mechanism of Action of 7-Hydroxy-2-methyl-4H-chromen-4-one Through Genetic Knockout of p38α MAPK

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 7-Hydroxy-2-methyl-4H-chromen-4-one. Drawing from extensive research on chromone derivatives, which have shown inhibitory effects on various protein kinases, we postulate that this compound targets the p38α mitogen-activated protein kinase (MAPK).[1][2] This guide outlines a rigorous, self-validating experimental workflow using CRISPR-Cas9-mediated gene knockout to unequivocally test this hypothesis.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[3][4] Specifically, the p38α isoform (encoded by the MAPK14 gene) is a key mediator in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] Therefore, if this compound indeed inhibits p38α, its anti-inflammatory effects should be significantly diminished in cells lacking this kinase.

This guide will compare the phenotypic and molecular effects of the compound in wild-type cells versus p38α knockout cells, using a well-characterized pharmacological inhibitor of p38 MAPK, SB203580, as a benchmark.[7][8][9]

Logical Framework for Mechanism of Action Validation

The core principle of this validation strategy is to determine if the genetic removal of the putative target (p38α MAPK) recapitulates and occludes the pharmacological effect of this compound. The workflow is designed to provide a multi-layered validation, from genomic confirmation of the knockout to functional assessment of downstream signaling.

Validation_Workflow A Design & Synthesize sgRNAs for MAPK14 B CRISPR-Cas9 Transfection into Macrophage Cell Line (e.g., RAW 264.7) A->B C Single-Cell Cloning & Expansion B->C D Genomic Validation (Sanger Sequencing) C->D E Protein Validation (Western Blot for p38α) D->E F Experimental Groups: 1. Wild-Type (WT) 2. p38α KO E->F G Treatments: - Vehicle (DMSO) - this compound - SB203580 (Positive Control) - LPS (Stimulus) H Downstream Readouts: - p-HSP27 Western Blot - TNF-α & IL-6 ELISA G->H I Data Analysis & Interpretation H->I

Caption: Experimental workflow for validating the mechanism of action.

Part 1: The p38α MAPK Signaling Pathway: A Putative Target

The p38α MAPK pathway is a cornerstone of the inflammatory response. Upon stimulation by stressors like lipopolysaccharide (LPS), a cascade of upstream kinases (MKK3/6) phosphorylates and activates p38α.[6][8] Activated p38α then phosphorylates a host of downstream targets, including the kinase MAPKAPK2 (MK2) and various transcription factors. This ultimately leads to increased stability of cytokine-encoding mRNAs and enhanced translation, resulting in the secretion of TNF-α and IL-6.[2][10] A key substrate for assessing p38α activity is Heat Shock Protein 27 (HSP27), whose phosphorylation is a reliable downstream marker of pathway activation.[8]

p38_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38a p38α MAPK (MAPK14) MKK3_6->p38a phosphorylates MK2 MK2 p38a->MK2 activates HSP27 HSP27 p38a->HSP27 phosphorylates mRNA_Stab mRNA Stabilization & Translation MK2->mRNA_Stab p_HSP27 p-HSP27 Cytokines TNF-α, IL-6 Secretion mRNA_Stab->Cytokines Compound 7-Hydroxy-2-methyl- 4H-chromen-4-one Compound->p38a Hypothesized Inhibition Knockout CRISPR Knockout of MAPK14 Knockout->p38a Genetic Ablation

Caption: Hypothesized inhibition of the p38α MAPK signaling pathway.

Part 2: Experimental Protocols

Protocol 1: Generation of MAPK14 (p38α) Knockout Cell Line via CRISPR-Cas9

This protocol details the generation of a clonal knockout cell line in a murine macrophage background (e.g., RAW 264.7), which is a standard model for studying inflammatory responses.

1. sgRNA Design and Cloning:

  • Rationale: Two sgRNAs targeting an early exon of the Mapk14 gene are used to increase the likelihood of generating a frameshift mutation leading to a non-functional protein.

  • Procedure:

    • Identify the murine Mapk14 gene sequence from the NCBI database.

    • Use an online design tool (e.g., Benchling, CHOPCHOP) to select two sgRNAs with high on-target scores and low off-target potential targeting exon 2 or 3.

    • Synthesize oligonucleotides corresponding to the sgRNA sequences.

    • Anneal and clone the oligonucleotides into a Cas9-expressing vector that also contains a selection marker (e.g., pSpCas9(BB)-2A-Puro (PX459)).

2. Transfection and Selection:

  • Rationale: Electroporation or lipid-based transfection is used to deliver the CRISPR-Cas9 machinery into the cells. Puromycin selection enriches for successfully transfected cells.

  • Procedure:

    • Culture RAW 264.7 cells to 70-80% confluency.

    • Transfect the cells with the Mapk14-targeting CRISPR plasmid(s) using a suitable transfection reagent.

    • 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.

    • Maintain selection for 3-5 days until non-transfected control cells are eliminated.

3. Single-Cell Cloning and Expansion:

  • Rationale: To ensure a genetically homogenous population, single cells must be isolated and expanded into clonal lines.

  • Procedure:

    • After selection, dilute the surviving cells to a concentration of ~5 cells/mL.

    • Seed 100 µL (~0.5 cells) per well in multiple 96-well plates.

    • Monitor the plates for the growth of single colonies over 1-2 weeks.

    • Once colonies are visible, expand them into larger culture vessels.

4. Validation of Knockout Clones:

  • Rationale: Validation is a critical step to confirm the knockout at both the genomic and protein levels.

  • Genomic DNA Sequencing:

    • Extract genomic DNA from each expanded clone.

    • PCR amplify the region of the Mapk14 gene targeted by the sgRNAs.

    • Sequence the PCR products using Sanger sequencing.

    • Analyze the sequencing data (e.g., using TIDE or ICE software) to identify clones with frameshift-inducing insertions/deletions (indels) in all alleles.

  • Western Blot Analysis:

    • Lyse cells from wild-type and potential knockout clones.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p38α MAPK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • A true knockout clone will show a complete absence of the p38α protein band.[11]

Protocol 2: Comparative Functional Assays

1. Cell Culture and Treatment:

  • Procedure:

    • Seed wild-type (WT) and validated p38α knockout (KO) RAW 264.7 cells in appropriate culture plates.

    • Pre-treat the cells for 1-2 hours with:

      • Vehicle control (e.g., 0.1% DMSO)

      • This compound (at a range of concentrations, e.g., 1, 5, 10 µM)

      • SB203580 (positive control, e.g., 10 µM)[8]

    • Stimulate the cells with LPS (100 ng/mL) for the appropriate duration (30 minutes for p-HSP27 analysis, 6-24 hours for cytokine analysis).

2. Western Blot for p-HSP27:

  • Rationale: To assess the direct inhibition of p38α kinase activity.

  • Procedure:

    • After 30 minutes of LPS stimulation, lyse the cells and perform Western blotting as described previously.

    • Probe membranes with antibodies against phospho-HSP27 (Ser82) and total HSP27.

    • A reduction in the p-HSP27/total HSP27 ratio indicates inhibition of the p38α pathway.

3. ELISA for TNF-α and IL-6:

  • Rationale: To quantify the functional downstream output of the p38α pathway.[1][12][13]

  • Procedure:

    • After 6-24 hours of LPS stimulation, collect the cell culture supernatants.

    • Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems, RayBiotech).

    • Generate a standard curve and calculate the concentration of each cytokine in the samples.

Part 3: Data Presentation and Interpretation

The experimental data should be summarized in clear, comparative tables. The expected outcomes will validate or refute the hypothesis that this compound targets p38α MAPK.

Table 1: Predicted Effects on p38α Pathway Activation (p-HSP27 Levels)
Cell TypeTreatment (with LPS)Predicted p-HSP27 Level (relative to WT + LPS)Rationale
Wild-Type Vehicle100%Baseline LPS-induced p38α activation.
Wild-Type This compoundDecreased Pharmacological inhibition of p38α by the test compound.
Wild-Type SB203580Significantly Decreased Potent and specific pharmacological inhibition of p38α.[14]
p38α KO VehicleAbsent / Near-absent Genetic ablation of the kinase prevents downstream phosphorylation.
p38α KO This compoundAbsent / Near-absent The target is not present; the compound can have no further effect.
Table 2: Predicted Effects on Pro-Inflammatory Cytokine Secretion (TNF-α)
Cell TypeTreatment (with LPS)Predicted TNF-α Concentration (pg/mL)Rationale
Wild-Type VehicleHigh (e.g., >2000)Robust inflammatory response to LPS.
Wild-Type This compoundDose-dependently Decreased Inhibition of p38α reduces cytokine production.[10]
Wild-Type SB203580Significantly Decreased Strong suppression of the inflammatory response via p38α inhibition.
p38α KO VehicleSignificantly Decreased Genetic removal of p38α severely impairs TNF-α production.
p38α KO This compoundNo significant change vs. KO Vehicle The compound's effect is occluded by the absence of its target.

Interpretation of Outcomes:

  • Hypothesis Validated: If this compound reduces p-HSP27 and cytokine production in wild-type cells, but has no significant additional effect in the p38α knockout cells (which already show a blunted response), this provides strong evidence that its mechanism of action is indeed through the inhibition of p38α.

  • Hypothesis Refuted: If the compound continues to suppress cytokine production in the p38α knockout cells, it indicates that it acts on a different target or a parallel pathway.

  • Alternative Mechanisms: If the compound fails to inhibit p-HSP27 but still reduces cytokine levels, it may act downstream of p38α or on an entirely different signaling axis.

This guide provides a robust, multi-faceted approach to mechanism of action validation. By comparing pharmacological inhibition with genetic ablation, researchers can generate high-confidence data essential for advancing drug development programs.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 7-Hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Hydroxy-2-methyl-4H-chromen-4-one

This compound, a key chromone derivative, stands as a pivotal scaffold in medicinal chemistry and materials science. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] This specific derivative serves as a crucial intermediate in the synthesis of more complex bioactive molecules, including anti-inflammatory agents and novel sirtuin inhibitors for neurodegenerative diseases.[2][3] Given its importance, the development of efficient, scalable, and environmentally benign synthetic routes is a primary concern for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond a simple recitation of protocols to analyze the causality behind experimental choices, benchmark performance with quantitative data, and provide field-proven insights to guide your selection of the optimal synthetic strategy.

Core Synthetic Strategies: An Overview

The synthesis of the chromone ring system can be approached through several classic organic reactions. For this compound, the landscape is dominated by two principal strategies:

  • The Simonis Chromone Cyclization: A variation of the more broadly known Pechmann condensation, this reaction constructs the chromone ring in a one-pot synthesis from a phenol and a β-ketoester under acidic conditions.[4] The efficiency and environmental impact of this route are heavily dependent on the choice of acid catalyst.

  • A Two-Step Acetylation/Cyclization and Deacetylation Pathway: This method involves an initial reaction to form an acetylated chromone intermediate, which is then hydrolyzed to yield the final product. This approach can offer advantages in purification and handling of intermediates.[5]

We will now dissect these routes, providing detailed protocols and a critical evaluation of their respective efficiencies.

Route 1: The Simonis Chromone Cyclization

The Simonis reaction is a powerful and direct method for chromone synthesis. The reaction proceeds via the acid-catalyzed reaction of a phenol (resorcinol) with a β-ketoester (in this case, ethyl acetoacetate is often used, though the product suggests acetylacetone or a related precursor is involved in forming the 2-methyl group). The ketone of the β-dicarbonyl compound is activated by the acid, followed by electrophilic attack on the phenol hydroxyl group and subsequent intramolecular cyclization.[4]

Causality of Catalyst Selection:

The choice of acid catalyst is the most critical variable in the Simonis reaction, directly influencing reaction time, temperature, yield, and environmental footprint.

  • Brønsted Acids (e.g., H₂SO₄): Strong mineral acids are the traditional choice. They are inexpensive and effective but require harsh conditions and present significant challenges in terms of corrosive handling and neutralization of acidic waste streams.[6]

  • Lewis Acids (e.g., AlCl₃, InCl₃): These can also promote the reaction, sometimes under milder conditions. Indium(III) chloride, for example, has been used effectively in mechanochemical (ball-milling) approaches.[7]

  • Solid Acid Catalysts (e.g., Amberlyst-15, Sulfated Zirconia): These represent a significant advancement towards greener synthesis.[8][9] They are easily separated from the reaction mixture by simple filtration, are often reusable, and typically reduce the generation of corrosive waste.[8] Their porous structure can also provide favorable microenvironments for the reaction to occur.

Workflow for Simonis Chromone Cyclization

cluster_start Starting Materials cluster_conditions Reaction Conditions Resorcinol Resorcinol Mix Mix Reactants with Acid Catalyst Resorcinol->Mix BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Mix Heating Apply Heat (Conventional or Microwave) Mix->Heating Stirring Mechanical Stirring or Ball Milling Mix->Stirring Quench Quench Reaction (e.g., Pour onto Ice) Stirring->Quench Isolate Isolate Crude Product (Filtration) Quench->Isolate Purify Purify (Recrystallization) Isolate->Purify Final 7-Hydroxy-2-methyl- 4H-chromen-4-one Purify->Final

Caption: Workflow for Simonis Chromone Cyclization.

Experimental Protocol: Green Synthesis using Amberlyst-15

This protocol is adapted from a solvent-free method that highlights the advantages of using a recyclable solid acid catalyst.[8]

  • Reactant Mixture: In a round-bottom flask, thoroughly mix resorcinol (1.0 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, ~10 mol%).

  • Reaction: Heat the solvent-free mixture in an oil bath at 110°C with continuous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an ethyl acetate:n-hexane (2:3) mobile phase. The reaction is typically complete within 100 minutes.[8]

  • Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate to dissolve the product and filter the mixture to remove the Amberlyst-15 catalyst.

  • Catalyst Recycling: Wash the recovered catalyst with ethyl acetate and dry it in an oven for reuse in subsequent batches.[8]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from ethanol to yield pure this compound.

Route 2: Two-Step Synthesis via Acetylation and Deacetylation

This synthetic pathway proceeds through a stable, isolable intermediate, 7-acetoxy-3-acetyl-2-methylchromone. This can be advantageous for large-scale synthesis where purification of the final product from a complex one-pot reaction mixture might be challenging.

Reaction Pathway for Two-Step Synthesis

Start Resorcinol Step1_Reagents + Acetic Anhydride + Fused Sodium Acetate Step1_Cond Heat (170-180°C) Start->Step1_Cond Intermediate 7-Acetoxy-3-acetyl- 2-methylchromone Step1_Cond->Intermediate Step 1: Acetylation & Cyclization Step2_Reagents + Aq. Sodium Carbonate (10%) Step2_Cond Reflux (2 hr) Intermediate->Step2_Cond Hydrolysis Hydrolysis & Acidification (HCl) Step2_Cond->Hydrolysis Step 2: Deacetylation Final 7-Hydroxy-2-methyl- 4H-chromen-4-one Hydrolysis->Final

Caption: Pathway for the Two-Step Synthesis.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the procedure detailed by ChemicalBook.[5]

Step 1: Synthesis of 7-Acetoxy-3-acetyl-2-methylchromone

  • Reactant Mixture: Combine β-Resacetophenone (resorcinol derivative, 10 g, 0.066 mol), fused sodium acetate (20 g), and acetic anhydride (30 ml) in a flask suitable for high-temperature reactions.

  • Reaction: Heat the mixture in an oil bath at 170-180°C for 5 hours under anhydrous conditions.

  • Isolation: Pour the hot reaction mixture over crushed ice and stir well. Allow the mixture to stand overnight to ensure complete precipitation.

  • Purification: Filter the separated solid product and wash thoroughly with water. Recrystallize from ethanol to obtain light yellow needles of 7-acetoxy-3-acetyl-2-methylchromone. (Reported Yield: 58.5%).[5]

Step 2: Synthesis of this compound

  • Reactant Mixture: Reflux the 7-acetoxy-3-acetyl-2-methylchromone intermediate (1 g, 0.0038 mol) with an aqueous sodium carbonate solution (10%, 50 ml).

  • Reaction: Continue refluxing for 2 hours. The solid should dissolve to form a clear solution.

  • Isolation: Cool the solution and acidify it with hydrochloric acid (1:1). The final product will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and recrystallize from alcohol to yield thick prismatic crystals of this compound. (Reported Yield: 73.5%).[5]

Benchmarking Synthetic Efficiency: A Comparative Analysis

The choice of an "optimal" route depends on the specific priorities of the laboratory, whether they be yield, speed, cost, or environmental impact. The following table summarizes the key performance indicators for the discussed synthetic pathways.

MetricSimonis (H₂SO₄)Simonis (Amberlyst-15)[8]Simonis (Nano Sulfated-Zirconia, MW)[9]Two-Step Synthesis[5]
Starting Materials Resorcinol, Ethyl AcetoacetateResorcinol, Ethyl AcetoacetateResorcinol, Ethyl Acetoacetateβ-Resacetophenone, Acetic Anhydride
Catalyst/Reagent Conc. H₂SO₄Amberlyst-15Nano-crystalline Sulfated-ZirconiaNaOAc, Na₂CO₃, HCl
Reaction Time 18-22 hours[6]100 minutes15 minutes~7 hours
Temperature Room Temp to 5°C[6]110°C150°C (Microwave)170-180°C, then Reflux
Overall Yield (%) 80-88%[6]~95%99%~43% (0.585 * 0.735)
Number of Steps 1112
Green Chemistry Poor (Strong acid waste)Excellent (Solvent-free, reusable catalyst)Excellent (Solvent-free, reusable catalyst)Fair (High temps, multiple reagents)
Key Advantage Inexpensive reagentsHigh yield, eco-friendly, simple workupExtremely fast, highest yieldGood for process control, stable intermediate
Key Disadvantage Long reaction time, hazardous wasteRequires heatingRequires microwave reactorLow overall yield, multi-step
Analysis and Recommendations
  • For Highest Throughput and Yield: The microwave-assisted Simonis reaction using a nano-crystalline sulfated-zirconia catalyst is unequivocally the most efficient method, delivering a near-quantitative yield in just 15 minutes.[9] This makes it ideal for rapid library synthesis and high-throughput screening applications, provided a microwave reactor is available.

  • For Green and Scalable Synthesis: The Simonis reaction using Amberlyst-15 offers the best balance of high yield (95%), operational simplicity, and environmental responsibility.[8] The ability to recycle the catalyst and avoid solvents makes this an excellent choice for both academic research and larger-scale production where sustainability is a key consideration.

  • For Traditional and Cost-Sensitive Labs: The conventional Pechmann/Simonis condensation with sulfuric acid remains a viable option due to the low cost of the catalyst.[6] However, its long reaction times and the environmental burden of acid waste make it the least favorable from a modern process chemistry perspective.

  • For Process Control: The two-step synthesis, despite its lower overall yield, breaks the synthesis into two distinct stages with an isolable intermediate.[5] This can be beneficial in manufacturing environments where process control and intermediate characterization are critical, although the overall efficiency is significantly compromised.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot Simonis chromone cyclization. Modern advancements in catalysis have rendered traditional strong acid methods largely obsolete for laboratories prioritizing speed and sustainability. The use of recyclable solid acid catalysts, particularly when coupled with microwave irradiation, provides a rapid, high-yield, and environmentally benign path to this valuable chemical intermediate. The selection of a specific protocol should be guided by a careful consideration of available equipment, project timelines, and the growing importance of green chemistry principles in modern research and development.

References

Safety Operating Guide

Navigating the Safe Handling of 7-Hydroxy-2-methyl-4H-chromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the meticulous handling of novel compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive operational plan for the safe use and disposal of 7-Hydroxy-2-methyl-4H-chromen-4-one (CAS No. 698-13-5), a derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a proactive safety culture within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, crystalline compound. While specific toxicity data for this exact molecule is not extensively documented, the chromone core is a common motif in biologically active molecules. Therefore, a precautionary approach is warranted. The primary risks associated with handling this and similar powdered chemical compounds include inhalation of airborne particles, skin contact, and eye exposure.

Potential Hazards:

  • Respiratory Irritation: Inhalation of the powder may cause irritation to the respiratory tract.

  • Skin Irritation: Direct contact with the skin may lead to irritation or allergic reactions in sensitive individuals.

  • Eye Damage: The fine powder can cause serious eye irritation or damage upon contact.

  • Unknown Long-Term Effects: Due to limited toxicological data, potential long-term health effects are not well-established. Therefore, minimizing exposure is crucial.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the frequency of handling, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations for the choice of each item.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Eye Protection Chemical safety gogglesOffers a complete seal around the eyes to protect against airborne powder and potential splashes. Standard safety glasses are insufficient.
Respiratory Protection N95 or higher-rated respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination. Should be buttoned completely.
Foot Protection Closed-toe shoesPrevents injury from spills and dropped objects.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is essential for minimizing the risk of exposure and contamination. The following step-by-step protocol should be followed when working with this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood, to contain any airborne particles.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment (spatulas, weigh boats, etc.) within the fume hood.

  • Weighing Procedure:

    • Carefully open the container with the compound.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust. If any powder becomes airborne, allow it to settle within the fume hood before proceeding.

    • Securely close the primary container immediately after weighing.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder.

Solubilization and Use in Solution
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Mixing: Use gentle agitation (e.g., swirling, magnetic stirring) to dissolve the compound. If heating is required, use a controlled heating source like a heating mantle or water bath.

  • Solution Handling: Once dissolved, the risk of inhalation is significantly reduced. However, standard chemical handling precautions, including the use of gloves and eye protection, must be maintained to prevent skin and eye contact with the solution.

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Solid Handling cluster_solution Solution Preparation & Use cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Prepare Equipment prep2->prep3 weigh Weigh Compound prep3->weigh close Securely Close Container weigh->close clean Clean Weighing Area close->clean dissolve Dissolve in Solvent clean->dissolve dispose_solid Dispose of Solid Waste clean->dispose_solid use Use in Experiment dissolve->use dispose_liquid Dispose of Liquid Waste use->dispose_liquid

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing accidental spills or exposures.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully collect the absorbed material into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any residual solid compound. Collect this waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.

Consult your institution's EHS department for specific guidelines on waste container labeling and pickup procedures.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, like any chemical compound, relies on a combination of knowledge, preparation, and adherence to established protocols. By understanding the potential hazards and implementing the engineering controls, personal protective equipment, and administrative procedures outlined in this guide, researchers can confidently work with this compound while ensuring their safety and the integrity of their research.

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Retrosynthesis Analysis

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7-Hydroxy-2-methyl-4H-chromen-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.